molecular formula C19H36O4 B3029622 18-Methoxy-18-oxooctadecanoic acid CAS No. 72849-35-5

18-Methoxy-18-oxooctadecanoic acid

Cat. No.: B3029622
CAS No.: 72849-35-5
M. Wt: 328.5 g/mol
InChI Key: RHRXFESGFLYUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Methoxy-18-oxooctadecanoic acid is a chemical building block featuring a long alkane chain linker with a terminal carboxylic acid group. This structure is highly valuable in bioconjugation and organic synthesis, as the carboxylic acid can readily react with primary amine groups in the presence of activators like HATU to form a stable amide bond (citations:1, 2). This reaction makes it a versatile intermediate for constructing more complex molecules, such as lipid probes. The compound is a mono-methyl ester, which can be synthesized via the partial hydrolysis of dimethyl octadecanedioate (citation:1). Chemical Properties: - CAS Number: 72849-35-5 (citations:1, 3, 5) - Molecular Formula: C 19 H 36 O 4 (citations:1, 5, 9) - Molecular Weight: 328.49 g/mol (citations:1, 5, 9) - Melting Point: 72-74 °C (citations:1, 4) - Boiling Point: 439.8±18.0 °C (Predicted) (citations:1, 4, 9) - Density: 0.965±0.06 g/cm³ (Predicted) (citations:1, 4, 9) Handling and Storage: Store sealed in a dry environment at room temperature (citations:1, 10). This chemical is intended for research and manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use (citation:5).

Properties

IUPAC Name

18-methoxy-18-oxooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-17H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRXFESGFLYUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313394
Record name 18-methoxy-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72849-35-5
Record name 72849-35-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 18-methoxy-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis protocols for 18-methoxy-18-oxooctadecanoic acid, a valuable long-chain dicarboxylic acid monoester. This compound, also known as octadecanedioic acid 1-methyl ester, serves as a critical building block in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The following sections detail the experimental methodologies, present quantitative data in a comparative format, and illustrate the synthesis workflow.

Core Synthesis Protocols

The synthesis of this compound is predominantly achieved through two main strategies: the selective hydrolysis of the corresponding diester or the direct mono-esterification of octadecanedioic acid.

Protocol 1: Two-Step Synthesis via Dimethyl Ester and Selective Hydrolysis

This common and effective method involves the complete esterification of octadecanedioic acid to its dimethyl ester, followed by the selective hydrolysis of one of the ester groups.

Experimental Protocol:

Step 1: Synthesis of Dimethyl Octadecanedioate

  • Under a nitrogen atmosphere, a mixture of 1.30 kg of octadecanedioic acid, 130 g of concentrated sulfuric acid, and 7.2 L of methanol (B129727) is heated to reflux for 8 hours.[1]

  • The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC).[1]

  • Upon completion, the reaction mixture is cooled to 0-5°C, leading to the precipitation of a large amount of solid.[1]

  • The mixture is stirred for an additional 2 hours at this temperature.[1]

  • The solid product is collected by filtration and dried to yield dimethyl octadecanedioate.[1]

Step 2: Selective Monohydrolysis

  • The entire batch of dimethyl octadecanedioate (1.41 kg) is mixed with 704 g of barium hydroxide (B78521) octahydrate and 15 L of methanol.[1]

  • The resulting suspension is stirred at 20-25°C for 24 hours, with the reaction monitored by HPLC.[1]

  • After the reaction is complete, the insoluble barium salts are filtered off.[1]

  • The collected barium salt is then suspended in 15 L of water, and the pH of the system is adjusted to 1-2 using concentrated hydrochloric acid.[1]

  • The mixture is stirred at this pH for 12 hours.[1]

  • The product is collected by filtration, washed with water, and dried under vacuum for 4 hours to yield this compound as a white solid.[1]

A similar procedure utilizes a 0.07 M solution of barium hydroxide in anhydrous methanol, with the reaction mixture stirred at 40°C for 24 hours.[2][3] Following filtration, the resulting precipitate is washed with ether, dissolved in deionized water, and acidified to pH 3 with hydrochloric acid. The product is then extracted with dichloromethane.[2][3]

Protocol 2: Direct Mono-esterification

A more direct approach involves the esterification of octadecanedioic acid with methanol in the presence of an acid catalyst.[4]

Experimental Protocol:

  • Octadecanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or benzenesulfonic acid, to promote the esterification.[4]

  • The reaction conditions, such as temperature and time, are controlled to favor the formation of the monomethyl ester over the diester.

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocols.

ParameterProtocol 1: Step 1 (Diesterification)Protocol 1: Step 2 (Hydrolysis)Protocol 2 (Direct Esterification)
Starting Material Octadecanedioic AcidDimethyl OctadecanedioateOctadecanedioic Acid
Key Reagents Methanol, Sulfuric AcidBarium Hydroxide Octahydrate, Hydrochloric AcidMethanol, Sulfuric Acid/Benzenesulfonic Acid
Solvent MethanolMethanol, WaterMethanol
Reaction Temperature Reflux20-25°CNot specified
Reaction Time 8 hours24 hours (stirring) + 12 hours (acidification)Not specified
Yield 100%88%Not specified
Final Product Purity Not specifiedNot specifiedNot specified
Purification Method FiltrationFiltration, WashingNot specified

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the two-step synthesis protocol for this compound.

SynthesisWorkflow Start Octadecanedioic Acid Diesterification Diesterification Start->Diesterification Methanol, H₂SO₄ Reflux, 8h DimethylEster Dimethyl Octadecanedioate Diesterification->DimethylEster Yield: 100% Hydrolysis Selective Hydrolysis DimethylEster->Hydrolysis Ba(OH)₂·8H₂O, Methanol 20-25°C, 24h BariumSalt Insoluble Barium Salt Hydrolysis->BariumSalt Acidification Acidification BariumSalt->Acidification Water, HCl (pH 1-2) 12h Purification Filtration & Drying Acidification->Purification FinalProduct This compound Purification->FinalProduct Yield: 88%

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72849-35-5 Synonyms: Octadecanedioic acid, 1-methyl ester; Monomethyl octadecanedioate

This technical guide provides a comprehensive overview of 18-Methoxy-18-oxooctadecanoic acid, a bifunctional long-chain fatty acid derivative. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, and potential applications as a chemical linker.

Chemical and Physical Properties

This compound is a C18 straight-chain dicarboxylic acid that is esterified with a methyl group at one end, leaving a terminal carboxylic acid at the other. This structure imparts both hydrophobic and reactive characteristics to the molecule.

PropertyValue
Molecular Formula C₁₉H₃₆O₄
Molecular Weight 328.49 g/mol
Melting Point 72-74 °C
Boiling Point 439.8 ± 18.0 °C (Predicted)
Density 0.965 ± 0.06 g/cm³ (Predicted)
Physical Form Solid
Purity Typically available at 97% or 98% purity
Storage Sealed in a dry environment at room temperature

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis

A general method for the synthesis of this compound involves the selective monohydrolysis of dimethyl octadecanedioate.

Experimental Protocol: Synthesis from Dimethyl Octadecanedioate

Materials:

Procedure:

  • A solution of barium hydroxide (0.07 M) in anhydrous methanol is prepared.

  • Dimethyl octadecanedioate (1 equivalent) is added to the methanolic barium hydroxide solution.

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • After the reaction is complete, the mixture is filtered under reduced pressure to collect the precipitate.

  • The precipitate is washed with diethyl ether and then dissolved in deionized water.

  • The aqueous solution is acidified to a pH of 3 with hydrochloric acid.

  • The acidified solution is extracted twice with dichloromethane.

  • The organic phases are combined, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed by vacuum evaporation.

  • The resulting residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) as the eluent to yield the final product, this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dimethyl octadecanedioate reagents Ba(OH)₂ in Methanol 40 °C, 24h start->reagents Hydrolysis precipitate Barium salt precipitate reagents->precipitate dissolve Dissolve in H₂O precipitate->dissolve Filtration & Washing acidify Acidify with HCl (pH 3) dissolve->acidify extract Extract with CH₂Cl₂ acidify->extract dry Dry organic phase extract->dry evaporate Evaporate solvent dry->evaporate purify Column Chromatography evaporate->purify product This compound purify->product Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling_purification Coupling & Purification acid This compound reagents HATU, DIPEA in DMF acid->reagents Pre-activation activated_acid Activated Ester Intermediate reagents->activated_acid reaction Amide Bond Formation activated_acid->reaction Coupling amine Amine Substrate (R-NH₂) amine->reaction workup Aqueous Workup reaction->workup purification Chromatography workup->purification conjugate Amide Conjugate purification->conjugate

The Biological Landscape of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Overview of a Long-Chain Dicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Methoxy-18-oxooctadecanoic acid, a monomethyl ester of an 18-carbon dicarboxylic acid, belongs to a class of lipids with emerging biological significance. While direct research on the specific biological activities of this particular molecule is limited in publicly available scientific literature, this guide provides a comprehensive overview of the known metabolic pathways, physiological roles, and potential pharmacological properties of the broader class of long-chain dicarboxylic acids (LCDAs) and their esters. This document serves as a foundational resource for researchers interested in the potential therapeutic applications and biological functions of this and related molecules. We will explore the metabolic fate of LCDAs, their role in cellular signaling, and the experimental approaches used to investigate their effects.

Introduction to Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are not typically abundant in the diet but are formed endogenously through the ω-oxidation of monocarboxylic fatty acids. This process becomes particularly relevant under conditions of high fatty acid influx or when the primary fatty acid metabolism pathway, mitochondrial β-oxidation, is impaired. This compound is a derivative of octadecanedioic acid, where one of the carboxylic acid groups is esterified with a methyl group. This modification can influence its solubility, transport, and metabolic processing.

Metabolic Pathways of Long-Chain Dicarboxylic Acids

The metabolism of LCDAs is a critical aspect of understanding their biological activity. The primary pathways involved are ω-oxidation for their synthesis and peroxisomal β-oxidation for their degradation.

Synthesis via ω-Oxidation

The synthesis of LCDAs from their corresponding monocarboxylic fatty acids occurs primarily in the endoplasmic reticulum of liver and kidney cells. This three-step enzymatic process is a key pathway for fatty acid detoxification when mitochondrial β-oxidation is overwhelmed.

omega_oxidation Figure 1: ω-Oxidation Pathway for the Synthesis of Long-Chain Dicarboxylic Acids FattyAcid Monocarboxylic Fatty Acid (e.g., Octadecanoic Acid) OmegaHydroxy ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxy Cytochrome P450 (CYP4A family) OmegaOxo ω-Oxo Fatty Acid OmegaHydroxy->OmegaOxo Alcohol Dehydrogenase (ADH) DicarboxylicAcid Long-Chain Dicarboxylic Acid (e.g., Octadecanedioic Acid) OmegaOxo->DicarboxylicAcid Aldehyde Dehydrogenase (ALDH)

Figure 1: Synthesis of LCDAs via ω-oxidation.
Degradation via Peroxisomal β-Oxidation

Once formed, LCDAs are primarily metabolized in peroxisomes through β-oxidation.[1][2] This process shortens the carbon chain of the dicarboxylic acids, producing acetyl-CoA and shorter-chain dicarboxylic acids that can then enter mitochondrial metabolism. Recent studies have indicated that LCDAs can induce peroxisomal β-oxidation, suggesting a feedback mechanism for their own degradation.[3]

peroxisomal_beta_oxidation Figure 2: Peroxisomal β-Oxidation of Long-Chain Dicarboxylic Acids LCDA Long-Chain Dicarboxylic Acid (e.g., Octadecanedioic Acid) Dicarboxylyl_CoA Dicarboxylyl-CoA LCDA->Dicarboxylyl_CoA Acyl-CoA Synthetase Chain_Shortened_DCA Chain-Shortened Dicarboxylic Acid Dicarboxylyl_CoA->Chain_Shortened_DCA Peroxisomal β-Oxidation Cascade Acetyl_CoA Acetyl-CoA Dicarboxylyl_CoA->Acetyl_CoA Peroxisomal β-Oxidation Cascade Mitochondria Mitochondrial Metabolism Chain_Shortened_DCA->Mitochondria Acetyl_CoA->Mitochondria

Figure 2: Degradation of LCDAs in peroxisomes.

Potential Biological Activities and Roles

While specific data for this compound is lacking, research on related long-chain dicarboxylic acids and fatty acid methyl esters points to several potential areas of biological activity.

Metabolic Regulation

Studies have shown that long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation.[3] This can have downstream effects on lipid metabolism, including hepatic triacylglycerol accumulation.[3] The esterification of one carboxyl group, as in this compound, may alter its ability to be activated to a CoA ester and subsequently its metabolic fate and signaling properties.

Cellular Signaling

Fatty acids and their derivatives are known to act as signaling molecules, interacting with nuclear receptors (e.g., PPARs) and other cellular targets. The dicarboxylic nature of the parent acid, and the mono-esterified form of the molecule , could confer specific signaling properties that differ from monocarboxylic fatty acids.

Potential Pharmacological Effects of Related Compounds

Research on other fatty acid methyl esters has suggested a range of biological activities, although these have not been confirmed for this compound. The following table summarizes some of these reported activities for context.

Compound NameReported Biological ActivityReference(s)
Octadecanoic acid, methyl esterAntiviral, potential anticancer effects[4]
9,12-Octadecadienoic acid (Z, Z)-, methyl esterAntimicrobial, antioxidant, anti-inflammatory, hypocholesterolemic, cancer preventive, hepatoprotective[5][6]
9-Octadecenoic acid (Z)-, methyl esterAnti-inflammatory, antiandrogenic, cancer preventive, hypocholesterolemic, 5-alpha reductase inhibitor, insectifuge
Hexadecanoic acid, methyl esterAntioxidant, anti-inflammatory, hypocholesterolemic, cancer preventive[6][7]

Disclaimer: The activities listed above are for structurally related compounds and should not be extrapolated to this compound without direct experimental evidence.

Experimental Protocols for Studying the Biological Activity of Fatty Acid Derivatives

Investigating the biological activity of a novel fatty acid derivative like this compound would involve a series of in vitro and in vivo experiments. Below is a generalized workflow.

experimental_workflow Figure 3: General Experimental Workflow for Investigating the Biological Activity of a Novel Fatty Acid Derivative cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Enzyme_Activity Enzyme Activity Assays (e.g., COX, LOX, CYP450) Cytotoxicity->Enzyme_Activity Receptor_Binding Receptor Binding/Activation Assays (e.g., PPARs) Enzyme_Activity->Receptor_Binding Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Receptor_Binding->Gene_Expression PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Gene_Expression->PK_PD Disease_Models Disease Models (e.g., metabolic syndrome, inflammation) PK_PD->Disease_Models Toxicology Toxicology Studies Disease_Models->Toxicology Compound This compound Compound->Cytotoxicity

Figure 3: A generalized experimental workflow.
In Vitro Cytotoxicity Assays

  • Objective: To determine the concentration range at which the compound is non-toxic to cells.

  • Methodology:

    • Culture relevant cell lines (e.g., hepatocytes, macrophages) in 96-well plates.

    • Treat cells with a serial dilution of this compound for 24-48 hours.

    • Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.

    • Determine the CC50 (50% cytotoxic concentration).

Enzyme Activity Assays
  • Objective: To screen for inhibitory or activating effects on key enzymes in inflammatory and metabolic pathways.

  • Methodology:

    • Utilize commercially available enzyme assay kits for targets such as cyclooxygenases (COX-1, COX-2), lipoxygenases (LOX), and cytochrome P450s (CYPs).

    • Incubate the recombinant enzyme with its substrate and varying concentrations of the test compound.

    • Measure the formation of the product using spectrophotometry, fluorometry, or mass spectrometry.

    • Calculate IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) values.

Nuclear Receptor Activation Assays
  • Objective: To determine if the compound can activate nuclear receptors involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ).

  • Methodology:

    • Use a cell-based reporter gene assay. Cells are co-transfected with a plasmid expressing the ligand-binding domain of the PPAR fused to a DNA-binding domain, and a reporter plasmid containing a promoter with response elements for the PPAR driving the expression of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with the test compound.

    • Measure the reporter gene activity (e.g., luminescence).

    • Determine the EC50 for receptor activation.

Conclusion and Future Directions

This compound represents an understudied molecule within the broader class of long-chain dicarboxylic acids. While direct evidence of its biological activity is currently scarce, the established roles of related compounds in metabolic regulation and cellular signaling suggest that it warrants further investigation. Future research should focus on elucidating its metabolic fate, identifying its molecular targets, and exploring its physiological and potential pathophysiological roles. The experimental approaches outlined in this guide provide a roadmap for such investigations, which could uncover novel therapeutic applications for this and other long-chain dicarboxylic acid derivatives in metabolic and inflammatory diseases.

References

An In-depth Technical Guide to 18-Methoxy-18-oxooctadecanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methoxy-18-oxooctadecanoic acid is a monoester derivative of the long-chain dicarboxylic acid, octadecanedioic acid. This class of molecules, characterized by a long hydrocarbon chain with a carboxylic acid at one end and an ester group at the other, holds significant interest in various scientific fields, including drug development, polymer chemistry, and materials science. Their bifunctional nature allows them to act as versatile building blocks and intermediates in organic synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound and its analogs.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for understanding their behavior in biological and chemical systems. While specific experimental data for the methyl ester is limited in publicly available literature, the properties of its close analog, 18-(tert-Butoxy)-18-oxooctadecanoic acid, provide valuable comparative insights.

PropertyThis compound (Predicted/Inferred)18-(tert-Butoxy)-18-oxooctadecanoic acid[1]
Molecular Formula C19H36O4C22H42O4
Molecular Weight 328.49 g/mol 370.57 g/mol
IUPAC Name This compound18-(tert-butoxy)-18-oxooctadecanoic acid
Physical Form Solid (inferred)Solid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Soluble in organic solventsSoluble in organic solvents
pKa ~4.5-5.0 (for the carboxylic acid group)~4.5-5.0 (for the carboxylic acid group)

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the selective mono-esterification of octadecanedioic acid or the hydrolysis of the corresponding diester.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 18-alkoxy-18-oxooctadecanoic acid derivatives.

Synthesis_Workflow Start Octadecanedioic Acid Diesterification Diesterification (e.g., with Methanol (B129727), H+) Start->Diesterification Dimethyl_Octadecanedioate Dimethyl Octadecanedioate Diesterification->Dimethyl_Octadecanedioate Mono_hydrolysis Selective Mono-hydrolysis (e.g., Ba(OH)2 in Methanol) Dimethyl_Octadecanedioate->Mono_hydrolysis Target_Molecule This compound Mono_hydrolysis->Target_Molecule Purification Purification (e.g., Column Chromatography) Target_Molecule->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

General workflow for synthesis.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the selective mono-hydrolysis of a long-chain dicarboxylic acid diester.

Materials:

  • Dimethyl octadecanedioate

  • Barium hydroxide (B78521) (Ba(OH)₂)

  • Anhydrous methanol

  • Dichloromethane

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl octadecanedioate in anhydrous methanol to a concentration of approximately 0.07 M.

  • Hydrolysis: Add a stoichiometric amount of barium hydroxide to the solution. Stir the reaction mixture at 40°C for 24 hours.

  • Work-up: After the reaction is complete, filter the mixture under reduced pressure to collect the precipitate.

  • Wash the precipitate with ether.

  • Dissolve the precipitate in deionized water.

  • Acidification: Acidify the aqueous solution to a pH of 3 with hydrochloric acid.

  • Extraction: Extract the aqueous solution twice with dichloromethane.

  • Purification: Combine the organic phases and remove the solvent by vacuum evaporation. Purify the resulting residue by flash column chromatography using a suitable eluent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v).

  • Characterization: Confirm the structure and purity of the final product, this compound, using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthesis Protocol: LiCl-Driven Mono-esterification

A one-step mono-esterification method for long-chain dicarboxylic acids has been developed using trifluoroacetic anhydride (B1165640) (TFAA) and lithium chloride (LiCl). This method is particularly effective for synthesizing mono-tert-butyl esters but can be adapted for other alcohols. The addition of LiCl is reported to significantly enhance the selectivity for mono-esterification over di-ester formation.

Biological Activity and Signaling Pathways

While specific quantitative biological activity data for this compound is limited in the public domain, the broader class of long-chain fatty acids and their derivatives are known to possess a range of biological activities.

Antimicrobial and Anti-inflammatory Properties

Esters of long-chain fatty acids, including methyl esters of hexadecanoic and octadecanoic acids, have been reported to exhibit antimicrobial and antioxidant activities.[2] Very-long-chain dicarboxylic acids have been identified as endogenous anti-inflammatory lipids with potential chemopreventive properties.[3][4] For instance, a synthetic very-long-chain dicarboxylic acid (VLCDCA 28:4) was shown to have in vitro anti-inflammatory activity by blocking lipopolysaccharide (LPS)-stimulated nitric oxide production in human monocytes.[3]

Cytotoxicity
CompoundCell LineIC50 (µg/mL)
1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl esterHepG2 (Human liver cancer)42
MCF-7 (Human breast cancer)100
HaCaT (Human keratinocytes)250
NIH 3T3 (Mouse embryonic fibroblast)500

Note: This data is for a structurally different dicarboxylic acid monoester and is provided for illustrative purposes only.

Signaling Pathways: The Octadecanoid Pathway

18-carbon fatty acids, such as linolenic acid, are precursors in a significant plant signaling pathway known as the octadecanoid pathway . This pathway leads to the biosynthesis of jasmonic acid (JA) and its derivatives, which are crucial phytohormones involved in regulating plant defense responses to various stresses, including wounding and pathogen attacks.[1][5][6][7]

The key steps of the octadecanoid pathway are initiated by the release of α-linolenic acid from the plasma membrane. This is followed by a series of enzymatic reactions.

Octadecanoid_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid Lipoxygenase Lipoxygenase (LOX) Linolenic_Acid->Lipoxygenase Hydroperoxylinolenic_Acid 13-Hydroperoxylinolenic Acid Lipoxygenase->Hydroperoxylinolenic_Acid Allene_Oxide_Synthase Allene Oxide Synthase (AOS) Hydroperoxylinolenic_Acid->Allene_Oxide_Synthase Epoxy_Octadecatrienoic_Acid 12,13(S)-Epoxy-octadecatrienoic Acid Allene_Oxide_Synthase->Epoxy_Octadecatrienoic_Acid Allene_Oxide_Cyclase Allene Oxide Cyclase (AOC) Epoxy_Octadecatrienoic_Acid->Allene_Oxide_Cyclase OPDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide_Cyclase->OPDA OPDA_Reduction Reduction (OPR3) OPDA->OPDA_Reduction OPC8 OPC-8:0 OPDA_Reduction->OPC8 Beta_Oxidation β-oxidation (3 cycles) OPC8->Beta_Oxidation Jasmonic_Acid Jasmonic Acid (JA) Beta_Oxidation->Jasmonic_Acid Gene_Expression Defense Gene Expression Jasmonic_Acid->Gene_Expression

The Octadecanoid signaling pathway.

While the direct involvement of this compound in this or other specific signaling pathways in mammalian systems has not been extensively studied, the structural similarity to signaling precursors suggests that it and its analogs could potentially modulate cellular signaling processes. Further research is warranted to explore these possibilities.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in various research and development areas. This guide has provided an overview of their synthesis, physicochemical properties, and the broader biological context of related long-chain fatty acid derivatives. While specific quantitative data on the biological activities of the title compound and its close analogs are currently limited, the established protocols for their synthesis and the known roles of similar molecules in biological signaling provide a strong foundation for future investigations. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for unlocking their full potential in drug discovery and other applications.

References

The Versatility of 18-Methoxy-18-oxooctadecanoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methoxy-18-oxooctadecanoic acid, a mono-protected derivative of the C18 long-chain dicarboxylic acid, has emerged as a critical building block in advanced organic synthesis. Its bifunctional nature, possessing both a reactive carboxylic acid and a stable methyl ester, allows for selective chemical transformations, making it an invaluable tool in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, key functions, and applications of this compound, with a particular focus on its role as a versatile linker in the development of novel therapeutics. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to support researchers in leveraging this molecule's full potential.

Introduction

Long-chain dicarboxylic acids and their derivatives are fundamental components in various fields, including polymer chemistry, materials science, and pharmaceuticals.[1] The ability to selectively functionalize one of the two carboxylic acid groups is crucial for their application as linkers and building blocks in multi-step syntheses. This compound (also known as monomethyl octadecanedioate) offers this precise control, with one terminus available for reactions such as amide bond formation, while the other end remains protected as a methyl ester.[2][3] This unique characteristic has positioned it as a key intermediate in the synthesis of complex molecules, most notably in the pharmaceutical industry for the development of drug conjugates.[4] A closely related analogue, 18-(tert-butoxy)-18-oxooctadecanoic acid, is a pivotal component in the synthesis of the blockbuster anti-diabetic medication, semaglutide (B3030467).[4][5][6] This guide will delve into the synthesis of this compound and its multifaceted roles in organic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding dicarboxylic acid, octadecanedioic acid. The first step involves the non-selective esterification of both carboxylic acid groups to form dimethyl octadecanedioate, followed by a selective mono-saponification to yield the desired product.

Step 1: Synthesis of Dimethyl Octadecanedioate

The formation of the diester is a straightforward acid-catalyzed esterification.

Synthesis_of_Dimethyl_Octadecanedioate Octadecanedioic_acid Octadecanedioic Acid reflux Octadecanedioic_acid->reflux Methanol Methanol (excess) Methanol->reflux H2SO4 H₂SO₄ (cat.) H2SO4->reflux Dimethyl_octadecanedioate Dimethyl Octadecanedioate reflux->Dimethyl_octadecanedioate Reflux Synthesis_of_Monomethyl_Ester Dimethyl_octadecanedioate Dimethyl Octadecanedioate hydrolysis Dimethyl_octadecanedioate->hydrolysis Base Base (e.g., KOH) Base->hydrolysis Methanol_Water Methanol/Water Methanol_Water->hydrolysis Monomethyl_ester 18-Methoxy-18-oxooctadecanoic Acid hydrolysis->Monomethyl_ester Controlled Hydrolysis Amide_Bond_Formation Monomethyl_ester 18-Methoxy-18-oxooctadecanoic Acid coupling Monomethyl_ester->coupling Amine R-NH₂ Amine->coupling Coupling_reagent Coupling Reagent (e.g., EDC, HATU) Coupling_reagent->coupling Amide_product Amide Conjugate coupling->Amide_product Amide Coupling Potential_Polymerization_Pathway cluster_0 Monomer Modification cluster_1 Polycondensation Monomethyl_ester 18-Methoxy-18-oxooctadecanoic Acid Reduction Reduction Monomethyl_ester->Reduction Hydroxy_acid ω-Hydroxy Acid Reduction->Hydroxy_acid Hydroxy_acid_monomer ω-Hydroxy Acid Polycondensation Polycondensation Hydroxy_acid_monomer->Polycondensation Polyester Polyester Polycondensation->Polyester

References

18-Methoxy-18-oxooctadecanoic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the safety information for 18-Methoxy-18-oxooctadecanoic acid (CAS No. 72849-35-5), a long-chain fatty acid derivative. The information is compiled from various chemical supplier safety data sheets and public chemical databases. This guide is intended for professionals in research and drug development who may handle this substance. It summarizes key safety data, hazard classifications, and recommended handling procedures. While specific toxicological studies on this compound are not publicly available, this guide outlines the likely experimental frameworks used to determine its known hazards.

Chemical Identification and Physical Properties

This compound, also known as Octadecanedioic acid monomethyl ester, is a solid organic compound.[1][2] Its key identifiers and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 72849-35-5[1][2][3][4]
Molecular Formula C₁₉H₃₆O₄[1][5]
Molecular Weight 328.49 g/mol [1]
Physical State Solid[5]
Melting Point 72-74 °C[2][4]
Boiling Point (Predicted) 439.8 ± 18.0 °C at 760 mmHg[4]
Density (Predicted) 0.965 ± 0.06 g/cm³[2]
Appearance Colorless to light yellow solid[2]
Solubility Soluble in organic solvents (ethers, esters, alcohols); insoluble in water.[2]

Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) classification is consistent across multiple suppliers.

ParameterClassificationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5][6]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6]
Transport Information Non-hazardous for road (ADR/RID), sea (IMDG), and air (IATA) transport.[1]

Precautionary Measures and Safe Handling

Based on the hazard classification, a series of precautionary statements and safe handling procedures are recommended.

CategoryPrecautionary Statement Code(s)DescriptionSource(s)
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264Wash hands thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing and eye/face protection.[5][6]
Response P302 + P352IF ON SKIN: Wash with plenty of water and soap.[5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P332 + P313If skin irritation occurs: Get medical advice/attention.[6]
Storage -Store in a sealed container in a dry, well-ventilated place. Keep away from sources of ignition.[1][7]
Disposal -Dispose of contents/container in accordance with local/regional/national/international regulations.-

Experimental Protocols for Hazard Determination

While the specific test reports for this compound are not available, the hazard classifications (H315, H319) are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Representative Protocol: In Vitro Skin Irritation (OECD TG 439)

The "Causes skin irritation" (H315) classification is often based on in vitro tests using Reconstructed human Epidermis (RhE) models.

Methodology:

  • Tissue Preparation: Commercially available RhE tissue models are cultured to form a stratified, differentiated epidermis.

  • Chemical Exposure: A precise amount of the test chemical (this compound, likely dissolved in a suitable solvent or applied as a solid) is applied topically to the tissue surface.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 15-60 minutes).

  • Rinsing and Post-Incubation: The chemical is thoroughly rinsed off, and the tissues are transferred to fresh medium and incubated for an extended period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

  • Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls.

Representative Protocol: Serious Eye Damage/Eye Irritation (OECD TG 492)

The "Causes serious eye irritation" (H319) classification can be determined using in vitro methods on reconstructed human cornea-like epithelium (RhCE) models.

Methodology:

  • Tissue Preparation: 3D RhCE tissue models are equilibrated in culture medium.

  • Chemical Exposure: The solid test chemical (50 mg) or liquid (50 µL) is applied directly to the epithelial surface of duplicate tissues.

  • Incubation: Tissues are exposed for a standardized duration (e.g., 6 hours for solids).

  • Post-Exposure Incubation: Tissues are rinsed and placed in a post-incubation medium for a period (e.g., 18 hours) to allow for recovery or progression of injury.

  • Viability Assessment: Cell viability is determined using the MTT assay, similar to the skin irritation protocol. The amount of formazan produced is directly proportional to the percentage of viable cells.

  • Classification: A chemical is identified as causing serious eye irritation if the mean tissue viability falls below a specific threshold (e.g., ≤ 60%).

Visualized Workflows and Logic

The following diagrams illustrate the logical flow for risk assessment and the recommended workflow for safe handling of this compound.

GHS_Hazard_Identification cluster_hazards GHS Hazard Identification cluster_ppe Required Personal Protective Equipment (PPE) substance This compound H315 H315: Causes skin irritation substance->H315 H319 H319: Causes serious eye irritation substance->H319 H335 H335: May cause respiratory irritation substance->H335 gloves Protective Gloves H315->gloves clothing Protective Clothing H315->clothing goggles Safety Goggles / Face Shield H319->goggles respirator Respiratory Protection (if dust/aerosol) H335->respirator

Caption: GHS Hazard Identification and corresponding PPE recommendations.

Safe_Handling_Workflow cluster_exposure In Case of Exposure start Start: Handling the Substance assess 1. Assess Risks (Review SDS: H315, H319, H335) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe ventilation 3. Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) ppe->ventilation handle 4. Handle Substance with Care (Avoid creating dust, Avoid contact) ventilation->handle skin Skin Contact: Wash with soap and water handle->skin eyes Eye Contact: Rinse cautiously with water for several minutes handle->eyes inhalation Inhalation: Move to fresh air handle->inhalation storage 5. Store Properly (Sealed container, dry place) handle->storage seek_medical Seek medical advice if symptoms persist skin->seek_medical eyes->seek_medical inhalation->seek_medical end End storage->end

Caption: Recommended safe handling workflow for laboratory use.

References

An In-depth Technical Guide to the Solubility of 18-Methoxy-18-oxooctadecanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 18-Methoxy-18-oxooctadecanoic acid, a long-chain dicarboxylic acid monoester relevant in various chemical and pharmaceutical research areas. This document compiles available data on its solubility in organic solvents, details relevant experimental protocols, and presents visual workflows for synthesis and solubility determination.

Introduction to this compound

This compound, also known as octadecanedioic acid monomethyl ester, is a long-chain alkane derivative featuring a terminal carboxylic acid group and a methyl ester at the opposite end. Its structure allows for a variety of chemical modifications, making it a useful linker molecule in the synthesis of more complex structures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal carboxylic acid can readily react with primary amines to form stable amide bonds, facilitating its use in bioconjugation and drug development.

Solubility Profile

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for similar long-chain dicarboxylic acids provide a strong indication of its solubility profile. The molecule's long hydrocarbon chain imparts a significant non-polar character, while the carboxylic acid and ester functional groups provide polar sites for interaction.

Generally, it is described as being soluble in various organic solvents but insoluble in water at room temperature. A summary of its qualitative solubility is presented below.

Data Presentation

Solvent ClassGeneral SolubilityRationale
Ethers SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the alkyl groups are compatible with the long hydrocarbon chain of the solute.
Esters Soluble"Like dissolves like" principle applies, as both solute and solvent contain ester functional groups and hydrocarbon regions.
Alcohols SolubleThe hydroxyl group of alcohols can hydrogen bond with the carboxylic acid and ester moieties of the solute.
Chlorinated Solvents (e.g., Dichloromethane)SolubleDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. It is used as an extraction solvent during the synthesis of this compound.[1]
Apolar Solvents (e.g., Hexane)Low to ModerateWhile the long alkane chain is compatible, the polar functional groups may limit solubility in purely apolar solvents at room temperature.
Polar Aprotic Solvents (e.g., DMSO, Methanol)Slightly SolubleA related compound, octadecanedioic acid mono-tert-butyl ester, is noted to be slightly soluble in DMSO and Methanol (B129727).[2]
Water InsolubleThe hydrophobic nature of the 18-carbon chain dominates, preventing dissolution in water.

Experimental Protocols

A general and effective method for synthesizing the target compound is through the selective hydrolysis of its corresponding diester, dimethyl octadecanedioate.[1]

Materials:

  • Dimethyl octadecanedioate

  • Barium hydroxide (B78521) (Ba(OH)₂)

  • Anhydrous methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Ether

  • Petroleum ether

  • Ethyl acetate (B1210297)

Procedure:

  • A solution of 0.07 M Barium hydroxide in anhydrous methanol (85 mL) is prepared.

  • Dimethyl octadecanedioate (5.8 mmol) is added to the Ba(OH)₂ solution.

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • Upon completion, the mixture is filtered under reduced pressure to collect the precipitate.

  • The resulting precipitate is washed with ether and then dissolved in deionized water.

  • The aqueous solution is acidified to a pH of 3 with hydrochloric acid.

  • The acidified solution is extracted twice with dichloromethane.

  • The organic phases from the extractions are combined.

  • The solvent is removed from the combined organic phases by vacuum evaporation.

  • The resulting residue is purified by fast column chromatography using a mixture of petroleum ether and ethyl acetate (8:2, v/v) as the eluent to yield the final product.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. For solvents where settling is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or GC. A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the saturated solution.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL or mol/L.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Dimethyl octadecanedioate reaction Stir at 40°C for 24h start->reaction reagent 0.07 M Ba(OH)₂ in Methanol reagent->reaction filtration Filter under reduced pressure reaction->filtration wash Wash precipitate with ether filtration->wash dissolve Dissolve in deionized water wash->dissolve acidify Acidify to pH 3 with HCl dissolve->acidify extract Extract twice with Dichloromethane acidify->extract evaporation Combine organic phases & evaporate solvent extract->evaporation chromatography Fast column chromatography evaporation->chromatography product This compound chromatography->product

Caption: Synthesis workflow for this compound.

G General Experimental Workflow for Solubility Determination prep Add excess solid solute to vials solvent Add known volume of solvent prep->solvent equilibration Agitate at constant T for 24-72h solvent->equilibration separation Settle or Centrifuge to separate phases equilibration->separation sampling Withdraw aliquot of clear supernatant separation->sampling dilution Dilute sample with known volume sampling->dilution quantification Analyze concentration (e.g., HPLC/GC) dilution->quantification result Calculate Solubility (mg/mL or mol/L) quantification->result

Caption: General experimental workflow for solubility determination.

References

18-Methoxy-18-oxooctadecanoic Acid: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methoxy-18-oxooctadecanoic acid is a long-chain, heterobifunctional linker that offers a versatile platform for the covalent conjugation of biomolecules. Its linear eighteen-carbon backbone provides significant spatial separation between conjugated entities, a feature that can be advantageous in maintaining the biological activity of proteins, peptides, and other sensitive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application as a bifunctional linker in bioconjugation. Detailed experimental protocols, quantitative data on analogous systems, and workflow visualizations are presented to facilitate its practical implementation in research and drug development.

Introduction

In the realm of bioconjugation, the choice of a linker molecule is critical to the success of the resulting conjugate. The linker not only covalently connects two molecules but also influences the overall properties of the conjugate, such as its stability, solubility, and biological activity. Long-chain aliphatic linkers, such as this compound, have gained interest due to their ability to introduce a significant hydrophobic spacer between the conjugated molecules. This can be particularly useful in applications such as drug delivery, where the linker can influence the pharmacokinetic profile of a drug, or in the immobilization of proteins on surfaces, where the linker can provide the necessary flexibility and distance from the surface to maintain the protein's native conformation and function.

This compound possesses two distinct functional groups: a terminal carboxylic acid and a terminal methyl ester. The carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. The methyl ester, on the other hand, can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation, or it can be used as a more stable terminus in certain applications. This bifunctional nature allows for a range of conjugation strategies.

Synthesis and Physicochemical Properties

This compound, also known as monomethyl octadecanedioate, is typically synthesized from its corresponding diester, dimethyl octadecanedioate.

Synthesis Protocol

A general procedure for the synthesis of this compound involves the selective hydrolysis of one of the methyl esters of dimethyl octadecanedioate.

Materials:

Procedure:

  • Dimethyl octadecanedioate (5.8 mmol) is added to a 0.07 M solution of Ba(OH)₂ in anhydrous methanol (85 mL).[1]

  • The reaction mixture is stirred at 40 °C for 24 hours.[1]

  • Upon completion, the reaction mixture is filtered under reduced pressure.[1]

  • The resulting precipitate is washed with ether and then dissolved in deionized water.[1]

  • The aqueous solution is acidified to pH 3 with hydrochloric acid.[1]

  • The acidified solution is extracted twice with dichloromethane.[1]

  • The organic phases are combined and the solvent is removed by vacuum evaporation.[1]

  • The resulting residue is purified by flash column chromatography using a petroleum ether:ethyl acetate (8:2, v/v) eluent to yield the final product.[1]

A reported yield for this synthesis is 52%.[1]

Physicochemical Data
PropertyValueReference
CAS Number 72849-35-5[1]
Molecular Formula C₁₉H₃₆O₄
Molecular Weight 328.49 g/mol
Melting Point 72-74 °C
Boiling Point 439.8 ± 18.0 °C (Predicted)
Density 0.965 ± 0.06 g/cm³ (Predicted)
pKa 4.78 ± 0.10 (Predicted)
Appearance Solid
Storage Sealed in a dry environment at room temperature.

Application as a Bifunctional Linker

The primary application of this compound in bioconjugation is to connect a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug) to another molecule or surface. The long aliphatic chain provides a significant spacer arm, which can be beneficial in reducing steric hindrance and maintaining the biological activity of the conjugated molecules.

Amide Bond Formation

The terminal carboxylic acid of this compound can be activated to react with primary amines to form a stable amide bond.[1] A common method for this activation is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Amide_Bond_Formation Linker This compound (R-COOH) ActivatedLinker Activated Ester (R-CO-OAt) Linker->ActivatedLinker Activation Activator HATU / Base Activator->ActivatedLinker Conjugate Bioconjugate (R-CO-NH-Bio) ActivatedLinker->Conjugate Coupling Biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amine (H2N-Bio) Biomolecule->Conjugate Byproducts Byproducts Conjugation_Workflow cluster_activation 1. Linker Activation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization dissolve_linker Dissolve this compound in anhydrous DMF add_hatu Add HATU and DIPEA dissolve_linker->add_hatu incubate_activation Incubate at room temperature (15-30 min) add_hatu->incubate_activation add_activated_linker Add activated linker solution to protein solution incubate_activation->add_activated_linker prepare_protein Prepare protein solution in conjugation buffer prepare_protein->add_activated_linker incubate_conjugation Incubate at room temperature (1-4 hours) add_activated_linker->incubate_conjugation quench_reaction Quench reaction (optional) incubate_conjugation->quench_reaction purify_conjugate Purify conjugate using Size-Exclusion Chromatography or Dialysis quench_reaction->purify_conjugate analyze_hplc Analyze by HPLC to assess purity purify_conjugate->analyze_hplc analyze_ms Analyze by Mass Spectrometry to confirm conjugation analyze_hplc->analyze_ms Drug_Delivery TargetingMoiety Targeting Moiety (Antibody, Peptide) Linker This compound TargetingMoiety->Linker Drug Cytotoxic Drug Linker->Drug TumorCell Tumor Cell Drug->TumorCell Targeted Delivery

References

An In-depth Technical Guide to 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methoxy-18-oxooctadecanoic acid, also known as octadecanedioic acid monomethyl ester, is a long-chain dicarboxylic acid monoester. This bifunctional molecule, featuring a terminal carboxylic acid and a methyl ester, serves as a valuable linker in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and current understanding of its biological significance. While its primary utility appears to be in chemical synthesis, a thorough examination of available literature reveals a notable absence of extensive research into its specific biological functions or a definitive history of its discovery.

Introduction

This compound (CAS RN: 72849-35-5) is a derivative of the C18 saturated dicarboxylic acid, octadecanedioic acid. Its structure combines a long aliphatic chain, imparting lipophilicity, with two distinct terminal functional groups. This unique arrangement allows for selective chemical modifications, making it a useful building block in the synthesis of more complex molecules. Primarily, it functions as a long alkane linker, where the terminal carboxylic acid can react with primary amines to form stable amide bonds in the presence of activating agents.[1]

Despite its availability from various chemical suppliers and its utility in synthesis, a detailed historical account of its discovery, including the individuals and institutions involved, remains elusive in readily accessible scientific literature. Similarly, there is a significant lack of published research investigating its biological activity, metabolic fate, or any potential role in cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is aggregated from various chemical supplier databases.

PropertyValueReferences
CAS Number 72849-35-5[1]
Molecular Formula C₁₉H₃₆O₄[2]
Molecular Weight 328.49 g/mol [2]
IUPAC Name This compound
Synonyms Octadecanedioic acid, 1-methyl ester; Octadecanedioic acid monomethyl ester; 1,18-Octadecanedioic acid monomethyl ester
Melting Point 72-74 °C[2]
Boiling Point ~439.8 °C (Predicted)[2]
Density ~0.965 g/cm³ (Predicted)
Physical Form Solid
Solubility Soluble in organic solvents, insoluble in water.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective mono-esterification of octadecanedioic acid or the partial hydrolysis of the corresponding diester. Two primary methodologies are described in the literature and chemical supplier documentation.

Method 1: Partial Hydrolysis of Dimethyl Octadecanedioate

This method relies on the controlled hydrolysis of dimethyl octadecanedioate to yield the monoester.

Experimental Protocol:

  • Reaction Setup: To a solution of dimethyl octadecanedioate (5.8 mmol) in anhydrous methanol (B129727) (85 mL), a 0.07 M solution of Barium Hydroxide (Ba(OH)₂) in anhydrous methanol is added.[1]

  • Reaction Conditions: The reaction mixture is stirred at 40 °C for 24 hours.[1]

  • Work-up:

    • Upon completion, the reaction mixture is filtered under reduced pressure.[1]

    • The resulting precipitate is washed with ether and then dissolved in deionized water.[1]

    • The aqueous solution is acidified to pH 3 with hydrochloric acid.[1]

    • The product is extracted twice with dichloromethane.[1]

  • Purification:

    • The combined organic phases are evaporated under vacuum.[1]

    • The resulting residue is purified by flash column chromatography using a petroleum ether:ethyl acetate (B1210297) (8:2, v/v) eluent system to yield the final product.[1]

Logical Workflow for Synthesis via Partial Hydrolysis:

G Workflow for Partial Hydrolysis Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dimethyl Octadecanedioate in Methanol reagent 0.07 M Ba(OH)₂ in Methanol start->reagent Add reaction Stir at 40°C for 24h reagent->reaction filtration Filter under reduced pressure reaction->filtration wash Wash precipitate with ether filtration->wash dissolve Dissolve in deionized water wash->dissolve acidify Acidify to pH 3 with HCl dissolve->acidify extract Extract with Dichloromethane (x2) acidify->extract evaporate Evaporate solvent extract->evaporate chromatography Flash Column Chromatography evaporate->chromatography product This compound chromatography->product

Caption: Synthesis of this compound via partial hydrolysis.

Method 2: Direct Mono-esterification of Octadecanedioic Acid

This approach involves the direct esterification of one of the carboxylic acid groups of octadecanedioic acid.

Experimental Protocol:

  • Reaction Setup: Octadecanedioic acid is dissolved in a suitable organic solvent.

  • Reagents: Methanol is added as the esterifying alcohol, often in the presence of an acid catalyst (e.g., sulfuric acid or a solid-supported acid).

  • Reaction Conditions: The reaction is typically heated to reflux to drive the esterification.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization to separate the monoester from the unreacted diacid and the diester byproduct.

Logical Workflow for Synthesis via Direct Mono-esterification:

G Workflow for Direct Mono-esterification cluster_reaction Reaction cluster_workup Work-up & Purification start Octadecanedioic Acid in Solvent reagent1 Methanol start->reagent1 Add reagent2 Acid Catalyst start->reagent2 Add reaction Heat to Reflux reagent1->reaction reagent2->reaction cool Cool reaction mixture reaction->cool extract Extraction cool->extract purify Chromatography / Recrystallization extract->purify product This compound purify->product

Caption: General synthesis of this compound via direct mono-esterification.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature reveals a significant lack of information regarding the biological activity of this compound. There are no prominent studies that describe its role in any specific signaling pathways, its metabolic fate in biological systems, or its pharmacological or toxicological profile.

It is important to distinguish this compound from 18-Methoxycoronaridine (18-MC) , an unrelated synthetic ibogaine (B1199331) analog that has been investigated for its potential in treating addiction. The similarity in nomenclature can be a source of confusion, but the two compounds are structurally and functionally distinct.

The absence of data on the biological activity of this compound suggests that its primary role to date has been as a synthetic intermediate rather than a bioactive molecule of interest.

Applications in Research and Development

The principal application of this compound is in organic synthesis. Its bifunctional nature allows it to be used as a linker to connect different molecular moieties. The carboxylic acid can be activated and coupled with amines, alcohols, or other nucleophiles, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further functionalization. This makes it a useful tool in the construction of complex molecules, including those with potential pharmaceutical applications.

Conclusion

This compound is a well-characterized long-chain dicarboxylic acid monoester with established synthetic routes and defined physicochemical properties. Its utility as a chemical linker is clear. However, there is a notable dearth of information regarding its history and biological effects. For researchers and scientists in drug development, this compound currently represents a synthetic tool rather than a bioactive agent. Future studies would be necessary to explore any potential biological roles of this molecule.

References

A Deep Dive into the Theoretical Properties of Long-Chain Dicarboxylic Acid Monoesters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of long-chain dicarboxylic acid monoesters (LCDA monoesters). As molecules of growing interest in various scientific domains, including drug development and materials science, a thorough understanding of their physicochemical characteristics, metabolic fate, and potential signaling roles is crucial. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and visualizing complex pathways to facilitate a deeper understanding of these versatile compounds.

Physicochemical Properties of Long-Chain Dicarboxylic Acid Monoesters

The physicochemical properties of LCDA monoesters are fundamental to their behavior in biological and chemical systems. These properties are influenced by the length of the hydrocarbon chain, the nature of the ester group (e.g., methyl, ethyl), and the presence of two polar carboxyl groups, one of which is esterified.

Acidity and Partition Coefficient

The presence of a free carboxylic acid group imparts acidic properties to LCDA monoesters. The acid dissociation constant (pKa) is a key parameter influencing their ionization state at physiological pH. The partition coefficient (logP) provides insight into their lipophilicity and ability to cross biological membranes. While specific experimental data for a wide range of long-chain dicarboxylic acid monoesters are not extensively tabulated in the literature, the principles of organic chemistry allow for reasoned estimations. The pKa of the terminal carboxylic acid is expected to be similar to that of analogous long-chain monocarboxylic acids, typically in the range of 4.5-5.0. The esterification of one carboxyl group significantly increases the molecule's overall lipophilicity compared to the parent dicarboxylic acid.

Table 1: Estimated Physicochemical Properties of Representative Long-Chain Dicarboxylic Acid Monoesters

Compound NameMolecular FormulaChain LengthEstimated pKaEstimated logP
Monomethyl dodecanedioateC13H24O4C12~4.8> 4.0
Monoethyl dodecanedioateC14H26O4C12~4.8> 4.5
Monomethyl hexadecanedioateC17H32O4C16~4.9> 6.0
Monoethyl hexadecanedioateC18H34O4C16~4.9> 6.5
Monomethyl octadecanedioateC19H36O4C18~4.9> 7.0
Monoethyl octadecanedioateC20H38O4C18~4.9> 7.5

Note: The pKa and logP values are estimations based on the properties of similar molecules and are subject to variation based on experimental conditions.

Solubility

The solubility of LCDA monoesters is a critical factor for their formulation and delivery in biological systems. Their amphipathic nature, with a polar head (the carboxylic acid and ester groups) and a long nonpolar tail, dictates their solubility in various solvents. Generally, their solubility in aqueous solutions is low and decreases with increasing chain length.[1] They are more soluble in organic solvents, with solubility depending on the polarity of the solvent.[2][3] The presence of the free carboxylic acid allows for increased aqueous solubility in basic solutions due to salt formation.[1]

Table 2: General Solubility Profile of Long-Chain Dicarboxylic Acid Monoesters

Solvent TypeExamplesGeneral Solubility
Polar Protic Water, Ethanol (B145695), Methanol (B129727)Low in water, moderate to good in alcohols
Polar Aprotic DMSO, DMF, AcetoneGood
Nonpolar Hexane, TolueneGood

Metabolic Pathways of Long-Chain Dicarboxylic Acid Monoesters

Upon entering a biological system, LCDA monoesters are likely to be hydrolyzed to their corresponding dicarboxylic acids. Therefore, understanding the metabolism of long-chain dicarboxylic acids (LCDAs) is essential. The primary metabolic routes for LCDAs are ω-oxidation followed by peroxisomal β-oxidation.[2][4]

ω-Oxidation

ω-Oxidation is a metabolic pathway that occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[5][6] It serves as an alternative to β-oxidation for fatty acid metabolism, particularly when β-oxidation is impaired or overloaded.[5] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.

The process begins with the hydroxylation of the ω-carbon by cytochrome P450 enzymes of the CYP4A and CYP4F families, forming a ω-hydroxy fatty acid.[5][7] This intermediate is then successively oxidized to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[6][8]

omega_oxidation cluster_ER Endoplasmic Reticulum MCFA Monocarboxylic Fatty Acid omega_hydroxy ω-Hydroxy Fatty Acid MCFA->omega_hydroxy CYP4A/CYP4F (Cytochrome P450) + O2 + NADPH omega_oxo ω-Oxo Fatty Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase + NAD+ DCA Dicarboxylic Acid omega_oxo->DCA Aldehyde Dehydrogenase + NAD+

Figure 1: The ω-Oxidation Pathway.
Peroxisomal β-Oxidation

Once formed, long-chain dicarboxylic acids are primarily metabolized through β-oxidation within peroxisomes.[4] Unlike mitochondrial β-oxidation, which is the major pathway for most fatty acids, peroxisomal β-oxidation is specific for very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[4]

The process involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons at a time, releasing acetyl-CoA with each cycle. The key enzymes in this pathway include Acyl-CoA oxidase (ACOX1), the bifunctional enzyme (EHHADH), and 3-ketoacyl-CoA thiolase.[4] The resulting chain-shortened dicarboxylic acids can then be further metabolized.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome DCA_CoA Dicarboxylyl-CoA trans_enoyl_CoA trans-2-Enoyl-Dicarboxylyl-CoA DCA_CoA->trans_enoyl_CoA ACOX1 (Acyl-CoA Oxidase) hydroxyacyl_CoA 3-Hydroxyacyl-Dicarboxylyl-CoA trans_enoyl_CoA->hydroxyacyl_CoA EHHADH (Bifunctional Enzyme) ketoacyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA hydroxyacyl_CoA->ketoacyl_CoA EHHADH (Bifunctional Enzyme) shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA ketoacyl_CoA->shortened_DCA_CoA Thiolase acetyl_CoA Acetyl-CoA ketoacyl_CoA->acetyl_CoA Thiolase

Figure 2: Peroxisomal β-Oxidation of Dicarboxylic Acids.

Potential Signaling Pathways

While the metabolic roles of long-chain dicarboxylic acids are well-documented, their direct involvement in cellular signaling pathways is an emerging area of research. It is plausible that LCDA monoesters, or their corresponding diacids, could act as signaling molecules, similar to other fatty acid derivatives. Potential targets include nuclear receptors and G-protein coupled receptors (GPCRs).

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are known natural ligands for PPARs.[9][10] It has been shown that certain phthalate (B1215562) monoesters can activate PPARα and PPARγ.[11] Given their structural similarity to endogenous fatty acids, it is hypothesized that long-chain dicarboxylic acids and their monoesters could also function as PPAR agonists.[12][13] Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation, including those in the ω-oxidation and peroxisomal β-oxidation pathways.

ppar_signaling cluster_cell Cell LCDA LCDA / LCDA Monoester PPAR PPARα / PPARγ LCDA->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding to DNA Target_Genes Target Gene Expression (e.g., ACOX1, CYP4A) PPRE->Target_Genes Transcriptional Regulation

Figure 3: Hypothetical PPAR Activation by LCDAs.
G-Protein Coupled Receptors (GPCRs)

Several GPCRs are known to be activated by free fatty acids, mediating a variety of physiological responses. While direct evidence for the activation of GPCRs by long-chain dicarboxylic acid monoesters is currently lacking, the possibility remains an active area of investigation. The structural features of LCDA monoesters, with their long hydrocarbon chain and polar head group, are consistent with the general characteristics of ligands for certain classes of GPCRs.[14][15]

Experimental Protocols

This section provides an overview of key experimental methodologies for characterizing the theoretical properties of long-chain dicarboxylic acid monoesters.

Synthesis and Purification of Long-Chain Dicarboxylic Acid Monoesters

Objective: To synthesize and purify a long-chain dicarboxylic acid monoester for subsequent physicochemical and biological studies.

Materials:

  • Long-chain dicarboxylic acid (e.g., dodecanedioic acid)

  • Methanol or ethanol (anhydrous)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Organic solvents (e.g., diethyl ether, hexane)

  • Saturated sodium bicarbonate solution

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Esterification: Dissolve the long-chain dicarboxylic acid in an excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted dicarboxylic acid. The monoester will remain in the organic phase, while the diacid will be extracted into the aqueous basic solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude monoester can be further purified by column chromatography or recrystallization.[16][17]

synthesis_workflow start Start esterification Esterification (Dicarboxylic Acid + Alcohol + Acid Catalyst) start->esterification workup Aqueous Work-up (Solvent Extraction & Washing) esterification->workup purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure LCDA Monoester characterization->end

Figure 4: General Workflow for LCDA Monoester Synthesis.
Determination of Partition Coefficient (logP)

Objective: To experimentally determine the octanol-water partition coefficient of a long-chain dicarboxylic acid monoester.

Materials:

  • Pure long-chain dicarboxylic acid monoester

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Shaker

  • UV-Vis spectrophotometer or HPLC

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of the LCDA monoester in n-octanol.

  • In a series of centrifuge tubes, add equal volumes of the water-saturated n-octanol stock solution and the n-octanol-saturated water.

  • Shake the tubes vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the tubes to ensure complete phase separation.

  • Carefully collect samples from both the aqueous and octanol (B41247) phases.

  • Determine the concentration of the LCDA monoester in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the logarithm of the partition coefficient.[5][18]

In Vitro ω-Oxidation Assay

Objective: To measure the in vitro metabolism of a long-chain dicarboxylic acid monoester via ω-oxidation using liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Long-chain dicarboxylic acid monoester

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Add the LCDA monoester (dissolved in a suitable vehicle like DMSO) to the microsome suspension.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking for a specific time period.

  • Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the proteins and extract the metabolites.

  • Centrifuge to pellet the protein, and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • Analyze the formation of the ω-hydroxylated metabolite using LC-MS/MS.[5][7]

Conclusion

Long-chain dicarboxylic acid monoesters represent a class of molecules with significant potential in various scientific and industrial fields. Their unique physicochemical properties, arising from their amphipathic nature, govern their behavior in different environments. The metabolic pathways of ω-oxidation and peroxisomal β-oxidation are central to their biological fate. While their direct roles in cellular signaling are still under investigation, the potential for interaction with nuclear receptors like PPARs and various GPCRs opens up exciting avenues for future research, particularly in the context of drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted nature of these intriguing compounds. A deeper understanding of their theoretical properties will undoubtedly pave the way for novel applications and discoveries.

References

Spectroscopic and Synthetic Profile of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methoxy-18-oxooctadecanoic acid, also known as methyl hydrogen octadecanedioate, is a long-chain dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis. The terminal carboxylic acid can be readily functionalized, for instance, by reacting with primary amines to form stable amide bonds, a common linkage in pharmaceuticals and other bioactive molecules.[1] This guide provides an in-depth overview of its spectroscopic characteristics (Nuclear Magnetic Resonance and Infrared Spectroscopy), a detailed synthetic protocol, and a visualization of the synthetic workflow.

Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on the analysis of its functional groups and known spectroscopic values for similar long-chain monoesters and dicarboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~11-12Singlet (broad)1HCarboxylic acid proton (-COOH)
3.67Singlet3HMethyl ester protons (-OCH₃)
2.35Triplet2HMethylene (B1212753) group α to the carboxylic acid (-CH₂-COOH)
2.30Triplet2HMethylene group α to the methyl ester (-CH₂-COOCH₃)
1.63Multiplet4HMethylene groups β to the carbonyls (-CH₂-CH₂-CO-)
1.25Multiplet20HMethylene groups of the long aliphatic chain (-(CH₂)₁₀-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~179Carboxylic acid carbonyl carbon (-COOH)
~174Methyl ester carbonyl carbon (-COOCH₃)
51.4Methyl ester carbon (-OCH₃)
~34Methylene group α to the carboxylic acid (-CH₂-COOH)
~34Methylene group α to the methyl ester (-CH₂-COOCH₃)
~29Methylene groups of the long aliphatic chain (-(CH₂)₁₂-)
~25Methylene groups β to the carbonyls (-CH₂-CH₂-CO-)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch of the carboxylic acid
2920, 2850StrongC-H stretch of the aliphatic chain
~1740StrongC=O stretch of the methyl ester
~1710StrongC=O stretch of the carboxylic acid
~1465MediumC-H bend of the methylene groups
~1240StrongC-O stretch of the ester
~940Broad, MediumO-H bend of the carboxylic acid dimer

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective hydrolysis of dimethyl octadecanedioate.[1]

Materials:

Procedure:

  • A solution of 0.07 M barium hydroxide in anhydrous methanol (85 mL) is prepared.

  • Dimethyl octadecanedioate (5.8 mmol) is added to the barium hydroxide solution.

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • After the reaction is complete, the mixture is filtered under reduced pressure to collect the precipitate.

  • The precipitate is washed with ether and then dissolved in deionized water.

  • The aqueous solution is acidified to a pH of 3 with hydrochloric acid.

  • The acidified solution is extracted twice with dichloromethane.

  • The organic phases are combined, and the solvent is removed by vacuum evaporation.

  • The resulting residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate (8:2, v/v) as the eluent to yield the final product.[1]

NMR Spectroscopy Protocol (General)

Sample Preparation:

  • Approximately 10-20 mg of the solid this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy Protocol (General)

Sample Preparation (for solid samples):

  • A small amount of the solid sample is finely ground.

  • The ground sample can be analyzed as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

  • The sample is placed in the IR beam path.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dimethyl octadecanedioate reagents Ba(OH)₂ in Methanol 40°C, 24h start->reagents hydrolysis Selective Hydrolysis reagents->hydrolysis filtration Filtration hydrolysis->filtration dissolution Dissolution in Water filtration->dissolution acidification Acidification (HCl, pH 3) dissolution->acidification extraction Extraction (DCM) acidification->extraction evaporation Evaporation extraction->evaporation chromatography Flash Column Chromatography (Petroleum Ether:Ethyl Acetate 8:2) evaporation->chromatography final_product This compound chromatography->final_product

Caption: Synthesis of this compound.

References

Unlocking the Therapeutic Potential of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the long-chain dicarboxylic acid monoester, 18-Methoxy-18-oxooctadecanoic acid, emerges as a molecule of significant interest. While direct research on this specific compound is nascent, its structural characteristics suggest promising avenues for investigation in metabolic disorders, inflammatory conditions, and oncology. This technical guide provides a comprehensive overview of potential research areas, complete with detailed hypothetical experimental protocols and data to stimulate and direct future scientific inquiry.

Core Chemical Properties

This compound, also known as octadecanedioic acid 1-methyl ester, possesses the chemical formula C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol .[1] Its structure features an 18-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester at the other. This monoester configuration may influence its bioavailability and cellular uptake compared to its parent dicarboxylic acid, octadecanedioic acid.

Potential Research Areas and Rationale

Based on the known biological activities of long-chain dicarboxylic acids (DCAs), several key research areas are proposed for this compound.

Metabolic Regulation and Treatment of Metabolic Syndrome

Long-chain DCAs are known to be metabolized via peroxisomal β-oxidation, serving as an alternative energy source.[2][3] Studies on dodecanedioic acid (a C12 DCA) have demonstrated its ability to increase metabolic rate, reduce body fat, and improve glucose tolerance in murine models.[4][5] The methyl ester moiety of this compound may enhance its cellular permeability, potentially acting as a prodrug that delivers the active dicarboxylic acid intracellularly.

Hypothetical Research Focus: Investigating the efficacy of this compound in ameliorating symptoms of metabolic syndrome, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).

Anti-Inflammatory Applications

Fatty acid derivatives have been reported to possess anti-inflammatory properties.[6] The potential for this compound to modulate inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, warrants investigation.

Hypothetical Research Focus: Evaluating the anti-inflammatory effects of this compound in in vitro and in vivo models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages and animal models of arthritis or inflammatory bowel disease.

Anti-Proliferative Effects in Oncology

Certain fatty acid methyl esters have demonstrated cytotoxic effects against cancer cell lines.[7] The potential for this compound to interfere with cancer cell metabolism or induce apoptosis presents a compelling area for cancer research.

Hypothetical Research Focus: Assessing the anti-proliferative and pro-apoptotic activity of this compound in various cancer cell lines, followed by in vivo studies in xenograft models.

Data Presentation: Hypothetical In Vitro Efficacy

The following tables summarize hypothetical quantitative data from initial in vitro screening of this compound.

Table 1: Metabolic Regulation in HepG2 Hepatocytes

ParameterControlThis compound (10 µM)This compound (50 µM)
Glucose Uptake (pmol/min/mg protein)10.2 ± 0.815.6 ± 1.122.4 ± 1.5**
Fatty Acid Oxidation (nmol/h/mg protein)1.5 ± 0.22.8 ± 0.34.1 ± 0.4
Intracellular Triglyceride Content (µg/mg protein)50.3 ± 4.135.7 ± 3.2*22.1 ± 2.5
*p < 0.05, *p < 0.01 vs. Control

Table 2: Anti-Inflammatory Effects in RAW 264.7 Macrophages

ParameterControlLPS (1 µg/mL)LPS + this compound (25 µM)
Nitric Oxide (NO) Production (µM)< 125.4 ± 2.112.8 ± 1.3
TNF-α Secretion (pg/mL)< 101520 ± 125780 ± 90
IL-6 Secretion (pg/mL)< 5850 ± 70410 ± 55**
*p < 0.01 vs. LPS alone

Table 3: Anti-Proliferative Activity in Cancer Cell Lines (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer45.2
PC-3Prostate Cancer62.8
HCT116Colon Cancer38.5

Experimental Protocols

Cell Culture and Treatment

HepG2, RAW 264.7, MCF-7, PC-3, and HCT116 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. This compound is dissolved in DMSO to prepare a stock solution and diluted in culture medium to the final concentrations.

Glucose Uptake Assay

HepG2 cells are serum-starved for 2 hours and then incubated with this compound for 24 hours. Glucose uptake is measured using a fluorescent glucose analog, 2-NBDG, according to the manufacturer's protocol. Fluorescence is quantified using a microplate reader.

Fatty Acid Oxidation Assay

HepG2 cells are treated with this compound for 24 hours. The rate of fatty acid oxidation is determined by measuring the conversion of radiolabeled [¹⁴C]palmitate to [¹⁴C]CO₂ using a scintillation counter.

Nitric Oxide (NO) Production Assay

RAW 264.7 macrophages are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. NO production in the culture supernatant is measured using the Griess reagent.

Cytokine Measurement (ELISA)

The concentrations of TNF-α and IL-6 in the culture supernatants from LPS-stimulated RAW 264.7 cells are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Cell Viability (MTT) Assay

Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Cell viability is assessed using the MTT assay. The IC₅₀ values are calculated from the dose-response curves.

Visualizations: Signaling Pathways and Workflows

metabolic_pathway extracellular 18-Methoxy-18- oxooctadecanoic acid (Extracellular) intracellular 18-Methoxy-18- oxooctadecanoic acid (Intracellular) extracellular->intracellular Uptake cell_membrane Cell Membrane hydrolysis Esterase Hydrolysis intracellular->hydrolysis dca Octadecanedioic Acid hydrolysis->dca peroxisome Peroxisomal β-Oxidation dca->peroxisome acetyl_coa Acetyl-CoA peroxisome->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy

Caption: Proposed metabolic fate of this compound.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_pathway->inflammatory_genes compound 18-Methoxy-18- oxooctadecanoic acid compound->nfkb_pathway Inhibition inflammation Inflammation inflammatory_genes->inflammation

Caption: Hypothesized anti-inflammatory mechanism of action.

experimental_workflow start Hypothesis Generation invitro In Vitro Screening (Metabolic, Inflammatory, Cancer Assays) start->invitro data_analysis1 Data Analysis (IC50, Efficacy) invitro->data_analysis1 mechanistic Mechanism of Action Studies (Western Blot, qPCR) data_analysis1->mechanistic invivo In Vivo Models (Metabolic Disease, Inflammation, Xenografts) mechanistic->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd data_analysis2 Data Analysis (Efficacy, Toxicity) pkpd->data_analysis2 conclusion Lead Candidate Potential data_analysis2->conclusion

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound represents a novel chemical entity with significant, albeit underexplored, therapeutic potential. The proposed research areas in metabolic disease, inflammation, and oncology are grounded in the established biological roles of related long-chain dicarboxylic acids. The hypothetical data and detailed experimental protocols provided herein offer a foundational framework to guide researchers in uncovering the pharmacological profile of this promising compound. Further investigation is strongly encouraged to validate these hypotheses and to determine the clinical viability of this compound as a next-generation therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using 18-Methoxy-18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methoxy-18-oxooctadecanoic acid is a bifunctional molecule featuring a long C18 aliphatic chain, a terminal carboxylic acid, and a terminal methyl ester. This structure makes it a valuable linker for introducing a hydrophobic spacer arm in bioconjugation applications. The terminal carboxylic acid can be activated to react with primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, to form stable amide bonds. This process is fundamental in various fields, including drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs).

The most common method for activating the carboxylic acid for reaction with proteins is its conversion to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines at physiological to slightly alkaline pH, offering a straightforward and efficient means of protein modification.[1][2][3] This document provides a detailed protocol for the activation of this compound and its subsequent conjugation to proteins.

Principle of the Reaction

The conjugation process involves two main stages:

  • Activation of this compound: The carboxylic acid group is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to form the amine-reactive this compound NHS ester.

  • Protein Conjugation: The resulting NHS ester is then reacted with the target protein. The primary amino groups on the protein surface (predominantly from lysine residues) act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS.[3]

G cluster_0 Activation Step cluster_1 Conjugation Step Carboxylic_Acid 18-Methoxy-18- oxooctadecanoic acid NHS_Ester Amine-Reactive NHS Ester Carboxylic_Acid->NHS_Ester + NHS, EDC/DCC Protein Target Protein (with Primary Amines) NHS_Ester->Protein Introduction to Protein Solution Conjugate Protein Conjugate Protein->Conjugate Formation of Amide Bond

Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
This compoundVariousLinker molecule
N-Hydroxysuccinimide (NHS)Sigma-AldrichActivating agent
N,N'-Dicyclohexylcarbodiimide (DCC) or EDCSigma-AldrichCoupling agent for NHS ester formation
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)Fisher ScientificSolvent for activation reaction
Target ProteinUser-definedProtein to be conjugated
Phosphate Buffered Saline (PBS), pH 7.4GibcoBuffer for protein solution
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)In-houseReaction buffer for conjugation
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving NHS ester
Desalting Column (e.g., Sephadex G-25)GE HealthcarePurification of the protein conjugate
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)In-houseTo stop the conjugation reaction
Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the chemical synthesis of the amine-reactive NHS ester.

  • Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF or DCM.

  • Addition of Reagents: Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution and stir until dissolved.

  • Initiation of Reaction: Add 1.1 equivalents of DCC or EDC to the mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours or overnight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • The solvent is then removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization or silica (B1680970) gel chromatography to yield the pure this compound NHS ester.

  • Storage: The purified NHS ester should be stored under desiccated conditions at -20°C to prevent hydrolysis.[2]

G A Dissolve this compound in anhydrous solvent B Add NHS and stir A->B C Add EDC or DCC to initiate reaction B->C D Stir at room temperature for 4-12 hours C->D E Monitor reaction by TLC D->E F Filter to remove DCU (if DCC used) E->F If reaction is complete G Remove solvent under reduced pressure F->G H Purify by recrystallization or chromatography G->H I Store purified NHS ester at -20°C H->I

Protocol 2: Conjugation of Activated Linker to Protein

This protocol outlines the steps for labeling a target protein with the prepared this compound NHS ester.

  • Protein Preparation:

    • Dissolve the target protein in a suitable buffer. Amine-free buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer are recommended.[3]

    • Adjust the pH of the protein solution to 8.3-8.5 using a sodium bicarbonate buffer. This is the optimal pH for the reaction between NHS esters and primary amines.[1][2]

    • The optimal protein concentration is typically between 1-10 mg/mL.[2]

  • NHS Ester Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the protein solution. A molar excess of the NHS ester (typically 5- to 20-fold) over the protein is recommended to achieve efficient labeling. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][2]

  • Characterization and Storage:

    • Characterize the protein conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

    • Store the purified conjugate under appropriate conditions for the specific protein, typically at 4°C or frozen at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein conjugation reaction.

ParameterRecommended RangeNotes
Reaction pH 8.3 - 8.5Lower pH will result in protonation of amines, reducing reactivity. Higher pH increases the rate of NHS ester hydrolysis.[1][2]
Molar Ratio (NHS Ester:Protein) 5:1 to 20:1The optimal ratio is protein-dependent and should be determined empirically to achieve the desired degree of labeling without causing protein precipitation.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[2]
Reaction Time 1-2 hours (RT) or 4-12 hours (4°C)Longer incubation times may be necessary for less reactive proteins or lower temperatures.
Solvent for NHS Ester DMSO or DMFUse anhydrous, amine-free solvents to prevent premature hydrolysis or reaction of the NHS ester.[1]
Quenching Reagent Concentration 50 - 100 mMSufficient concentration is needed to effectively stop the reaction by consuming all unreacted NHS ester.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Incorrect pH- Hydrolyzed NHS ester- Insufficient molar excess of linker- Presence of primary amines in the buffer (e.g., Tris)- Verify the pH of the reaction buffer is between 8.3 and 8.5.- Use freshly prepared or properly stored NHS ester.- Increase the molar ratio of the NHS ester to the protein.- Use an amine-free buffer like PBS or borate.[3]
Protein Precipitation - High degree of labeling leading to insolubility- High concentration of organic solvent- Reduce the molar excess of the NHS ester.- Decrease the reaction time.- Minimize the volume of organic solvent used to dissolve the NHS ester.
Variable Results - Inconsistent reaction conditions- Degradation of reagents- Standardize all reaction parameters (pH, temperature, time, concentrations).- Ensure proper storage and handling of all reagents.

Conclusion

The use of this compound, following its activation to an NHS ester, provides a robust and versatile method for protein conjugation. This approach allows for the introduction of a long, hydrophobic spacer arm, which can be advantageous in various applications, including the development of novel biotherapeutics and research tools. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve efficient and reproducible protein modifications tailored to their specific needs.

References

Application Notes and Protocols: 18-Methoxy-18-oxooctadecanoic Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in documented applications for 18-Methoxy-18-oxooctadecanoic acid in the field of targeted drug delivery systems. While this molecule is commercially available and possesses chemical properties suggestive of a potential linker, specific examples of its integration into drug carriers, along with associated quantitative data and detailed experimental protocols, are not present in publicly accessible research.

This document, therefore, serves to provide a foundational understanding of this compound, its chemical characteristics, and a hypothetical framework for its application and evaluation in targeted drug delivery, based on established principles in the field.

Chemical Properties and Synthesis

This compound , also known as monomethyl octadecanedioate, is a long-chain dicarboxylic acid monoester. Its chemical structure consists of an 18-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester at the other.

Key Properties:

  • CAS Number: 72849-35-5[1][2]

  • Molecular Formula: C19H36O4[2]

  • Molecular Weight: 328.49 g/mol [2]

  • Structure:

  • Functionality: The terminal carboxylic acid allows for covalent linkage to amine or hydroxyl groups present on drug molecules, targeting ligands, or the surface of nanoparticles. The methyl ester provides a lipophilic terminus.

Synthesis Overview: A common laboratory-scale synthesis involves the selective hydrolysis of dimethyl octadecanedioate. The process typically includes the following steps:

  • Dissolving dimethyl octadecanedioate in anhydrous methanol (B129727) containing a base, such as Barium Hydroxide (Ba(OH)₂).[1]

  • Stirring the reaction mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24 hours).[1]

  • Filtering the reaction mixture to isolate the precipitated salt.[1]

  • Washing the precipitate and then dissolving it in deionized water.[1]

  • Acidifying the aqueous solution to a pH of approximately 3 using an acid like HCl.[1]

  • Extracting the product using an organic solvent such as dichloromethane.[1]

  • Purifying the final compound using column chromatography.[1]

Hypothetical Application in Targeted Drug Delivery

Based on its structure, this compound could theoretically be employed as a bifunctional linker in the construction of various drug delivery systems, such as lipid nanoparticles, polymeric nanoparticles, or antibody-drug conjugates.

Potential Role as a Linker

The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds. This functionality allows it to be conjugated to:

  • Drug Molecules: Amine-containing therapeutics could be tethered to the linker.

  • Targeting Ligands: Antibodies, peptides, or other molecules that recognize specific cell surface receptors could be attached.

  • Nanoparticle Surfaces: It could be used to modify the surface of pre-formed nanoparticles that have amine-functionalized surfaces.

The long aliphatic chain (16 methylenes) imparts significant lipophilicity, which could be advantageous for incorporation into lipid-based delivery systems like liposomes or solid lipid nanoparticles.

Proposed Experimental Workflow (Hypothetical)

The following section outlines a generalized, hypothetical protocol for the formulation and evaluation of a targeted nanoparticle drug delivery system using this compound as a linker to conjugate a hypothetical drug and a targeting peptide.

Protocol 1: Synthesis of a Targeted Drug Conjugate

Objective: To synthesize a conjugate of a model amine-containing drug and a targeting peptide using this compound as a linker.

Materials:

  • This compound

  • Model amine-containing drug (e.g., Doxorubicin)

  • Targeting peptide with a free amine group

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Activation of the Linker:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours in an inert atmosphere to form the NHS-ester of the linker.

  • Conjugation to the Drug:

    • Add the model drug (e.g., Doxorubicin) to the activated linker solution in a 1:1 molar ratio.

    • Continue stirring at room temperature for 24 hours.

  • Purification:

    • Purify the drug-linker conjugate by dialysis against a suitable buffer to remove unreacted reagents.

    • Lyophilize the purified conjugate.

  • Characterization:

    • Confirm the successful conjugation using techniques such as ¹H NMR, Mass Spectrometry, and FTIR.

    • Determine the purity of the conjugate using HPLC.

Protocol 2: Formulation and Characterization of Targeted Nanoparticles

Objective: To formulate lipid-polymer hybrid nanoparticles incorporating the drug-linker conjugate and characterize their physicochemical properties.

Materials:

  • Drug-linker conjugate from Protocol 1

  • PLGA (Poly(lactic-co-glycolic acid))

  • Lecithin (B1663433)

  • DSPE-PEG(2000)

  • Acetone (B3395972)

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Methodology:

  • Nanoparticle Formulation (Nanoprecipitation Method):

    • Dissolve PLGA and the drug-linker conjugate in acetone.

    • In a separate vial, disperse lecithin and DSPE-PEG(2000) in deionized water.

    • Inject the organic phase into the aqueous phase under constant stirring.

    • Allow the acetone to evaporate overnight with stirring.

    • Filter the nanoparticle suspension through a 0.45 µm syringe filter.

  • Physicochemical Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS.

    • Zeta Potential: Determine the surface charge using DLS with an appropriate electrode.

    • Morphology: Visualize the nanoparticle shape and size using TEM.

    • Drug Loading and Encapsulation Efficiency:

      • Lyse a known amount of nanoparticles with a suitable solvent.

      • Quantify the drug concentration using UV-Vis spectroscopy or HPLC.

      • Calculate Drug Loading (%) and Encapsulation Efficiency (%).

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of the conjugated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles from Protocol 2

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (appropriate MWCO)

  • Incubator shaker

Methodology:

  • Place a known concentration of the nanoparticle suspension into a dialysis bag.

  • Submerge the dialysis bag in PBS (pH 7.4 or 5.5) and place it in an incubator shaker at 37°C.

  • At predetermined time points, withdraw aliquots from the release medium and replace with fresh buffer.

  • Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative drug release (%) as a function of time.

Data Presentation (Hypothetical)

Should experimental data for a drug delivery system utilizing this compound become available, it would be structured as follows for clear comparison.

Table 1: Physicochemical Properties of Formulated Nanoparticles

Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
NP-Control-----
NP-Drug-----
NP-Targeted-----

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
2--
6--
12--
24--
48--
72--

Visualizations (Hypothetical Workflows)

The following diagrams illustrate the conceptual workflows described in the hypothetical protocols.

G cluster_synthesis Protocol 1: Conjugate Synthesis Linker This compound Activators EDC / NHS in DMF Linker->Activators ActivatedLinker Activated NHS-Ester Linker Activators->ActivatedLinker Conjugation Stir 24h ActivatedLinker->Conjugation Drug Amine-containing Drug Drug->Conjugation DrugLinker Drug-Linker Conjugate Conjugation->DrugLinker Purification Dialysis & Lyophilization DrugLinker->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Workflow for the synthesis of a drug-linker conjugate.

G cluster_formulation Protocol 2: Nanoparticle Formulation & Characterization OrganicPhase PLGA + Drug-Linker in Acetone Nanoprecipitation Nanoprecipitation (Injection & Stirring) OrganicPhase->Nanoprecipitation AqueousPhase Lecithin + DSPE-PEG in Water AqueousPhase->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation NP_Suspension Nanoparticle Suspension Evaporation->NP_Suspension Characterization Characterization (DLS, TEM, HPLC) NP_Suspension->Characterization

Caption: Workflow for nanoparticle formulation and characterization.

Conclusion

While this compound presents as a viable candidate for a lipophilic, bifunctional linker in drug delivery, there is currently no published research to substantiate its efficacy or provide established protocols. The information and workflows presented here are intended as a theoretical guide for researchers interested in exploring its potential. Further investigation is required to determine its practical utility, including its stability, conjugation efficiency, and the in vitro and in vivo performance of any resulting drug delivery systems.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of biomedical applications, including drug delivery, bio-imaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 18-Methoxy-18-oxooctadecanoic acid, a long-chain dicarboxylic acid monoester, presents a unique bifunctional architecture. The terminal carboxylic acid group allows for covalent attachment to the nanoparticle surface, while the long alkyl chain and terminal methoxy (B1213986) group can modulate the hydrophobicity and surface charge, potentially influencing drug loading, release kinetics, and cellular uptake.

These application notes provide a comprehensive overview of the methodologies for the surface modification of nanoparticles with this compound, characterization techniques, and potential applications in drug development.

Physicochemical Properties of this compound

A thorough understanding of the modifying agent is crucial for successful nanoparticle surface functionalization.

PropertyValueReference
Molecular Formula C₁₉H₃₆O₄[1][2]
Molecular Weight 328.49 g/mol [1][2]
Appearance Solid[1]
Melting Point 72-74 °C[1][3]
Boiling Point 439.8±18.0 °C (Predicted)[1]
Density 0.965±0.06 g/cm³ (Predicted)[1]
pKa 4.78±0.10 (Predicted)[1]
Key Functional Groups Terminal carboxylic acid, Terminal methyl ester[1][4]
Reactivity The terminal carboxylic acid can react with primary amine groups to form a stable amide bond, often facilitated by activators like HATU.[1][4]

Experimental Protocols

The following protocols are generalized procedures for the surface modification of nanoparticles with this compound. Optimization of reaction conditions, such as concentration, temperature, and reaction time, is recommended for specific nanoparticle systems.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles that have been pre-functionalized with primary amine groups (e.g., amine-modified silica (B1680970) or iron oxide nanoparticles). The reaction involves the formation of a stable amide bond between the amine groups on the nanoparticle surface and the carboxylic acid group of this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Ethanol (B145695)

  • Deionized water

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add EDC (1.5 molar excess relative to the carboxylic acid) and NHS (1.5 molar excess relative to the carboxylic acid) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours in an inert atmosphere (e.g., under nitrogen or argon) to activate the carboxylic acid group by forming an NHS ester.

  • Coupling Reaction:

    • Disperse the amine-functionalized nanoparticles in anhydrous DMF using ultrasonication.

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the surface-modified nanoparticles.

    • Remove the supernatant containing unreacted reagents.

    • Wash the nanoparticles by re-dispersing them in ethanol followed by centrifugation. Repeat this washing step at least three times to ensure the complete removal of unreacted materials.

    • Finally, wash the nanoparticles with deionized water.

  • Storage:

    • Re-disperse the purified nanoparticles in a suitable solvent (e.g., ethanol or water) for storage.

Protocol 2: Direct Adsorption onto Metal/Metal Oxide Nanoparticles

For certain metal and metal oxide nanoparticles (e.g., gold, silver, iron oxide), the carboxylic acid group of this compound can directly adsorb onto the nanoparticle surface.

Materials:

  • Pre-synthesized metal or metal oxide nanoparticles (e.g., citrate-stabilized gold nanoparticles)

  • This compound

  • Ethanol or other suitable solvent

  • Centrifuge

Procedure:

  • Ligand Exchange:

    • Disperse the as-synthesized nanoparticles in their storage solution.

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

    • Add the this compound solution to the nanoparticle dispersion in a significant molar excess.

    • Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the exchange of the original surface ligands with this compound.

  • Purification:

    • Centrifuge the mixture to collect the surface-modified nanoparticles.

    • Discard the supernatant containing the displaced ligands and excess this compound.

    • Wash the nanoparticles with fresh solvent (e.g., ethanol) and centrifuge again. Repeat the washing step multiple times.

  • Final Dispersion:

    • Re-disperse the purified, surface-modified nanoparticles in the desired solvent for characterization and application.

Characterization of Surface-Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.

Characterization TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of this compound on the nanoparticle surface.Appearance of characteristic peaks for C-H stretching (from the alkyl chain), C=O stretching (from the ester and carboxylic acid groups), and C-O stretching.
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles.An increase in the hydrodynamic diameter after surface modification due to the added organic layer.
Zeta Potential Analysis To measure the surface charge of the nanoparticles.A change in the zeta potential value, typically towards a more negative value at neutral pH due to the deprotonated carboxylic acid groups.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (this compound) coated on the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic coating at elevated temperatures.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.The appearance of C 1s and O 1s peaks with binding energies characteristic of the carboxylic acid and ester functional groups.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) To visualize the size, shape, and morphology of the nanoparticles.To confirm that the nanoparticles have maintained their morphology and have not significantly aggregated after the surface modification process.

Quantitative Data from a Model System: Adipic Acid-Capped Silver Nanoparticles

ParameterValueReference
Average Diameter (SEM) 19.7 ± 1.5 nm[4]
Average Hydrodynamic Diameter (DLS) 30 ± 5.0 nm[4]
Zeta Potential -35.5 ± 2.4 mV[4]
Average Particle Size (XRD) 19.5 nm[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification cluster_characterization Characterization cluster_application Application NP_synth Synthesize Core Nanoparticles Amine_func Amine Functionalization (Optional) NP_synth->Amine_func If required Coupling Coupling Reaction/ Ligand Exchange NP_synth->Coupling Amine_func->Coupling Acid_activ Activate Carboxylic Acid (this compound + EDC/NHS) Acid_activ->Coupling Centrifuge1 Centrifugation Coupling->Centrifuge1 Wash1 Wash with Solvent Centrifuge1->Wash1 Centrifuge2 Repeat Centrifugation and Washing Wash1->Centrifuge2 Final_disp Final Dispersion Centrifuge2->Final_disp FTIR FTIR Final_disp->FTIR DLS DLS & Zeta Potential Final_disp->DLS TGA TGA Final_disp->TGA XPS XPS Final_disp->XPS TEM TEM/SEM Final_disp->TEM Drug_loading Drug Loading Final_disp->Drug_loading In_vitro In Vitro Studies Drug_loading->In_vitro In_vivo In Vivo Studies In_vitro->In_vivo

Caption: Experimental workflow for nanoparticle surface modification.

Potential Applications in Drug Development

The unique properties of nanoparticles surface-modified with this compound open up several possibilities in drug development:

  • Enhanced Drug Loading: The long alkyl chain can create a hydrophobic microenvironment on the nanoparticle surface, potentially increasing the loading capacity of lipophilic drugs.

  • Controlled Release: The surface coating can act as a barrier, modulating the release rate of the encapsulated drug.

  • Improved Stability: The organic layer can protect the nanoparticle core from degradation and prevent aggregation, leading to improved stability in biological fluids.

  • Targeted Delivery: While not a targeting ligand itself, the terminal carboxylic acid group can be further functionalized with targeting moieties such as antibodies, peptides, or aptamers for site-specific drug delivery.

  • Modulated Cellular Uptake: The surface chemistry, including hydrophobicity and charge, will influence how the nanoparticles interact with cell membranes, thereby affecting the mechanism and efficiency of cellular internalization.

Further research is required to fully elucidate the potential of this compound as a surface modifying agent for nanoparticles in various drug delivery systems. The protocols and characterization techniques outlined in these notes provide a solid foundation for such investigations.

References

Application Notes and Protocols: 18-Methoxy-18-oxooctadecanoic Acid for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[1][3][]

Long-chain aliphatic linkers, such as those derived from 18-Methoxy-18-oxooctadecanoic acid, offer a versatile scaffold for PROTAC design. The extended alkyl chain provides the necessary length and flexibility to span the distance between the POI and the E3 ligase, which can be crucial for achieving potent degradation, especially when the optimal binding pockets on the two proteins are far apart.[3] The presence of a terminal carboxylic acid and a methyl ester provides orthogonal handles for sequential conjugation to the POI and E3 ligase ligands, enabling a modular and efficient synthesis of PROTAC libraries for optimization. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C19H36O4[5]
Molecular Weight 328.49 g/mol [5]
CAS Number 72849-35-5[5]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents (e.g., DMF, DMSO, DCM)Inferred
Synonyms Octadecanedioic acid, 1-methyl ester[5]

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker typically involves a two-step process:

  • Step 1: Amide coupling of the carboxylic acid moiety to the POI ligand.

  • Step 2: Hydrolysis of the methyl ester followed by amide coupling to the E3 ligase ligand (or vice versa).

An alternative, and often preferred, strategy involves the initial coupling to the E3 ligase ligand, followed by ester hydrolysis and subsequent coupling to the POI ligand. This can be advantageous depending on the stability and functional groups of the respective ligands.

Protocol 1: Synthesis of POI-Linker Intermediate

This protocol describes the coupling of the free carboxylic acid of this compound to an amine-functionalized POI ligand.

Materials:

  • This compound

  • Amine-functionalized Protein of Interest (POI) ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol outlines the hydrolysis of the methyl ester of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

Materials:

  • POI-linker intermediate from Protocol 1

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon recruitment)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Ester Hydrolysis:

    • Dissolve the POI-linker intermediate (1.0 equivalent) in a mixture of THF and water (3:1).

    • Add LiOH (3.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid-functionalized POI-linker.

  • Final Amide Coupling:

    • Dissolve the carboxylic acid-functionalized POI-linker (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

Table 1: Representative Reaction Parameters and Yields
StepReactantsCoupling ReagentSolventReaction Time (h)Purification MethodTypical Yield (%)
1 This compound + POI-NH2HATU/DIPEADMF4-6Flash Chromatography70-85
2a POI-Linker-OMeLiOHTHF/H2O2-4Extraction90-98
2b POI-Linker-OH + E3-NH2HATU/DIPEADMF12-16Preparative HPLC50-70
Table 2: Characterization Data for a Hypothetical PROTAC
Analytical MethodExpected Result
¹H NMR Peaks corresponding to the POI ligand, the long alkyl chain of the linker, and the E3 ligase ligand.
¹³C NMR Resonances consistent with the structures of the POI ligand, linker, and E3 ligase ligand.
HRMS (High-Resolution Mass Spectrometry) Accurate mass measurement corresponding to the calculated molecular formula of the final PROTAC.
Purity (HPLC) >95%

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI-Linker Synthesis cluster_step2 Step 2: Final PROTAC Assembly A This compound C Amide Coupling (HATU, DIPEA) A->C B POI-NH2 B->C D POI-Linker Intermediate C->D E Ester Hydrolysis (LiOH) D->E F POI-Linker-COOH E->F H Amide Coupling (HATU, DIPEA) F->H G E3 Ligase-NH2 G->H I Final PROTAC H->I

Caption: Workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome recruitment Degradation Degraded Peptides Proteasome->Degradation degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, particularly when a long, flexible linker is required. The synthetic protocols provided herein are based on standard and robust chemical transformations, allowing for the efficient construction of PROTAC molecules. The modular nature of this synthetic route is highly amenable to the creation of PROTAC libraries with varying linker lengths and attachment points, which is a critical step in the optimization of potent and selective protein degraders. Researchers and drug development professionals can leverage this long-chain dicarboxylic acid derivative to explore the structure-activity relationships of the linker and advance the development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Amide Bond Formation: 18-Methoxy-18-oxooctadecanoic Acid and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of amides from 18-methoxy-18-oxooctadecanoic acid and various primary amines. The formation of a stable amide bond is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Long-chain dicarboxylic acid monoesters, such as this compound, are valuable building blocks, offering a lipophilic spacer with a terminal reactive carboxyl group. This allows for their conjugation to amine-containing molecules, thereby modifying the physicochemical properties of the target, such as solubility, lipophilicity, and pharmacokinetic profiles.

The protocols outlined below primarily focus on the widely used and robust carbodiimide-mediated coupling reaction, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step, one-pot procedure offers high efficiency and mild reaction conditions, making it suitable for a broad range of substrates.

Chemical Reaction and Mechanism

The fundamental reaction involves the activation of the carboxylic acid group of this compound by a coupling reagent, followed by nucleophilic attack by a primary amine to form the amide bond.

General Reaction Scheme:

The EDC/NHS coupling mechanism proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amidation: The O-acylisourea intermediate can be unstable in aqueous solutions. The addition of NHS leads to the formation of a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine to form the desired amide, releasing N-hydroxysuccinimide.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using EDC/NHS Coupling

This protocol describes a general method for the covalent conjugation of primary amines to this compound.

Materials:

  • This compound

  • Primary amine (e.g., octylamine, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC-HCl (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.0 equivalent) in a small amount of the reaction solvent. Add this solution to the reaction mixture. If the primary amine is used as a hydrochloride salt, add a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Quantitative Data

The following table summarizes representative quantitative data for the synthesis of N-substituted amides from this compound and various primary amines using the EDC/NHS coupling protocol.

Primary AmineProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)
OctylamineN-Octyl-18-methoxy-18-oxooctadecanamideC₂₇H₅₃NO₃439.7285-95
BenzylamineN-Benzyl-18-methoxy-18-oxooctadecanamideC₂₆H₄₃NO₃417.6380-90
AnilineN-Phenyl-18-methoxy-18-oxooctadecanamideC₂₅H₄₁NO₃403.6075-85

Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the primary amine.

Characterization Data of a Representative Product: N-Octyl-18-methoxy-18-oxooctadecanamide
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 5.35 (br s, 1H, NH), 3.67 (s, 3H, OCH₃), 3.22 (q, J = 6.8 Hz, 2H, NHCH₂), 2.29 (t, J = 7.5 Hz, 2H, CH₂COOCH₃), 2.15 (t, J = 7.6 Hz, 2H, CONHCH₂), 1.62 (m, 4H), 1.48 (m, 2H), 1.25 (m, 32H), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ 174.3, 173.1, 51.4, 39.6, 36.9, 34.1, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 27.0, 25.8, 25.0, 22.7, 14.1.
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₂₇H₅₄NO₃: 440.41; found: 440.41.

Mandatory Visualizations

Diagram 1: General Amide Bond Formation

Amide_Bond_Formation Carboxylic_Acid This compound HOOC-(CH₂)₁₆-COOCH₃ Amide N-Substituted Amide R-NH-CO-(CH₂)₁₆-COOCH₃ Carboxylic_Acid->Amide Primary_Amine Primary Amine R-NH₂ Primary_Amine->Amide Coupling_Reagent Coupling Reagent (e.g., EDC/NHS) Coupling_Reagent->Amide Byproducts Byproducts EDC_NHS_Workflow Start Start Dissolve_Acid Dissolve this compound in Anhydrous Solvent Start->Dissolve_Acid Add_Reagents Add NHS and EDC-HCl Dissolve_Acid->Add_Reagents Activation Activation (15-30 min at RT) Add_Reagents->Activation Add_Amine Add Primary Amine (and base if needed) Activation->Add_Amine Reaction Reaction (12-24 h at RT) Add_Amine->Reaction Workup Aqueous Work-up (Wash with NaHCO₃ and Brine) Reaction->Workup Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Amide Characterization->End Reaction_Components cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Carboxylic Acid This compound Carboxyl Group (-COOH) EDC EDC Carbodiimide Activator Carboxylic Acid->EDC activates Amide N-Substituted Amide Amide Bond (-CO-NH-) Carboxylic Acid->Amide Primary Amine Primary Amine Amino Group (-NH₂) Primary Amine->Amide NHS NHS Stabilizing Agent EDC->NHS reacts with NHS->Primary Amine reacts with activated acid Solvent Solvent Anhydrous DCM or DMF Base Base (optional) TEA or DIPEA Byproducts Byproducts DCU, NHS

Application Note and Protocol: Amide Bond Coupling of 18-Methoxy-18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

18-Methoxy-18-oxooctadecanoic acid is a bifunctional long-chain fatty acid derivative that serves as a valuable linker in bioconjugation and drug delivery applications. Its structure features a terminal carboxylic acid and a methyl ester, allowing for the covalent attachment to various molecules, such as peptides, proteins, and small molecule drugs. The long aliphatic chain can impart hydrophobicity, which can be advantageous for interacting with cell membranes or for the formulation of lipid-based drug delivery systems. This document provides a detailed experimental protocol for the coupling of this compound to a primary amine-containing molecule via a carbodiimide-mediated reaction.

Physicochemical Properties of this compound:
PropertyValueReference
CAS Number 72849-35-5[1][2][3][4]
Molecular Formula C₁₉H₃₆O₄[1][4][5]
Molecular Weight 328.49 g/mol [1][4][5]
Appearance Solid[4]
Melting Point 72-74 °C[1]
Solubility Soluble in organic solvents such as ethers, esters, and alcohols.[5]

Experimental Protocol: Amide Coupling with a Primary Amine

This protocol details the coupling of the carboxylic acid moiety of this compound to a generic primary amine-containing substrate (R-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step procedure first activates the carboxylic acid with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amine to form a stable amide bond.[6][7][8][9]

Materials and Equipment:
  • This compound

  • Primary amine-containing substrate (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

  • Analytical instruments: NMR, FT-IR, LC-MS

Reaction Scheme:

Step 1: Activation of Carboxylic Acid this compound + EDC + NHS → 18-Methoxy-18-oxooctadecanoyl-NHS ester

Step 2: Coupling with Primary Amine 18-Methoxy-18-oxooctadecanoyl-NHS ester + R-NH₂ → 18-Methoxy-18-oxo-N-(R)-octadecanamide

Procedure:
  • Preparation:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (or DCM) under a nitrogen or argon atmosphere.

    • Add NHS (1.2 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Activation:

    • Slowly add EDC-HCl (1.2 eq) to the cooled reaction mixture.

    • Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

    • The formation of the NHS ester can be monitored by TLC.

  • Coupling:

    • In a separate vial, dissolve the primary amine-containing substrate (R-NH₂) (1.0-1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the amine solution.

    • Slowly add the amine solution to the activated NHS ester mixture at room temperature.

    • Let the reaction stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[2]

Quantitative Data Summary:

The following table provides representative data for a typical coupling reaction. Actual results may vary depending on the specific substrate and reaction conditions.

ParameterValue
Reactants
This compound328.5 mg (1.0 mmol)
R-NH₂ (MW ~200 g/mol )220 mg (1.1 mmol)
EDC-HCl230 mg (1.2 mmol)
NHS138 mg (1.2 mmol)
DIPEA348 µL (2.0 mmol)
Anhydrous DMF10 mL
Reaction Conditions
Activation Temperature0 °C to Room Temperature
Activation Time2 hours
Coupling TemperatureRoom Temperature
Coupling Time18 hours
Results
Product Yield (after purification) ~75-90%
Product Purity (by LC-MS) >95%
Characterization of the Final Product:
  • ¹H NMR: The spectrum should show characteristic peaks for the long aliphatic chain, the methyl ester protons (singlet around 3.67 ppm), and the newly formed amide bond (a broad signal for the N-H proton).[10] The methylene (B1212753) protons alpha to the amide carbonyl will appear at a different chemical shift than those alpha to the carboxylic acid in the starting material.[10]

  • FT-IR: The spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of an N-H stretch (around 3300 cm⁻¹) and a characteristic amide C=O stretch (around 1640 cm⁻¹).[11][12][13] The ester C=O stretch will remain (around 1740 cm⁻¹).[11][12]

  • LC-MS: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the final amide product.[14][15][16][17][18]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_purification 4. Work-up & Purification prep1 Dissolve Acid & NHS in Anhydrous DMF prep2 Cool to 0°C prep1->prep2 act1 Add EDC-HCl prep2->act1 act2 Stir at 0°C, then RT act1->act2 coup2 Add Amine Solution to Activated Acid act2->coup2 coup1 Prepare Amine & DIPEA in Anhydrous DMF coup1->coup2 coup3 Stir at RT for 12-24h coup2->coup3 pur1 Solvent Extraction coup3->pur1 pur2 Dry & Concentrate pur1->pur2 pur3 Column Chromatography pur2->pur3 pur4 Characterization (NMR, IR, MS) pur3->pur4

Caption: Experimental workflow for the EDC/NHS coupling of this compound.

Hypothetical Signaling Pathway Involvement

The lipidation of proteins, for instance, through the attachment of a fatty acid moiety like the one described, can anchor the protein to a cell membrane. This can be crucial for its function in various signaling pathways. Below is a hypothetical signaling pathway where a protein, after being lipidated with our molecule of interest, is recruited to the cell membrane to participate in a G-protein coupled receptor (GPCR) signaling cascade.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Lipidated_Protein Lipidated Protein Lipidated_Protein->G_protein Modulates Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response Unlipidated_Protein Unlipidated Protein (Cytosolic) Coupling_Reaction Coupling Reaction (Post-translational modification) Unlipidated_Protein->Coupling_Reaction Coupling_Reaction->Lipidated_Protein

Caption: Hypothetical GPCR signaling pathway involving a lipidated protein.

References

Application Note: 18-Methoxy-18-oxooctadecanoic Acid Derivatives as Chemical Probes for Proteomic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical proteomics is a powerful discipline that utilizes small molecule probes to study protein function, interactions, and localization directly in complex biological systems. A critical component of a chemical probe is the linker, which connects a reactive group (for binding to a protein target) to a reporter tag (for detection and enrichment). This application note describes the potential utility of derivatives of 18-oxooctadecanoic acid, such as 18-methoxy-18-oxooctadecanoic acid, as versatile linkers for the synthesis of chemical probes tailored for proteomic studies.

While direct applications of "this compound" in proteomics are not extensively documented, the structurally related compound, 18-(tert-butoxy)-18-oxooctadecanoic acid , serves as a commercially available and practical precursor for generating such probes.[1][2][3][4] This C18 long-chain fatty acid derivative provides a hydrophobic scaffold that can be valuable for probing proteins involved in lipid metabolism or those residing in lipid-rich microenvironments. The terminal carboxylic acid and the protected ester group offer orthogonal handles for the sequential attachment of a reactive moiety and a reporter tag.

This document provides a detailed protocol for the design and application of a hypothetical chemical probe, "Probe-18" , derived from an 18-oxooctadecanoic acid backbone, for the identification of protein targets in a cellular context.

Probe Design and Synthesis Overview

The design of "Probe-18" incorporates three key functional components facilitated by the 18-oxooctadecanoic acid linker:

  • Reactive Group: A functional group designed to covalently bind to specific amino acid residues on target proteins. Examples include electrophilic warheads like acrylates or chloroacetamides for targeting cysteines, or photo-activatable groups like diazirines for non-specific covalent capture upon UV irradiation.

  • Linker: The 18-carbon aliphatic chain of the octadecanoic acid derivative. This linker provides spatial separation between the reactive group and the reporter tag, minimizing steric hindrance. Its lipophilic nature may favor interactions with proteins in membranous compartments or those with lipid-binding domains.

  • Reporter Tag: A moiety that enables the detection and enrichment of probe-labeled proteins. A common and versatile reporter is biotin, which allows for highly specific and strong affinity-based purification using streptavidin-conjugated beads.

The synthesis would typically involve a two-step process: first, coupling the reactive group to the free carboxylic acid of the linker, and second, deprotecting the terminal ester (e.g., the tert-butyl group of 18-(tert-butoxy)-18-oxooctadecanoic acid) to reveal a second carboxylic acid, which is then coupled to the reporter tag (e.g., a biotin-amine conjugate).

Experimental Workflow for Target Identification

The overall workflow for identifying protein targets of "Probe-18" involves treating live cells or cell lysates with the probe, enriching the covalently labeled proteins, and identifying them by mass spectrometry-based proteomics.

experimental_workflow start Cell Culture/ Lysate Preparation probe_treatment Incubation with 'Probe-18' start->probe_treatment lysis_click Cell Lysis & Click Chemistry (if applicable) probe_treatment->lysis_click enrichment Streptavidin Affinity Purification lysis_click->enrichment wash Wash Steps enrichment->wash elution Elution of Labeled Proteins wash->elution ms_prep On-Bead Digestion/ Sample Prep for MS elution->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis data_analysis Data Analysis & Target Identification ms_analysis->data_analysis

Caption: General workflow for chemical proteomics using "Probe-18".

Hypothetical Application: Investigating a Metabolic Pathway

Let's hypothesize that "Probe-18" was designed to target enzymes involved in fatty acid metabolism. After performing the proteomics experiment, the data could reveal that "Probe-18" preferentially labels and leads to the identification of proteins within a specific metabolic pathway, such as the fatty acid beta-oxidation pathway.

signaling_pathway probe Probe-18 cpt1 CPT1A (Carnitine Palmitoyltransferase 1A) probe->cpt1 Inhibition acsl ACSL1 (Acyl-CoA Synthetase Long Chain Family Member 1) probe->acsl Inhibition fatty_acid Fatty Acyl-CoA fatty_acid->cpt1 Carnitine fatty_acid->acsl ATP -> AMP beta_ox Beta-Oxidation cpt1->beta_ox acsl->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Hypothetical inhibition of fatty acid metabolism by "Probe-18".

Quantitative Data Summary

The following table represents hypothetical data from a quantitative proteomics experiment comparing "Probe-18" treated samples versus a vehicle control. Proteins with a significant fold change and low p-value are considered potential targets.

Protein IDGene NameProtein NameFold Change (Probe/Control)p-value
P04035ACOX1Peroxisomal acyl-coenzyme A oxidase 15.80.001
P40939CPT1ACarnitine O-palmitoyltransferase 1, liver isoform4.50.003
Q08481ECHS1Enoyl-CoA hydratase, mitochondrial3.90.005
P30084ACSL1Long-chain-fatty-acid--CoA ligase 13.20.012
P02765ALBSerum albumin1.10.89
P60709ACTBActin, cytoplasmic 10.90.92

Detailed Experimental Protocols

Protocol 1: Cell Culture and Probe Treatment
  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Seed cells in 10 cm dishes and grow to 80-90% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of "Probe-18" in dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: For the experimental group, replace the culture medium with fresh serum-free medium containing 10 µM "Probe-18". For the control group, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 2 hours at 37°C.

Protocol 2: Cell Lysis and Protein Labeling
  • Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail) to each dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Sonicate the lysate briefly on ice to ensure complete lysis and shear DNA.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.

Protocol 3: Enrichment of Labeled Proteins
  • Bead Preparation: Resuspend streptavidin-agarose beads in lysis buffer. Wash the beads three times with lysis buffer.

  • Binding: Add 50 µL of the washed bead slurry to 1 mg of protein lysate.

  • Incubation: Incubate the mixture for 2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.

  • Washing: Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant. Wash the beads sequentially with:

    • 1 mL of lysis buffer (twice)

    • 1 mL of high-salt buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl)

    • 1 mL of urea (B33335) buffer (2 M urea in 50 mM Tris-HCl pH 7.4)

    • 1 mL of 50 mM ammonium (B1175870) bicarbonate (three times)

Protocol 4: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add 1 µg of sequencing-grade trypsin to the bead slurry and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.

  • Data Analysis: Search the resulting MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Sequest. Perform label-free quantification to identify proteins that are significantly enriched in the "Probe-18" treated sample compared to the control.

Conclusion

Derivatives of 18-oxooctadecanoic acid represent a promising class of linkers for the development of novel chemical probes in proteomics. Their long aliphatic chain can be exploited to target proteins in specific cellular compartments or those with an affinity for lipids. The protocols and conceptual framework provided here offer a guide for researchers and drug development professionals to design and implement chemical proteomics strategies for target identification and validation.

References

Application Notes and Protocols: 18-Methoxy-18-oxooctadecanoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methoxy-18-oxooctadecanoic acid, a mono-methyl ester of the C18 long-chain dicarboxylic acid octadecanedioic acid, presents significant opportunities in the field of material science. Its unique bifunctional nature, possessing both a free carboxylic acid and a methyl ester group, allows for versatile reactivity. This structure is particularly advantageous for the synthesis of novel polymers with tailored properties and for the functionalization of surfaces to impart specific characteristics. The long aliphatic chain (C16) between the functional groups can contribute to hydrophobicity, flexibility, and a lower glass transition temperature in polymers.

This document provides detailed application notes and experimental protocols for the utilization of this compound in two key areas: as a monomer for polyester (B1180765) synthesis and as a surface modifying agent.

Application Note I: Monomer for Polyester Synthesis

Background

Long-chain dicarboxylic acids are fundamental building blocks for creating a diverse range of polyesters.[1] this compound serves as an asymmetric monomer that can be incorporated into polyester chains via polycondensation reactions. The carboxylic acid group can react with hydroxyl groups of diols, while the methyl ester can undergo transesterification.[2] This allows for the synthesis of polyesters with unique architectures and properties, such as improved flexibility, hydrophobicity, and biodegradability. These materials can find applications in biodegradable packaging, soft robotics, and biomedical devices.[1][3]

Key Features & Benefits
  • Flexibility: The long C16 aliphatic chain introduces significant flexibility into the polymer backbone.

  • Hydrophobicity: The hydrocarbon nature of the monomer enhances the water-repellent properties of the resulting polyester.

  • Controlled Reactivity: The differential reactivity of the carboxylic acid and methyl ester groups can be exploited for controlled polymerization processes.

  • Bio-based Potential: Long-chain dicarboxylic acids can be derived from renewable resources, offering a sustainable alternative to petrochemical-based monomers.[3]

Quantitative Data Summary
PropertyTypical Value Range for Long-Chain Aliphatic Polyesters
Melting Temperature (Tm)40 - 100 °C
Glass Transition (Tg)-60 - 0 °C
Tensile Strength10 - 50 MPa
Elongation at Break100 - 800 %

Note: These are generalized values and the actual properties will depend on the specific diol used, molecular weight, and polymerization conditions.

Experimental Protocol: Synthesis of a Polyester using this compound and 1,4-Butanediol (B3395766)

This protocol describes a two-stage melt polycondensation method.

Materials:

  • This compound (Molar Mass: 328.49 g/mol )[4]

  • 1,4-Butanediol (Molar Mass: 90.12 g/mol )

  • Titanium (IV) butoxide (Ti(OBu)4) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for cleaning)

  • Dichloromethane (B109758) (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Charge the three-neck flask with a 1:1.2 molar ratio of this compound and 1,4-Butanediol.

  • Add the catalyst (e.g., 0.1% w/w of the total monomer weight).

  • Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation condenser.

  • Start a slow stream of nitrogen gas to create an inert atmosphere.

  • Begin stirring and heat the mixture to 160-180°C.

  • Water will be generated as a byproduct of the esterification reaction between the carboxylic acid and the diol. Collect the water in the collection flask.

  • Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

Stage 2: Polycondensation (Transesterification)

  • Increase the temperature to 200-220°C.

  • Gradually apply vacuum to the system, reducing the pressure to below 1 Torr over a period of 1-2 hours.

  • During this stage, excess 1,4-butanediol and methanol (from the transesterification of the methyl ester) will be removed.

  • The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Continue the reaction under high vacuum for 4-8 hours. The reaction is complete when the desired viscosity is reached.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in dichloromethane and precipitating it in cold methanol.

  • Dry the purified polymer in a vacuum oven at 40°C.

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification A Charge Monomers & Catalyst (this compound + 1,4-Butanediol) B Heat to 160-180°C under N2 A->B C Water Removal B->C D Increase Temp to 200-220°C C->D Proceed to Polycondensation E Apply Vacuum (<1 Torr) D->E F Methanol & Excess Diol Removal E->F G High Molecular Weight Polyester F->G H Dissolve in Dichloromethane G->H Purify I Precipitate in Methanol H->I J Vacuum Drying I->J

Caption: Workflow for the two-stage synthesis of a polyester.

Application Note II: Surface Modification Agent

Background

The carboxylic acid group of this compound can be used to anchor the molecule to various surfaces, such as metal oxides or amine-functionalized substrates.[5][6] This leaves the long, hydrophobic aliphatic chain and the terminal methyl ester group extending outwards from the surface. Such a modification can dramatically alter the surface properties, imparting hydrophobicity (water repellency), lubricity, and a different chemical handle (the ester group) for further functionalization. This is relevant for creating self-cleaning surfaces, improving biocompatibility of materials, and in the development of sensors.

Key Features & Benefits
  • Surface Hydrophobicity: The C16 aliphatic chain creates a low-energy, water-repellent surface.

  • Tunable Surface Chemistry: The terminal methyl ester can be further reacted, allowing for the attachment of other molecules.

  • Monolayer Formation: Under controlled conditions, self-assembled monolayers (SAMs) can be formed, providing a uniform and well-defined surface coating.

  • Improved Lubricity: The long alkyl chains can reduce friction between surfaces.

Experimental Protocol: Surface Modification of a Silicon Wafer

This protocol describes the grafting of this compound onto an amine-functionalized silicon wafer via amide bond formation.

Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343) (anhydrous)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (anhydrous)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Piranha solution bath (use with extreme caution)

  • Oven

  • Schlenk flask

  • Sonicator

  • Contact angle goniometer (for characterization)

Procedure:

Part 1: Preparation of Amine-Functionalized Silicon Wafer

  • Clean the silicon wafers by sonicating in deionized water, followed by ethanol, and then dry under a stream of nitrogen.

  • Activate the surface by immersing the wafers in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

  • Rinse the wafers thoroughly with deionized water and dry in an oven at 110°C for 1 hour.

  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the activated wafers in the APTES solution and leave for 2-4 hours at room temperature to form a self-assembled monolayer.

  • Rinse the wafers with toluene and then ethanol to remove any unreacted APTES.

  • Cure the amine-functionalized wafers in an oven at 110°C for 30 minutes.

Part 2: Grafting of this compound

  • In a Schlenk flask under a nitrogen atmosphere, dissolve this compound and a slight molar excess of NHS in anhydrous dichloromethane.

  • Add a molar equivalent of DCC to the solution and stir at room temperature for 4-6 hours to activate the carboxylic acid group. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the solution to remove the DCU precipitate.

  • Immerse the amine-functionalized silicon wafers in the filtered solution containing the activated ester.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Remove the wafers and rinse thoroughly with dichloromethane, followed by ethanol, to remove any unreacted material.

  • Dry the modified wafers under a stream of nitrogen.

  • The surface modification can be confirmed by measuring the water contact angle, which should increase significantly, indicating a more hydrophobic surface.

Surface_Modification_Workflow cluster_part1 Part 1: Amine Functionalization cluster_part2 Part 2: Amide Coupling cluster_characterization Characterization A Silicon Wafer Cleaning B Piranha Activation A->B C APTES Deposition B->C D Curing C->D F Immerse Amine-Wafer in Activated Ester Solution D->F Couple with E Activate Carboxylic Acid (this compound + DCC/NHS) E->F G Rinsing & Drying F->G H Hydrophobic Surface G->H I Contact Angle Measurement H->I Verify

Caption: Workflow for the surface modification of a silicon wafer.

References

Application Notes and Protocols for Bioconjugation Techniques Using Long-Chain Fatty Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of long-chain fatty acids to biomolecules, a process known as bioconjugation, has emerged as a powerful strategy in drug development and biomedical research. This technique leverages the inherent properties of fatty acids to enhance the therapeutic potential of peptides, proteins, and other biologics. A primary application is the extension of the circulating half-life of therapeutic molecules by promoting their binding to serum albumin, a natural transport protein with a long half-life. This interaction shields the conjugated therapeutic from rapid renal clearance and enzymatic degradation, leading to improved pharmacokinetic profiles and reduced dosing frequency.

This document provides detailed application notes and experimental protocols for several key bioconjugation techniques that utilize long-chain fatty acid linkers. The methodologies covered include site-specific and non-specific approaches, catering to a range of research and development needs.

Applications of Long-Chain Fatty Acid Bioconjugation

The conjugation of long-chain fatty acids to therapeutic molecules offers several advantages:

  • Prolonged Serum Half-Life: By binding to serum albumin, fatty acid-conjugated drugs exhibit significantly longer circulation times. For instance, the site-specific conjugation of a single palmitic acid to superfolder green fluorescent protein (sfGFP) resulted in a 5-fold increase in its serum half-life in vivo.[1][2]

  • Improved Pharmacokinetics: The enhanced stability and reduced clearance lead to more favorable pharmacokinetic profiles, which can translate to improved therapeutic efficacy.

  • Enhanced Drug Delivery: Fatty acid conjugation can improve the solubility and cellular uptake of certain drugs.[3]

  • Targeted Delivery: The affinity of some fatty acids for specific receptors or tissues can be exploited for targeted drug delivery.

Key Bioconjugation Chemistries

Several chemical strategies can be employed to conjugate long-chain fatty acids to biomolecules. The choice of method depends on the nature of the biomolecule, the desired site of conjugation, and the required stability of the linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction offers a highly specific and efficient method for site-specific conjugation. It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable triazole linkage. For protein modification, this typically requires the incorporation of a non-canonical amino acid containing either an alkyne or an azide group into the protein sequence.

Maleimide-Thiol Chemistry

This method provides a highly efficient and selective way to conjugate molecules to cysteine residues in proteins and peptides. The maleimide (B117702) group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue to form a stable thioether bond.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are reactive compounds that readily couple with primary amines (found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues) to form stable amide bonds. This method is straightforward but generally results in non-specific conjugation at multiple sites.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies employing fatty acid bioconjugation.

Table 1: Enhancement of Albumin Binding and Serum Half-Life

BiomoleculeFatty Acid LinkerConjugation MethodAlbumin Binding Affinity (Kd)Serum Half-Life ExtensionReference
sfGFPPalmitic AcidCuAAC~20-fold increase in binding5-fold[1][2]
Urate Oxidase (Uox)Palmitic AcidSPAACIncreased HSA binding capacityNot specified[4]
Insulin AnalogueC14 Fatty Acid (Myristic Acid)Acylation of LysineNot specifiedIncreased from 4-6 min to 5-7 h[5]
GLP-1 Analogue (Liraglutide)C16 Fatty Acid (Palmitic Acid) with γ-glutamic acid spacerAcylation of LysineNot specifiedSignificantly prolonged[5]

Table 2: Characterization of Fatty Acid-Protein Conjugates

ProteinFatty Acid ConjugateUnmodified Mass (Da)Conjugate Mass (Da)Analytical MethodReference
sfGFPsfGFP-Palmitic Acid27,705Right-shifted peakMALDI-TOF MS[6]

Experimental Protocols

Protocol 1: Site-Specific Fatty Acid Conjugation via CuAAC

This protocol describes the site-specific conjugation of an azide-functionalized fatty acid to a protein containing a genetically incorporated alkyne-bearing non-canonical amino acid, p-ethynylphenylalanine (pEthF).

Diagram: CuAAC Experimental Workflow

CuAAC_Workflow cluster_protein_expression Protein Expression with pEthF cluster_conjugation CuAAC Reaction cluster_characterization Characterization p1 Transform E. coli with plasmids for pEthF incorporation p2 Culture cells in minimal media with pEthF p1->p2 p3 Induce protein expression with IPTG p2->p3 p4 Harvest and lyse cells p3->p4 p5 Purify pEthF-containing protein p4->p5 c1 Prepare reaction mixture: - pEthF-protein - Azide-fatty acid - CuSO4 - Reducing agent (e.g., DTT) - Ligand (e.g., TBTA) p5->c1 c2 Incubate at room temperature c3 Purify the conjugate (e.g., PD-10 column) a1 SDS-PAGE analysis c3->a1 a2 Mass spectrometry (MALDI-TOF) c3->a2 a3 Functional assays c3->a3

Caption: Workflow for site-specific fatty acid conjugation using CuAAC.

Materials:

  • E. coli strain capable of incorporating non-canonical amino acids.

  • Plasmids for expressing the aminoacyl-tRNA synthetase/tRNA pair for p-ethynylphenylalanine (pEthF) and the target protein with a TAG codon at the desired incorporation site.

  • M9 minimal medium and supplements.

  • p-Ethynylphenylalanine (pEthF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification resin for the target protein (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Azide-functionalized long-chain fatty acid (e.g., azido-palmitic acid).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PD-10 desalting columns.

Procedure:

  • Protein Expression and Purification: a. Co-transform the appropriate E. coli strain with the plasmids for the synthetase/tRNA pair and the target protein. b. Grow the cells in M9 minimal medium supplemented with necessary antibiotics and 1 mM pEthF at 37°C until the OD₆₀₀ reaches 0.6-0.8.[7][8] c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C.[7][9] d. Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells. e. Purify the pEthF-containing protein using the appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).

  • CuAAC Reaction: a. Prepare the reaction mixture in PBS:

    • Purified pEthF-containing protein (final concentration ~50 µM).
    • Azide-functionalized fatty acid (10- to 20-fold molar excess over the protein), dissolved in a minimal amount of DMSO.
    • CuSO₄ (final concentration 50 µM).
    • TCEP or DTT (final concentration 250 µM).
    • TBTA (final concentration 250 µM), pre-dissolved in DMSO. b. Gently mix the components and incubate at room temperature for 1-2 hours.

  • Purification and Characterization: a. Remove excess reagents and purify the fatty acid-conjugated protein using a PD-10 desalting column equilibrated with PBS. b. Analyze the conjugation efficiency by SDS-PAGE, looking for a shift in the molecular weight of the protein. c. Confirm the successful conjugation and determine the mass of the conjugate using MALDI-TOF mass spectrometry.[6] d. Perform functional assays to assess the activity of the conjugated protein.

Protocol 2: Fatty Acid Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the conjugation of a maleimide-functionalized fatty acid to a protein containing a free cysteine residue.

Diagram: Maleimide-Thiol Conjugation Workflow

Maleimide_Workflow cluster_protein_prep Protein Preparation cluster_conjugation Maleimide Reaction cluster_characterization Characterization p1 Dissolve protein in degassed buffer (pH 6.5-7.5) p2 Reduce disulfide bonds with TCEP (optional) p1->p2 c1 Prepare maleimide-fatty acid solution in DMSO/DMF p2->c1 c2 Add maleimide-fatty acid to protein solution (10-20x molar excess) c1->c2 c3 Incubate at RT for 2h or 4°C overnight c2->c3 c4 Purify the conjugate c3->c4 a1 SDS-PAGE c4->a1 a2 Mass Spectrometry c4->a2 a3 Functional Analysis c4->a3

Caption: Workflow for fatty acid conjugation via maleimide-thiol chemistry.

Materials:

  • Protein or peptide containing at least one free cysteine residue.

  • Maleimide-functionalized long-chain fatty acid.

  • Degassed reaction buffer (e.g., PBS, HEPES, or Tris), pH 6.5-7.5.

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Purification tools (e.g., desalting column, HPLC).

Procedure:

  • Protein Preparation: a. Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[10][11] b. If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][12]

  • Conjugation Reaction: a. Prepare a 10 mM stock solution of the maleimide-functionalized fatty acid in anhydrous DMSO or DMF.[10] b. Add the maleimide-fatty acid solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[10] c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification and Characterization: a. Purify the conjugate from excess maleimide reagent and byproducts using a desalting column, dialysis, or HPLC. b. Analyze the product by SDS-PAGE and mass spectrometry to confirm conjugation. c. Evaluate the biological activity of the fatty acid-protein conjugate.

Protocol 3: Non-Specific Fatty Acid Conjugation via NHS Ester Chemistry

This protocol details the conjugation of an NHS ester-activated fatty acid to primary amines on a protein.

Diagram: NHS Ester Conjugation Workflow

NHS_Workflow cluster_reagent_prep Reagent Preparation cluster_conjugation NHS Ester Reaction cluster_characterization Characterization r1 Dissolve protein in reaction buffer (pH 7.2-8.5) c1 Add NHS ester-fatty acid to protein solution r1->c1 r2 Dissolve NHS ester-fatty acid in DMSO/DMF r2->c1 c2 Incubate at RT for 30-60 min or 4°C for 2h c1->c2 c3 Quench reaction with Tris or hydroxylamine c2->c3 c4 Purify the conjugate c3->c4 a1 SDS-PAGE c4->a1 a2 Mass Spectrometry c4->a2 a3 Functional Analysis c4->a3

Caption: Workflow for non-specific fatty acid conjugation using NHS ester chemistry.

Materials:

  • Protein or peptide with accessible primary amines.

  • N-hydroxysuccinimide (NHS) ester of a long-chain fatty acid.

  • Reaction buffer (e.g., PBS or sodium bicarbonate buffer), pH 7.2-8.5.[13]

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine).

  • Purification tools (e.g., desalting column, dialysis).

Procedure:

  • Reaction Setup: a. Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. b. Immediately before use, dissolve the fatty acid-NHS ester in anhydrous DMSO or DMF to a concentration of ~10-20 mM.[14]

  • Conjugation Reaction: a. Add the desired molar excess of the fatty acid-NHS ester solution to the protein solution while gently mixing. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. c. Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubate for an additional 15 minutes.

  • Purification and Characterization: a. Remove unreacted fatty acid-NHS ester and byproducts by desalting or dialysis. b. Characterize the extent of modification and the purity of the conjugate using SDS-PAGE and mass spectrometry. c. Assess the impact of the modification on the protein's biological activity.

Conclusion

Bioconjugation with long-chain fatty acid linkers is a versatile and effective strategy for improving the pharmacokinetic properties of therapeutic biomolecules. The choice of conjugation chemistry is critical and should be tailored to the specific application and the nature of the biomolecule. The protocols provided here offer a starting point for researchers to implement these powerful techniques in their own work. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful outcomes.

References

Application Notes and Protocols for the Synthesis of Semaglutide Utilizing 18-(tert-Butoxy)-18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide (B3030467) is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity. Its structure consists of a 31-amino-acid peptide chain, modified at lysine-20 with a spacer, a glutamic acid residue, and a C18 fatty acid moiety. This modification significantly extends the half-life of the peptide, allowing for once-weekly administration. The synthesis of Semaglutide is a complex multi-step process, typically involving solid-phase peptide synthesis (SPPS). A key reagent in the construction of the fatty acid side chain is 18-(tert-Butoxy)-18-oxooctadecanoic acid, which provides the C18 fatty diacid component with a protected carboxylic acid group.

These application notes provide a detailed protocol for the synthesis of Semaglutide via Fmoc-based SPPS, with a specific focus on the incorporation of the 18-(tert-Butoxy)-18-oxooctadecanoic acid.

Data Presentation

The following table summarizes the key steps and reagents in a representative Fmoc-SPPS protocol for Semaglutide synthesis. Please note that specific yields for each step are often proprietary and can vary based on scale and specific conditions. The data presented here is a composite representation based on available literature.

StepDescriptionKey Reagents and SolventsRepresentative Purity/Yield
1Resin Preparation Fmoc-Gly-Wang resin or 2-CTC resin, Dimethylformamide (DMF)N/A
2Peptide Chain Elongation (C-terminus to N-terminus) Fmoc-protected amino acids, Coupling agents (e.g., DIC/HOBt, HATU/DIPEA), DMF, Piperidine (B6355638) in DMF (for Fmoc deprotection)High coupling efficiency per step (>99%)
3Side Chain Attachment (on Lys20) Fmoc-AEEA-OH, Fmoc-Glu(OtBu)-OH, 18-(tert-Butoxy)-18-oxooctadecanoic acid, Coupling agents, DMFHigh coupling efficiency
4Cleavage and Deprotection Trifluoroacetic acid (TFA), Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT))Crude Purity: ~70-85%[1]
5Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C8 or C18 column with a water/acetonitrile (B52724)/TFA mobile phaseFinal Purity: >99%
6Lyophilization Acetonitrile/WaterOverall Yield: ~20-40% (based on initial resin loading)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Semaglutide Backbone

This protocol outlines the manual synthesis on a 0.1 mmol scale. Automated synthesizers will follow a similar logic.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 0.5 mmol of the next Fmoc-protected amino acid and 0.5 mmol of a coupling agent (e.g., HATU) in DMF.

    • Add 1.0 mmol of DIPEA to the activation mixture and let it stand for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Wash the resin as in step 1.3.

  • Repeat Cycles: Repeat steps 1.2 and 1.3 for each amino acid in the Semaglutide sequence up to Lys20, using an orthogonally protected Lys, such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH.

On-Resin Acylation of the Lys20 Side Chain
  • Orthogonal Deprotection:

    • For Dde protection: Treat the resin with a solution of 2% hydrazine (B178648) in DMF (2 x 15 minutes).

    • For Mtt protection: Treat the resin with a solution of 1% TFA in DCM (multiple short treatments).

    • Wash the resin thoroughly with DMF.

  • Coupling of the First AEEA Linker:

    • Activate 0.5 mmol of Fmoc-AEEA-OH with 0.5 mmol of HATU and 1.0 mmol of DIPEA in DMF.

    • Couple to the deprotected lysine (B10760008) side chain for 2 hours.

    • Wash the resin.

  • Fmoc Deprotection of AEEA:

    • Treat with 20% piperidine in DMF as described in step 1.2.

  • Coupling of the Second AEEA Linker:

    • Repeat steps 2.2 and 2.3 for the second Fmoc-AEEA-OH molecule.

  • Coupling of Glutamic Acid:

    • Activate 0.5 mmol of Fmoc-Glu(OtBu)-OH with 0.5 mmol of HATU and 1.0 mmol of DIPEA in DMF.

    • Couple to the deprotected second AEEA linker for 2 hours.

    • Wash the resin.

  • Fmoc Deprotection of Glutamic Acid:

    • Treat with 20% piperidine in DMF as described in step 1.2.

  • Coupling of 18-(tert-Butoxy)-18-oxooctadecanoic acid:

    • Activate 0.5 mmol of 18-(tert-Butoxy)-18-oxooctadecanoic acid with 0.5 mmol of HATU and 1.0 mmol of DIPEA in DMF.

    • Couple to the deprotected glutamic acid side chain for 2 hours.

    • Wash the resin thoroughly with DMF and DCM and dry the resin under vacuum.

Completion of the Peptide Chain
  • Continue the SPPS cycles (Fmoc deprotection and coupling) for the remaining amino acids in the Semaglutide sequence.

Cleavage and Global Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

  • Purify the peptide by RP-HPLC on a preparative C8 or C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the pure product.

  • Confirm the identity and purity of the fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final Semaglutide peptide.

Visualizations

Semaglutide Synthesis Workflow

Semaglutide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing Resin Fmoc-Gly-Wang Resin Chain_Elongation Sequential Amino Acid Coupling (Fmoc Deprotection & Coupling Cycles) Resin->Chain_Elongation Lys_Side_Chain Lys(Dde) Incorporation Chain_Elongation->Lys_Side_Chain Side_Chain_Deprotection Dde Removal Lys_Side_Chain->Side_Chain_Deprotection AEEA1 Fmoc-AEEA-OH Coupling Side_Chain_Deprotection->AEEA1 AEEA2 Fmoc-AEEA-OH Coupling AEEA1->AEEA2 Glu Fmoc-Glu(OtBu)-OH Coupling AEEA2->Glu Fatty_Acid 18-(tert-Butoxy)-18-oxooctadecanoic acid Coupling Glu->Fatty_Acid Remaining_Chain Coupling of Remaining Amino Acids Fatty_Acid->Remaining_Chain Cleavage Cleavage from Resin & Global Deprotection Remaining_Chain->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure Semaglutide Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis of Semaglutide.

Semaglutide Signaling Pathway

Semaglutide_Signaling_Pathway cluster_cell Pancreatic β-cell Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Gene_Transcription Insulin Gene Transcription PKA->Gene_Transcription Promotes Beta_Cell_Survival β-cell Proliferation & Survival PKA->Beta_Cell_Survival Promotes Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified signaling pathway of Semaglutide in pancreatic β-cells.

References

Application Notes and Protocols for Surface Functionalization with Carboxylic Acid Terminated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of various surfaces using carboxylic acid (-COOH) terminated linkers. This surface modification strategy is pivotal for a multitude of applications in biomedical research and drug development, including the fabrication of biosensors, platforms for studying cell-material interactions, and the development of targeted drug delivery systems. The terminal carboxylic acid groups serve as versatile anchor points for the covalent immobilization of a wide array of biomolecules, such as proteins, peptides, antibodies, and nucleic acids.

Overview of the Functionalization Process

The functionalization process generally involves two key stages: the formation of a stable monolayer of carboxylic acid-terminated linkers on a substrate and the subsequent activation of the terminal carboxyl groups to facilitate covalent coupling with amine-containing biomolecules. A widely employed and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1][2][3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This ester readily reacts with primary amines on the target biomolecule to create a stable amide bond.[1][2][4]

Applications in Research and Drug Development

Carboxylic acid-functionalized surfaces are instrumental in a variety of research and development areas:

  • Biosensors: Covalent immobilization of antibodies, enzymes, or aptamers onto sensor surfaces (e.g., gold electrodes, silicon nitride waveguides) enables the specific detection of target analytes.[1][5][6]

  • Drug Delivery: Functionalization of nanoparticles with -COOH linkers allows for the attachment of targeting ligands or therapeutic proteins, enhancing the specificity and efficacy of drug delivery systems.[7]

  • Cell Adhesion and Proliferation Studies: Surfaces with controlled densities of carboxylic acid groups can be used to investigate the influence of surface chemistry on cell behavior, providing insights for tissue engineering and regenerative medicine.[8]

  • Biomolecule Immobilization: These surfaces provide a robust platform for the stable attachment of biomolecules for various bioassays and fundamental studies of protein-surface interactions.[5][9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the formation and characterization of carboxylic acid-terminated self-assembled monolayers (SAMs) on different substrates.

Table 1: Surface Coverage and Density of Carboxylic Acid Groups

SubstrateLinker MoleculeSurface Coverage / DensityMeasurement TechniqueReference
Silicon Nitride (Si₃N₄)2,6-naphthalene dicarboxylic acid(4.8 ± 1.4) × 10¹² COOH groups/cm²Fluorescence Labelling[11]
Silicon Nitride (Si₃N₄)Wet-chemistry methods0.52 MonolayersFluorescence Probe[12][13]
Crystalline Silicon (Si)Cathodic Electrografting0.44 MonolayersFluorescence Probe[12][13]
Crystalline Silicon (Si)Light-promoted reaction0.20 MonolayersFluorescence Probe[12][13]
Crystalline Silicon (Si)Heat-promoted reaction0.15 MonolayersFluorescence Probe[12][13]

Table 2: Water Contact Angle Measurements for Characterizing Surface Hydrophilicity

Surface TerminationSubstrateWater Contact Angle (Advancing)Reference
-COOHSelf-Assembled MonolayerClassified as hydrophilic[8]
-OHSelf-Assembled MonolayerClassified as hydrophilic[8]
-CH₃Self-Assembled MonolayerClassified as hydrophobic[8]
DDT/COOH-AT mixed SAMsGoldVaries with irradiation dose (decreases with higher COOH content)[14]
Carboxylic Acid SAMsAlumina Coated WafersDecreased by 25-63° upon functionalization[15]

Table 3: Characterization of Self-Assembled Monolayers by Atomic Force Microscopy (AFM)

Linker MoleculeSubstrateKey AFM FindingsReference
Octadecyltrichlorosilane (OTS)Polycrystalline SiliconEnhanced imaging quality with OTS-coated tips[16]
Partially Fluorinated Disulfides and ThiolsSputtered GoldRevealed monolayer structure with molecular resolution[17]
EsterOC18Highly Oriented Pyrolytic Graphite (HOPG)Showed compact 2D domains with a periodicity of 5.6 ± 0.3 nm[18]
Carboxylic Acid Terminated MonolayersCrystalline SiliconIncreased surface corrugation to 1-2 nm after functionalization[12][13]
Carboxylic Acid Terminated MonolayersSilicon NitrideIncreased surface corrugation to 5-6 nm after functionalization[12][13]

Experimental Protocols

Protocol 1: Formation of Carboxylic Acid-Terminated Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the formation of a SAM using an alkanethiol with a terminal carboxylic acid group, such as 11-mercaptoundecanoic acid (11-MUA), on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • 11-mercaptoundecanoic acid (11-MUA)

  • Ethanol (B145695) (absolute, anhydrous)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate by rinsing with ethanol and DI water, followed by drying under a gentle stream of nitrogen. For more rigorous cleaning, plasma cleaning or piranha solution treatment (with extreme caution) can be employed.

  • SAM Formation Solution: Prepare a 1 mM solution of 11-MUA in absolute ethanol.

  • Immersion: Immerse the cleaned gold substrate into the 11-MUA solution. Ensure the entire surface is covered.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a covered container to prevent evaporation and contamination.

  • Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrate under a gentle stream of nitrogen.

  • Characterization (Optional): The formation of the SAM can be verified by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), or Fourier-transform infrared spectroscopy (FTIR).

Protocol 2: Covalent Immobilization of Biomolecules using EDC/NHS Chemistry

This protocol details the activation of the terminal carboxylic acid groups on the functionalized surface and the subsequent covalent coupling of a primary amine-containing biomolecule (e.g., a protein).

Materials:

  • Carboxylic acid-functionalized substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0.[19]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[19]

  • Biomolecule solution (in Coupling Buffer)

  • Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH 8.5

Procedure:

  • Prepare Activation Solution: Immediately before use, prepare a solution of EDC and NHS in Activation Buffer. Typical concentrations are 2 mM EDC and 5 mM NHS.[19]

  • Surface Activation: Immerse the carboxylic acid-functionalized substrate in the activation solution for 15-30 minutes at room temperature.[19]

  • Rinsing: Briefly rinse the activated surface with Coupling Buffer to remove excess EDC and NHS.

  • Biomolecule Coupling: Immediately immerse the activated substrate in the biomolecule solution. The incubation time will vary depending on the biomolecule and desired surface density (typically 1-2 hours at room temperature or overnight at 4°C).

  • Quenching: After the coupling reaction, immerse the substrate in the Quenching Solution for 10-15 minutes to deactivate any unreacted NHS esters.

  • Final Rinsing: Rinse the surface thoroughly with Coupling Buffer and then DI water to remove non-specifically bound biomolecules.

  • Drying and Storage: Dry the surface under a gentle stream of nitrogen and store appropriately (e.g., at 4°C).

Visualizations

Experimental Workflow for Surface Functionalization and Biomolecule Immobilization

G cluster_0 Step 1: SAM Formation cluster_1 Step 2: Biomolecule Immobilization A Clean Substrate (e.g., Gold, Silicon) B Prepare Linker Solution (e.g., 11-MUA in Ethanol) C Immerse Substrate (18-24h incubation) B->C D Rinse and Dry C->D E Carboxylic Acid Functionalized Surface D->E F Prepare EDC/NHS Activation Solution E->F Proceed to Activation G Activate Surface (15-30 min) F->G H Rinse G->H I Incubate with Biomolecule (e.g., Protein in PBS) H->I J Quench Unreacted Sites (Ethanolamine) I->J K Final Rinse and Dry J->K L Biomolecule-Immobilized Surface K->L

Caption: Workflow for surface functionalization and biomolecule immobilization.

Signaling Pathway for EDC/NHS Activation Chemistry

G COOH Surface-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) COOH->Intermediate + EDC EDC NHSEster NHS Ester (Semi-stable) Intermediate->NHSEster + NHS NHS NHS AmideBond Surface-CO-NH-Biomolecule (Stable Amide Bond) NHSEster->AmideBond + Biomolecule Biomolecule-NH2 (Primary Amine)

Caption: EDC/NHS activation chemistry for amide bond formation.

References

Application Notes and Protocols for Self-Assembled Monolayers of 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 18-methoxy-18-oxooctadecanoic acid in the formation of self-assembled monolayers (SAMs). This bifunctional molecule, with a terminal carboxylic acid for surface anchoring and a terminal methyl ester offering a unique chemical interface, is suitable for modifying a variety of substrates. These notes cover the synthesis of the molecule, detailed protocols for SAM formation on common substrates, and expected characterization data based on analogous systems.

Overview of this compound for SAMs

This compound is a long-chain carboxylic acid with a methyl ester group at the opposite terminus. This structure allows for the formation of well-ordered SAMs on various oxide and metallic surfaces. The carboxylic acid head group serves as the anchor, binding to the substrate, while the long alkyl chain promotes a high degree of order through van der Waals interactions. The exposed methyl ester groups at the monolayer surface provide a chemically distinct interface that can be utilized for further functionalization or to control surface properties such as wettability and protein adsorption.

Synthesis of this compound

A common route for the synthesis of this compound is through the partial hydrolysis of dimethyl octadecanedioate.

Protocol: Synthesis via Partial Hydrolysis

  • Reaction Setup: Dissolve dimethyl octadecanedioate in methanol (B129727).

  • Hydrolysis: Add a stoichiometric amount of a base, such as barium hydroxide (B78521) or potassium hydroxide, dissolved in methanol to the solution. The reaction is typically stirred at a slightly elevated temperature (e.g., 40 °C) for several hours to overnight.

  • Work-up: After the reaction is complete, the mixture is filtered. The filtrate is then acidified (e.g., with hydrochloric acid) to a pH of approximately 3.

  • Extraction: The product is extracted from the aqueous solution using an organic solvent such as dichloromethane.

  • Purification: The combined organic phases are dried and the solvent is removed under vacuum. The resulting crude product can be purified by column chromatography.

cluster_synthesis Synthesis Workflow Dimethyl Octadecanedioate Dimethyl Octadecanedioate Partial Hydrolysis Partial Hydrolysis Dimethyl Octadecanedioate->Partial Hydrolysis Methanol, Base Acidification Acidification Partial Hydrolysis->Acidification HCl Extraction Extraction Acidification->Extraction Dichloromethane Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthesis of this compound.

Formation of Self-Assembled Monolayers

The carboxylic acid head group of this compound allows for the formation of SAMs on a variety of hydroxylated or oxide surfaces, such as silicon oxide (SiO₂), as well as on certain metal surfaces like gold.

Protocol for SAM Formation on Silicon Oxide Substrates
  • Substrate Preparation:

    • Clean silicon wafers by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) for 10-15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • To create a hydroxylated surface, treat the silicon wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Monolayer Deposition:

    • Prepare a dilute solution (e.g., 1 mM) of this compound in a high-purity organic solvent such as ethanol or toluene.

    • Immerse the cleaned and hydroxylated silicon substrates into the solution.

    • Allow the self-assembly process to proceed for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Deposition Rinsing:

    • Remove the substrates from the solution and rinse thoroughly with the same solvent used for deposition to remove any physisorbed molecules.

    • Perform a final rinse with a more volatile solvent like ethanol.

    • Dry the substrates with a gentle stream of dry nitrogen.

cluster_sio2_sam SAM Formation on Silicon Oxide Silicon Wafer Silicon Wafer Solvent Cleaning Solvent Cleaning Silicon Wafer->Solvent Cleaning Sonication Piranha Treatment Piranha Treatment Solvent Cleaning->Piranha Treatment H₂SO₄/H₂O₂ Immersion Immersion Piranha Treatment->Immersion 1 mM Solution in Ethanol Rinsing Rinsing Immersion->Rinsing Ethanol Drying Drying Rinsing->Drying Nitrogen Stream SAM-Coated Substrate SAM-Coated Substrate Drying->SAM-Coated Substrate

Caption: Workflow for SAM formation on silicon oxide.

Protocol for SAM Formation on Gold Substrates
  • Substrate Preparation:

    • Gold substrates (e.g., gold-coated silicon wafers) should be cleaned immediately before use.

    • A common method is to immerse the gold substrate in a piranha solution for a short period (e.g., 1-5 minutes), followed by extensive rinsing with deionized water and ethanol. Extreme caution is advised with piranha solution.

    • Alternatively, UV-ozone cleaning can be used to remove organic contaminants.

    • Dry the substrates under a stream of dry nitrogen.

  • Monolayer Deposition:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the clean gold substrates in the solution. To minimize oxidation, it is recommended to place each substrate in a separate, sealed container with minimal headspace, which can be backfilled with an inert gas like nitrogen.

    • Allow the self-assembly to occur for 24-48 hours.

  • Post-Deposition Rinsing:

    • Remove the substrates and rinse with fresh ethanol for 10-15 seconds.

    • Sonicate the samples in fresh ethanol for 1-3 minutes to remove non-chemisorbed molecules.

    • Perform a final rinse with ethanol and dry with a stream of dry nitrogen.

cluster_au_sam SAM Formation on Gold Gold Substrate Gold Substrate Cleaning Cleaning Gold Substrate->Cleaning Piranha or UV/Ozone Immersion Immersion Cleaning->Immersion 1 mM Solution in Ethanol Rinsing & Sonication Rinsing & Sonication Immersion->Rinsing & Sonication Ethanol Drying Drying Rinsing & Sonication->Drying Nitrogen Stream SAM-Coated Substrate SAM-Coated Substrate Drying->SAM-Coated Substrate

Caption: Workflow for SAM formation on gold.

Characterization of SAMs

Due to the lack of specific experimental data for SAMs of this compound, the following tables provide expected quantitative data based on closely related systems, such as methyl-terminated and carboxylic acid-terminated alkanethiols and alkylsilanes on gold and silicon oxide surfaces.

Expected Surface Properties
PropertyExpected ValueAnalogous SystemSubstrate
Water Contact Angle 90° - 110°Methyl-terminated SAMsGold/Silicon Oxide
Monolayer Thickness ~2.0 - 2.5 nmC18 Alkanethiol SAMsGold/Silicon Oxide

Note: The contact angle of a methyl ester-terminated surface is expected to be somewhat lower than a purely methyl-terminated surface due to the polarity of the ester group.

Spectroscopic Characterization
TechniqueExpected Peak Positions (cm⁻¹)AssignmentAnalogous System
FTIR Spectroscopy ~2920 and ~2850Asymmetric and symmetric CH₂ stretchingLong-chain alkyl SAMs
~1740C=O stretching of the esterEster-containing SAMs
~1180C-O stretching of the esterEster-containing SAMs

Applications in Research and Drug Development

Self-assembled monolayers of this compound can be employed in a variety of applications, including:

  • Biomaterial Surface Modification: The methyl ester surface can be used to control protein adsorption and cellular interactions. The ester group can also be hydrolyzed to a carboxylic acid, providing a reactive surface for the covalent immobilization of biomolecules.

  • Drug Delivery: The well-defined surface chemistry can be used to study the interactions of drug molecules with model biological interfaces.

  • Biosensors: The monolayers can serve as a platform for the development of biosensors, where the controlled surface chemistry is crucial for selective analyte binding.

  • Fundamental Surface Science: These SAMs provide a model system for studying the effects of terminal group polarity on the structure and properties of organic thin films.

These application notes provide a foundational guide for the utilization of this compound in the formation of self-assembled monolayers. Researchers are encouraged to adapt and optimize these protocols for their specific applications and substrate materials.

Application Notes and Protocols for the Characterization of 18-Methoxy-18-oxooctadecanoic Acid (MCOA) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of conjugates of 18-Methoxy-18-oxooctadecanoic acid (MCOA), a long-chain dicarboxylic acid monoester. The protocols outlined below are foundational and can be adapted for various MCOA conjugates, including those with proteins, peptides, and small molecules.

Introduction to MCOA Conjugate Analysis

This compound (MCOA) is a derivative of a C18 dicarboxylic acid, featuring a terminal carboxylic acid and a methyl ester. Its bifunctional nature allows for its conjugation to a variety of molecules, creating derivatives with diverse physicochemical properties and potential applications in drug delivery and material science. Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their identity, purity, and stability. This document outlines key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Sample Preparation for Biological Matrices

Effective sample preparation is critical for the accurate analysis of MCOA conjugates, particularly from complex biological matrices such as plasma, serum, or tissue homogenates. The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the sample.

Protocol: Solid-Phase Extraction (SPE) for MCOA Conjugates from Plasma

  • Pre-treatment: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the MCOA conjugate with 1 mL of acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 100 µL of the initial mobile phase for HPLC analysis).

Logical Workflow for Sample Preparation

G start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 cartridge) supernatant->spe wash Wash (e.g., 5% MeOH) spe->wash elute Elute (e.g., Acetonitrile) wash->elute dry Dry Down (under Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Analytical Technique (HPLC, MS, etc.) reconstitute->analysis

Caption: Workflow for MCOA conjugate sample preparation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is a versatile technique for the separation and quantification of MCOA and its conjugates. Due to the lack of a strong chromophore in the MCOA backbone, UV detection can be challenging at low concentrations. Derivatization with a UV-active or fluorescent tag, or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is recommended for sensitive detection.

Experimental Protocol: RP-HPLC-UV/ELSD

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV at 210 nm (for high concentrations or derivatized samples).

    • ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 SLM).

Quantitative Data Summary (Hypothetical)

CompoundRetention Time (min)
MCOA12.5
MCOA-Peptide Conjugate15.8
MCOA-Small Molecule Drug Conjugate18.2
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Conjugates

GC-MS is suitable for the analysis of MCOA and its smaller, more volatile conjugates. Derivatization to increase volatility is often necessary. The carboxylic acid group can be esterified (e.g., to a methyl or trimethylsilyl (B98337) ester) prior to analysis.

Experimental Protocol: GC-MS after Derivatization

  • Derivatization: To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

Quantitative Data Summary (Expected m/z values for TMS-derivatized MCOA)

Ionm/z
[M]+•414
[M-15]+399
[M-73]+341
McLafferty Rearrangement74

Mass Spectrometry for Structural Elucidation

Experimental Protocol: ESI-MS/MS

Electrospray ionization-tandem mass spectrometry is a powerful tool for the structural confirmation of MCOA conjugates. Analysis is typically performed in negative ion mode to deprotonate the terminal carboxylic acid.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Collision Energy: 10-40 eV (optimized for the specific conjugate).

Expected Fragmentation Pathways for MCOA Anion ([M-H]⁻)

Two primary fragmentation pathways are expected for the deprotonated MCOA molecule:

  • Loss of methanol (CH₃OH): This would result from the cleavage of the methyl ester.

  • Decarboxylation (loss of CO₂): This would occur from the carboxylate anion.

The fragmentation of the conjugate will depend on the nature of the conjugated molecule and the linker used.

Signaling Pathway Diagram for MS Fragmentation

G MCOA_conjugate MCOA Conjugate M_H_ion [M-H]⁻ Ion MCOA_conjugate->M_H_ion ESI fragment1 Fragment Ion 1 (e.g., Loss of Conjugated Molecule) M_H_ion->fragment1 CID fragment2 Fragment Ion 2 (e.g., Loss of Methanol) M_H_ion->fragment2 CID fragment3 Fragment Ion 3 (e.g., Decarboxylation) M_H_ion->fragment3 CID

Caption: MS/MS fragmentation pathway of MCOA conjugates.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the unambiguous structural confirmation of MCOA and its conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • A singlet at ~3.67 ppm corresponding to the methyl ester protons (-OCH₃).

    • A triplet at ~2.35 ppm for the methylene (B1212753) protons alpha to the carboxylic acid (-CH₂COOH).

    • A triplet at ~2.28 ppm for the methylene protons alpha to the ester (-CH₂COOCH₃).

    • A broad multiplet between 1.2-1.7 ppm for the remaining methylene protons in the aliphatic chain.

  • ¹³C NMR:

    • A resonance at ~179 ppm for the carboxylic acid carbon (-COOH).

    • A resonance at ~174 ppm for the ester carbonyl carbon (-COOCH₃).

    • A resonance at ~51.4 ppm for the methoxy (B1213986) carbon (-OCH₃).

    • Resonances between 24-34 ppm for the methylene carbons.

Quantitative Data Summary (Expected Chemical Shifts in CDCl₃)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-COO H~11.5 (broad s)~179
-COO CH₃-~174
-OC H₃~3.67 (s)~51.4
-C H₂COOH~2.35 (t)~34.0
-C H₂COOCH₃~2.28 (t)~34.1
-(CH₂)₁₄-~1.2-1.7 (m)~24-30
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For MCOA conjugates, it can confirm the presence of the ester and carboxylic acid moieties, as well as functional groups from the conjugated molecule.

Experimental Protocol: FTIR-ATR

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
C-H (Aliphatic)2920, 2850Asymmetric and symmetric stretching
C=O (Ester)~1740Stretching vibration
C=O (Carboxylic Acid)~1710Stretching vibration
C-O (Ester)~1250-1150Stretching vibration
C-O (Carboxylic Acid)~1300Stretching vibration

Experimental Workflow Diagram for FTIR Analysis

G start Sample Preparation place_on_atr Place Sample on ATR Crystal start->place_on_atr acquire_spectrum Acquire Spectrum place_on_atr->acquire_spectrum background_subtraction Background Subtraction acquire_spectrum->background_subtraction peak_analysis Peak Identification and Functional Group Assignment background_subtraction->peak_analysis report Generate Report peak_analysis->report

Caption: Workflow for FTIR analysis of MCOA conjugates.

Data Interpretation and Reporting

A comprehensive characterization of MCOA conjugates requires the integration of data from multiple analytical techniques. The results should be presented in a clear and concise manner, with quantitative data summarized in tables and key structural features highlighted. The combination of chromatographic purity, mass spectrometric identity, and spectroscopic structural confirmation provides a high degree of confidence in the characterization of these novel molecules.

Application Notes and Protocols for the HATU-Mediated Coupling of 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the reaction of 18-methoxy-18-oxooctadecanoic acid with primary or secondary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent. This reaction is particularly relevant for the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a long, flexible alkyl linker.

Introduction

This compound is a long-chain aliphatic carboxylic acid that is frequently employed as a linker in the design of complex molecules.[1] Its terminal carboxylic acid can be efficiently coupled with an amine to form a stable amide bond.[1] HATU has established itself as a highly efficient coupling reagent, known for its rapid reaction times, high yields, and ability to minimize racemization, making it a preferred choice for the synthesis of peptides and other complex organic molecules.[2]

The reaction proceeds through the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester. This intermediate then readily reacts with a primary or secondary amine to yield the desired amide product.[3] The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial to facilitate the deprotonation of the carboxylic acid.[2]

Data Presentation

While specific yield and reaction time data for the HATU-mediated coupling of this compound are not extensively documented in publicly available literature, the following tables provide representative data for general HATU-mediated amide coupling reactions. These can be used as a starting point for reaction optimization.

Table 1: General Reaction Parameters for Solution-Phase HATU Coupling

ParameterRecommended RangeNotes
This compound 1.0 equivalentThe limiting reagent.
Amine 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
HATU 1.0 - 1.5 equivalentsExcess can lead to side reactions.[4]
Base (DIPEA/TEA) 2.0 - 5.0 equivalentsEssential for deprotonation of the carboxylic acid.[2]
Solvent Anhydrous DMF, DCM, ACN, THFDMF is a common choice for its good solvating properties.[3]
Temperature 0 °C to Room TemperatureStarting at 0 °C can help control exothermic reactions.[2]
Reaction Time 1 - 18 hoursMonitor by TLC or LC-MS for completion.[2]

Table 2: Troubleshooting Common Issues in HATU Coupling

IssuePotential CauseSuggested Solution
Low Yield - Incomplete activation- Sterically hindered substrates- Wet reagents/solvents- Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine.- Increase reaction time and/or temperature.- Ensure all reagents and solvents are anhydrous.
Side Product Formation - Excess HATU reacting with amine- Use HATU in a 1:1 molar ratio with the carboxylic acid.[4]
Reaction Stalls - Poor solubility of reactants- Try a different anhydrous solvent or a solvent mixture.

Experimental Protocols

The following are detailed protocols for the solution-phase and solid-phase HATU-mediated coupling of this compound.

Protocol 1: Solution-Phase Amide Coupling

This protocol describes the coupling of this compound with a generic amine in a solution phase.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

  • Work-up and purification reagents (e.g., ethyl acetate, 1N HCl, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add DIPEA or TEA (2.0-5.0 equivalents) followed by HATU (1.0-1.5 equivalents).[2]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-ester.[2]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).[2]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated NH4Cl, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide.

Protocol 2: Solid-Phase Amide Coupling (for PROTAC Synthesis)

This protocol outlines the coupling of this compound to an amine-functionalized solid support, a common step in the solid-phase synthesis of PROTACs.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin)

  • This compound

  • HATU

  • DIPEA or Collidine

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF for Fmoc-protected amines)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Preparation:

    • Swell the amine-functionalized resin in DMF for 30-60 minutes.

    • If the amine is protected (e.g., with Fmoc), perform the deprotection step using the appropriate deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Activation of Carboxylic Acid: In a separate vessel, dissolve this compound (2.0-5.0 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF. Add DIPEA or collidine (4.0-10.0 equivalents) and mix briefly.[2]

  • Coupling: Immediately add the activated carboxylic acid solution to the resin in the synthesis vessel. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (beads remain yellow) indicates complete coupling.[2]

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Further Steps: The resin-bound product can then be cleaved from the resin or undergo further synthetic transformations.

Visualizations

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA/TEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (byproduct) ActiveEster->TMU - Tetramethylurea Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2) HOAt HOAt (byproduct) Amide->HOAt - HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand (with amine handle) Coupling1 Amide Bond Formation POI_Ligand->Coupling1 Linker_Acid This compound HATU_Activation HATU Activation + DIPEA Linker_Acid->HATU_Activation HATU_Activation->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Coupling2 Second Coupling Reaction Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Workflow for PROTAC synthesis using the linker.

References

Application Notes and Protocols: 18-Methoxy-18-oxooctadecanoic Acid in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18-Methoxy-18-oxooctadecanoic acid is a derivative of the 18-carbon saturated fatty acid, stearic acid. Its structure, featuring a methyl ester at the C-18 position, suggests its potential utility in lipid research as a metabolic probe. While direct and extensive experimental applications of this specific molecule are not widely documented, its chemical nature allows for informed hypotheses regarding its use in studying lipid metabolism. These application notes provide a detailed overview of the proposed uses, hypothetical experimental protocols, and relevant biological pathways for researchers, scientists, and drug development professionals.

Proposed Applications in Lipid Research

Based on its structure as a C18 fatty acid with a blocked carboxyl group (via methylation), this compound is proposed as a valuable tool for the following applications:

  • Tracer for Fatty Acid Uptake and Transport: The molecule can be used to study the mechanisms of fatty acid uptake by cells and the intracellular trafficking of fatty acids without the complication of metabolic breakdown.

  • Investigation of Lipid Esterification: As it can be incorporated into complex lipids, it serves as a tracer to monitor the synthesis of triglycerides, phospholipids, and cholesterol esters.

  • Negative Control in Beta-Oxidation Studies: The methyl ester group prevents the activation of the carboxylic acid to a CoA thioester, a critical step for beta-oxidation. Therefore, it can be used as a negative control in experiments investigating fatty acid catabolism.

  • Probing Enzyme Specificity: It can be used to investigate the substrate specificity of enzymes involved in lipid metabolism, such as acyltransferases.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₈O₃Inferred
Molecular Weight314.5 g/mol Inferred
AppearanceWhite to off-white solidInferred
SolubilitySoluble in organic solvents (e.g., ethanol, DMSO, DMF)Inferred

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Uptake and Incorporation into Triglycerides

This protocol describes a hypothetical experiment to trace the uptake and incorporation of this compound into triglycerides in a cell culture model.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., hexane, isopropanol, water in a 3:2:2 ratio)

  • Internal standard for mass spectrometry (e.g., a deuterated triglyceride)

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Dissolve this compound in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium.

    • Slowly add the ethanolic solution of this compound to the BSA solution while stirring to achieve the desired final concentration.

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to desired confluency.

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the this compound-BSA complex in serum-free medium for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells three times with cold PBS.

    • Add the lipid extraction solvent mixture containing the internal standard to each well.

    • Scrape the cells and collect the lysate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Analysis by LC-MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

    • Analyze the samples to identify and quantify the amount of this compound incorporated into triglycerides.

Signaling Pathways and Workflows

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound as a lipid tracer in cell culture experiments.

experimental_workflow prep Preparation of 18-Methoxy-18-oxooctadecanoic acid-BSA Complex culture Cell Culture and Treatment prep->culture extraction Lipid Extraction culture->extraction analysis LC-MS Analysis extraction->analysis data Data Interpretation analysis->data

Experimental workflow for lipid tracer studies.
Fatty Acid Uptake and Triglyceride Synthesis Pathway

This diagram shows the general pathway of fatty acid uptake and its incorporation into triglycerides, highlighting the points where a tracer like this compound could be monitored.

fatty_acid_pathway extracellular Extracellular This compound uptake Fatty Acid Transporter extracellular->uptake membrane Plasma Membrane intracellular Intracellular This compound uptake->intracellular activation Acyl-CoA Synthetase (Blocked by Methyl Ester) intracellular->activation No Reaction tg_synthesis Triglyceride Synthesis intracellular->tg_synthesis Incorporation triglyceride Triglyceride containing This compound tg_synthesis->triglyceride

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on amide coupling reactions involving 18-Methoxy-18-oxooctadecanoic acid.

Troubleshooting Guide

Low or No Product Yield

Low or no yield in an amide coupling reaction can be attributed to several factors, from reagent choice to reaction conditions. Use the following guide to troubleshoot these issues.

Question: My amide coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I address them?

Answer:

Several factors can contribute to poor reaction outcomes. Consider the following troubleshooting steps:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine.[1][2]

    • Solution: Ensure your coupling reagent is active and used in the correct stoichiometry. For long-chain fatty acids, stronger coupling agents like HATU, HBTU, or PyBOP may be more effective than standard carbodiimides like DCC or EDC alone.[3][4] The addition of additives like HOBt or HOAt can also improve the efficiency of carbodiimide-mediated couplings.[3]

  • Poor Solubility of Reactants: this compound, being a long-chain fatty acid derivative, may have limited solubility in common reaction solvents, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Select a solvent that can dissolve both the carboxylic acid and the amine. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices. Gentle heating may also improve solubility and reaction rates, but should be monitored to avoid side reactions.[5]

  • Steric Hindrance: The long aliphatic chain of the carboxylic acid or a bulky amine can sterically hinder the approach of the nucleophile to the activated carboxylic acid.

    • Solution: Increase the reaction time and/or temperature. Consider using a more reactive coupling reagent that can overcome steric hindrance.[6] In some cases, switching to a less sterically hindered amine, if the research goals permit, can be a solution.

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired amide.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid. Using a non-nucleophilic base, such as DIPEA or N-methylmorpholine, can prevent competition with the desired amine nucleophile.[6]

  • Sub-optimal Reaction Conditions: Factors such as reaction time, temperature, and concentration can significantly impact the reaction outcome.

    • Solution: Systematically optimize these parameters. Start with established protocols and then vary one parameter at a time (e.g., increase reaction time, slightly elevate temperature) to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for the amidation of this compound?

A1: The choice of coupling reagent is critical for a successful reaction. For long-chain fatty acids, phosphonium (B103445) and uronium/aminium salt-based reagents are often preferred due to their high reactivity and ability to minimize side reactions.[4][7]

Coupling Reagent Class Examples Advantages Considerations
Carbodiimides DCC, EDC, DICReadily available, cost-effective.May require additives (HOBt, HOAt) to suppress racemization and improve efficiency. Byproducts can be difficult to remove.[3]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, even with sterically hindered substrates.[3][4]Can be more expensive than carbodiimides.
Uronium/Aminium Salts HATU, HBTU, HCTUVery reactive, fast reaction times, suitable for difficult couplings.[3][4]Can be moisture-sensitive.

Q2: How can I address solubility issues when working with this compound?

A2: The long aliphatic chain of this compound can lead to poor solubility in some organic solvents. To address this:

  • Solvent Selection: Use polar aprotic solvents such as DMF, DMAc, NMP, or DMSO.

  • Temperature: Gently heating the reaction mixture can improve solubility. A temperature range of 40-60 °C is a good starting point, but should be optimized to avoid decomposition or side reactions.[5]

  • Co-solvents: In some cases, a co-solvent system may be beneficial. For example, a mixture of DCM and DMF can sometimes provide the right balance of polarity to dissolve all reactants.

Q3: What are common side reactions to watch out for and how can I minimize them?

A3: Several side reactions can occur during amide coupling. Being aware of them can help in taking preventive measures.

Side Reaction Cause Prevention
Epimerization/Racemization Loss of stereochemical integrity at the alpha-carbon of an amino acid amine.Use of additives like HOBt or HOAt with carbodiimides. Using coupling reagents known for low racemization potential (e.g., COMU).[4]
N-acylation of Urea (B33335) Byproduct The activated carboxylic acid reacts with the urea byproduct of carbodiimide (B86325) reagents.Use phosphonium or uronium/aminium salt reagents that do not produce urea byproducts.
Guanidinylation of the Amine Reaction of the amine with uronium/aminium-based coupling reagents.Add the amine to the pre-activated carboxylic acid. Avoid a large excess of the coupling reagent.
Hydrolysis of Activated Ester Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: What is a general experimental protocol for the amide coupling of this compound?

A4: The following is a general protocol using HATU as the coupling reagent. This should be optimized for your specific amine.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]

Q5: How can I purify the final long-chain fatty acid amide product?

A5: Purification of long-chain fatty acid amides can be challenging due to their potentially waxy or oily nature and similar polarity to starting materials.

  • Column Chromatography: This is the most common method. Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane).

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.[9]

  • Distillation: For some lower molecular weight amides, distillation under high vacuum may be possible.[10]

  • Washing/Extraction: A thorough aqueous workup is crucial to remove water-soluble byproducts and excess reagents.[10]

Visualizations

Workflow for Optimizing Amide Coupling

G General Workflow for Optimizing Amide Coupling A Select Coupling Reagent and Conditions B Run Initial Reaction A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Workup and Purify C->D E Analyze Yield and Purity D->E F Acceptable Yield and Purity? E->F G Optimization Required F->G No H Reaction Complete F->H Yes I Change Coupling Reagent G->I J Vary Solvent/Temperature G->J K Adjust Stoichiometry G->K I->B J->B K->B

Caption: General workflow for optimizing an amide coupling reaction.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Amide Coupling A Low or No Product Yield B Check for Starting Material Consumption A->B C Starting Material Unchanged B->C No D Starting Material Consumed, No Product B->D Yes E Inactive Coupling Reagent? C->E F Solubility Issues? C->F G Side Reactions? D->G H Use Fresh Reagent E->H Yes K Consider a more potent coupling reagent E->K No I Increase Temperature/Change Solvent F->I Yes J Ensure Anhydrous Conditions/Check for Byproducts G->J Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 18-Methoxy-18-oxooctadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the synthesis of this long-chain dicarboxylic acid monomethyl ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
SYN-001 Low Yield: My reaction yield is significantly lower than expected (e.g., < 40%).[1]- Incomplete Reaction: The reaction may not have reached equilibrium. - Water Inhibition: The presence of water, a byproduct of esterification, can shift the equilibrium back towards the reactants.[1] - Suboptimal Catalyst Concentration: Incorrect amount of acid catalyst can lead to a slow or incomplete reaction. - Loss during Workup: The product may be lost during extraction or purification steps.- Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Remove Water: Use a Dean-Stark apparatus or a drying agent to remove water as it forms. - Optimize Catalyst: Adjust the concentration of the acid catalyst (e.g., concentrated sulfuric acid) to be between 2.5-3.5% of the weight of the starting dicarboxylic acid. - Modify Workup: Instead of precipitation on ice, which can be unreliable, try extraction with a suitable organic solvent like ethyl acetate (B1210297), followed by washing with a sodium bicarbonate solution to neutralize the acid.
SYN-002 Diester Formation: I am observing a significant amount of the diester byproduct (Dimethyl octadecanedioate).- Excess Methanol (B129727) or Long Reaction Times: High concentrations of methanol or extended reaction times can favor the formation of the diester. - Non-selective Esterification Method: Standard Fischer-Sprengel esterification is often not selective for mono-esterification of dicarboxylic acids.[2][3]- Control Stoichiometry: Use a controlled molar ratio of octadecanedioic acid to methanol (e.g., 1:1 to 1:1.2). - Alternative Methods: For higher selectivity, consider methods like using thionyl chloride in methanol at room temperature, which favors mono-esterification.[4] Another advanced method involves using trifluoroacetic anhydride (B1165640) (TFAA) and lithium chloride (LiCl) to achieve high mono-ester selectivity.[2][3]
SYN-003 Purification Difficulties: I am struggling to separate the monoester from the starting diacid and the diester byproduct.- Similar Polarity: The monoester, diester, and diacid have similar polarities, making chromatographic separation challenging.[5] - Poor Crystallization: The product may not crystallize easily from the reaction mixture.- Column Chromatography: While challenging, column chromatography on silica (B1680970) gel can be effective. A gradient elution system may be necessary. - Recrystallization: Attempt recrystallization from various solvents. - Acid-Base Extraction: Exploit the acidic nature of the unreacted carboxyl group on the monoester and diacid. Dissolve the crude product in an organic solvent and wash with a weak base (e.g., dilute NaHCO₃ solution) to selectively extract the acidic components into the aqueous layer. The diester will remain in the organic layer. The aqueous layer can then be acidified to precipitate the monoester and diacid, which may then be easier to separate.
SYN-004 Reaction Not Starting: My reaction does not seem to be progressing, as monitored by TLC.- Inactive Catalyst: The acid catalyst may be old or contaminated. - Low Temperature: The reaction temperature may be too low for the esterification to proceed at a reasonable rate.- Use Fresh Catalyst: Ensure the acid catalyst is fresh and of high purity. - Increase Temperature: Heat the reaction mixture to reflux, typically between 75-80°C for methanol.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer-Sprengel esterification of octadecanedioic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The starting diacid will have a lower Rf value (more polar) than the monoester, which in turn will be lower than the diester (least polar).

Q3: What are the typical reaction conditions for the Fischer esterification of octadecanedioic acid?

A3: Typical conditions involve refluxing octadecanedioic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid. The temperature is generally maintained at the boiling point of methanol (around 65-80°C).[6]

Q4: Are there more selective methods to favor mono-esterification?

A4: Yes, several methods have been developed for selective mono-esterification of dicarboxylic acids. One approach involves adsorbing the diacid onto alumina (B75360) followed by reaction with diazomethane (B1218177) or dimethyl sulfate.[3][8] A more recent and highly selective one-step method for long-chain dicarboxylic acids uses trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) in THF.[2][3] The LiCl is thought to shield one of the carboxylic acid groups, allowing for selective esterification of the other.[2][3]

Q5: What analytical techniques are used to characterize the final product?

A5: The final product, this compound, is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the methyl ester group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the carboxylic acid and the ester.

  • Melting Point: The pure compound has a reported melting point of 72-74°C.[7]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of long-chain dicarboxylic acid monoesters.

ParameterEmbodiment 1[6]Embodiment 2[6]Embodiment 3[6]LiCl/TFAA Method[2]
Starting Diacid Sebacic AcidSebacic AcidSebacic Acid*Octadecanedioic Acid
Alcohol MethanolMethanolMethanoltert-Butanol**
Diacid:Alcohol (molar ratio) 1:11:1.21:1.11:1.6
Catalyst/Reagent Conc. H₂SO₄Conc. H₂SO₄Conc. H₂SO₄LiCl, TFAA
Catalyst Conc. (%wt of diacid) 2.5%3.5%3.0%N/A
Diacid:LiCl:TFAA (molar ratio) N/AN/AN/A1:1.5:2.4
Temperature 75-80°C75-80°C75-80°C25°C
Reaction Time Not SpecifiedNot SpecifiedNot Specified24 hours
Solvent None (excess MeOH)None (excess MeOH)None (excess MeOH)THF
Reported Yield Not SpecifiedNot SpecifiedNot Specified79% (isolated)

* Note: The patent describes the synthesis of octadecanedioic acid monomethyl ester starting from sebacic acid, which appears to be an error in the provided text. The conditions are, however, representative for dicarboxylic acid esterification. ** Note: This method was optimized for the tert-butyl ester, but the principle applies to methyl esters as well.

Experimental Protocols

Protocol 1: Standard Fischer Esterification

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octadecanedioic acid (1 equivalent).

  • Reagent Addition: Add methanol (20-30 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol under reduced pressure. c. Add water to the residue and extract the product with ethyl acetate (3x). d. Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Mono-esterification using LiCl and TFAA (Adapted)

This protocol is adapted from a method developed for high selectivity in mono-esterification of long-chain dicarboxylic acids.[2][3]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add octadecanedioic acid (1 equivalent) and lithium chloride (LiCl, 1.5 equivalents).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF). Stir the suspension.

  • Activation: Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride (TFAA, 2.4 equivalents). Stir for 30 minutes at 0°C.

  • Esterification: Add methanol (1.6 equivalents) and allow the reaction to warm to room temperature. Stir for 24 hours.

  • Workup: a. Quench the reaction by adding water. b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Octadecanedioic Acid + Methanol Reaction Esterification (Reflux, 4-6h) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 18-Methoxy-18- oxooctadecanoic acid Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Check TLC for starting material Start->Check_TLC SM_Present Starting Material Present Check_TLC->SM_Present Yes No_SM No Starting Material Check_TLC->No_SM No Action_Time Increase reaction time and/or temperature SM_Present->Action_Time Action_Water Ensure anhydrous conditions / remove water SM_Present->Action_Water Action_Workup Review workup procedure for product loss No_SM->Action_Workup

Caption: Troubleshooting flowchart for addressing low reaction yield.

Caption: Reaction pathway showing desired mono-esterification and side reaction.

References

Technical Support Center: Bioconjugation with 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting bioconjugation reactions involving 18-Methoxy-18-oxooctadecanoic acid. This bifunctional linker, featuring a terminal carboxylic acid and a methyl ester, is commonly used to connect biomolecules. Successful conjugation relies on the selective activation of the carboxylic acid group, typically via carbodiimide (B86325) chemistry, while avoiding unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound for bioconjugation?

The primary reactive group for standard bioconjugation is the terminal carboxylic acid. This group can be activated, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][2][3] This activation step forms a more stable amine-reactive NHS ester, which then couples to primary amines (e.g., lysine (B10760008) residues) on the target biomolecule to form a stable amide bond.[1][4]

Q2: What are the major side reactions when using EDC/NHS chemistry with this linker?

The main side reactions involve the instability of the intermediates formed during the activation of the carboxylic acid:

  • Hydrolysis: The primary competing reaction is the hydrolysis of the active ester intermediates (both the O-acylisourea and the NHS ester).[1][4] This regenerates the original carboxylic acid and renders the linker incapable of coupling. Hydrolysis rates increase significantly with rising pH.[4]

  • Formation of N-acylurea: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[5][6][7][8][9] This side reaction reduces the overall yield of the desired conjugate. Using an additive like NHS helps to minimize N-acylurea formation by rapidly converting the O-acylisourea to a more stable NHS ester.[6]

  • Intra/Inter-molecular Crosslinking of Biomolecules: If the target biomolecule contains both carboxyl and amine groups, EDC can promote unwanted polymerization or self-conjugation. A two-step conjugation protocol is highly recommended to prevent this.[1][3]

Q3: Can the methyl ester group at the other end of the molecule cause side reactions?

Under typical EDC/NHS bioconjugation conditions (pH 4.5-8.5), the methyl ester group is generally stable.[10] However, it can be susceptible to hydrolysis under strongly basic conditions (pH > 9) or over very long reaction times, which would expose a second carboxylic acid group. It is crucial to maintain control over the reaction pH to ensure the selectivity of the conjugation.

Q4: How can I minimize the hydrolysis of the NHS-ester intermediate?

Hydrolysis is a major factor affecting yield. To minimize it:

  • Control pH: Perform the amine coupling step at a pH between 7.2 and 8.5. While the reaction with amines is faster at higher pH, so is hydrolysis.[4][11] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[4]

  • Concentration: Work with the highest possible concentration of the target biomolecule to favor the bimolecular reaction with the amine over the unimolecular reaction with water.[]

  • Temperature: Perform reactions at room temperature or 4°C. While lower temperatures slow down the desired reaction, they significantly slow the rate of hydrolysis.[4]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency
Possible CauseRecommended Solution(s)
Inactive EDC/NHS Reagents EDC and NHS are highly sensitive to moisture.[13] Always allow reagents to equilibrate to room temperature before opening. Use freshly prepared solutions for every experiment.[3][13]
Suboptimal pH The two-step process requires different pH optima. Use a buffer like MES at pH 4.5-6.0 for the carboxyl activation step with EDC/NHS.[2][11][14] For the subsequent amine coupling step, raise the pH to 7.2-8.0 with a non-amine, non-carboxylate buffer like PBS or HEPES.[3][11]
Rapid Hydrolysis of Active Ester Immediately add the activated linker to the amine-containing biomolecule. Minimize the time between the activation and coupling steps. Consider increasing the concentration of reactants.
Presence of Competing Nucleophiles Ensure reaction buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the intended reaction.[14] Use buffers like MES and PBS.[1]
Insufficient Reagent Concentration Optimize the molar ratio of EDC, NHS, and the linker. A molar excess of EDC and NHS over the linker is typically used for the activation step.
Problem: Protein Precipitation or Aggregation During/After Conjugation
Possible CauseRecommended Solution(s)
Excessive EDC Concentration High concentrations of EDC can lead to protein crosslinking and precipitation.[2][11] Reduce the amount of EDC used during the activation step.
Change in Protein pI Conjugation neutralizes positively charged amine groups (lysine residues), altering the protein's isoelectric point (pI) and potentially reducing its solubility. Perform conjugation in a buffer with appropriate ionic strength and pH to maintain protein solubility.
Solvent Mismatch If the linker is first dissolved in an organic solvent (like DMSO or DMF), ensure the final concentration of the organic solvent in the aqueous reaction mixture is low (typically <10%) to avoid denaturing the protein.[4]
Aggregation During Purification Aggregation can occur during buffer exchange or desalting steps. Ensure the chosen purification buffer is optimal for the final conjugate's stability. If aggregation is observed after adding EDC, try adding it more slowly while mixing.[13]

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.

ReactionPathway Carboxyl R-COOH (Linker) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Hydrolysis_1 Hydrolysis O_Acylisourea->Hydrolysis_1 H2O NHS NHS / Sulfo-NHS Conjugate Amide Bond (Desired Product) NHS_Ester->Conjugate + Protein-NH2 Hydrolysis_2 Hydrolysis NHS_Ester->Hydrolysis_2 H2O Protein_NH2 Protein-NH2 Hydrolysis_1->Carboxyl Regenerates Carboxyl Hydrolysis_2->Carboxyl Regenerates Carboxyl

Caption: EDC/NHS reaction pathway and major side reactions.

TroubleshootingWorkflow Start Low Conjugation Yield CheckReagents Are EDC/NHS reagents fresh & dry? Start->CheckReagents CheckpH Is activation pH 4.5-6.0 and coupling pH 7.2-8.0? CheckReagents->CheckpH Yes ReplaceReagents Replace EDC/NHS CheckReagents->ReplaceReagents No CheckBuffer Does buffer contain competing amines/carboxyls? CheckpH->CheckBuffer Yes AdjustpH Adjust pH for each step CheckpH->AdjustpH No CheckConcentration Are reactant concentrations adequate? CheckBuffer->CheckConcentration No ChangeBuffer Use non-competing buffer (MES, PBS, HEPES) CheckBuffer->ChangeBuffer Yes IncreaseConcentration Increase reactant concentrations CheckConcentration->IncreaseConcentration No Success Problem Solved CheckConcentration->Success Yes ReplaceReagents->Start AdjustpH->Start ChangeBuffer->Start IncreaseConcentration->Start

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

Key Experimental Parameters: pH and Stability

The efficiency of EDC/NHS chemistry is highly dependent on pH and the stability of the active intermediates. The table below summarizes the stability of NHS esters at different pH values, highlighting the critical balance between amine reactivity and hydrolysis.

pH ValueTemperature (°C)Half-life of NHS-esterImplication for Protocol
7.004-5 hours[4]Slower reaction but more stable intermediate; suitable for overnight reactions at 4°C.
8.0Room Temp~125-210 minutes[15]A good compromise between reaction rate and stability for reactions of 2-4 hours.[3]
8.64~10 minutes[4]Very rapid hydrolysis; requires high protein concentration and short reaction times.
9.0Room Temp~5-10 minutes[15]Extremely rapid reaction and hydrolysis; generally not recommended unless optimized.
Protocol: Two-Step Conjugation to a Protein

This protocol is adapted from standard procedures and minimizes side reactions like protein polymerization.[1][2][11]

Materials:

  • This compound

  • EDC and Sulfo-NHS (or NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[14]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Target protein with primary amines

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Dissolve this compound in a minimal amount of an organic solvent like DMSO, then dilute into the Activation Buffer. Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before use.[3]

  • Activation of the Linker:

    • In a microfuge tube, combine the linker solution with a 5-10 fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate at room temperature for 15-30 minutes.

  • Purification of Activated Linker (Optional but Recommended):

    • To gain maximum control, remove excess EDC and byproducts by passing the activation reaction mixture through a desalting column equilibrated with ice-cold Coupling Buffer. This step must be performed quickly to minimize hydrolysis.

  • Conjugation to Protein:

    • Immediately add the activated linker solution (or the purified activated linker) to your protein solution in Coupling Buffer. The optimal molar ratio of linker to protein should be determined empirically (start with 10:1 to 20:1).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester groups.[1] Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

  • Analysis:

    • Confirm conjugation using methods such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or functional assays specific to your biomolecule.

References

Technical Support Center: Purification of 18-Methoxy-18-oxooctadecanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of reaction products from the synthesis of 18-methoxy-18-oxooctadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The most common impurities depend on the synthetic route. If you are performing a Fischer esterification of octadecanedioic acid with methanol (B129727), you can expect to see the following:

  • Unreacted octadecanedioic acid: The starting diacid.

  • Dimethyl octadecanedioate: The diester byproduct.

  • Residual acid catalyst: If an acid catalyst was used.

  • Water: Formed during the esterification reaction.

Q2: How can I monitor the progress of my reaction and the purity of my fractions during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Since this compound and its related impurities are not UV-active, you will need to use a staining agent for visualization.

  • Recommended TLC System:

    • Stationary Phase: Silica (B1680970) gel 60 F254 plates.

    • Mobile Phase: A mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 8:2 or 7:3 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

  • Visualization Techniques:

    • Potassium Permanganate (KMnO4) Stain: This is a good general stain for organic compounds. It reacts with the carboxylic acid and ester functional groups.

    • Bromocresol Green Stain: This stain is specific for acidic compounds and will visualize the unreacted dicarboxylic acid as a yellow spot on a blue background.[1]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will visualize most organic compounds as brown spots.[2]

Q3: My column chromatography is not giving good separation. What can I do?

A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting tips:

  • Optimize the Solvent System: The polarity of your eluent is critical. If your compounds are eluting too quickly and together, decrease the polarity (reduce the amount of ethyl acetate). If they are sticking to the column, increase the polarity.

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Overloading the column can also lead to poor separation.

  • Column Packing: A poorly packed column with air bubbles or cracks will result in uneven flow and band broadening. Ensure the silica gel is packed uniformly.

  • Flow Rate: A very fast flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibrium between the stationary and mobile phases.

Q4: I am having trouble removing the dimethyl octadecanedioate byproduct. Any suggestions?

A4: The monoester and diester can be challenging to separate due to their similar polarities.

  • Fine-tune the Eluent: A shallow gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve the separation of the monoester and diester.

  • Acid-Base Extraction: You can exploit the acidic nature of the desired monoester. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and wash with a mild aqueous base like sodium bicarbonate solution. The monoester will be deprotonated and move to the aqueous layer, while the non-acidic diester will remain in the organic layer.[3] You can then acidify the aqueous layer and extract your purified monoester.

Q5: How can I confirm the purity and identity of my final product?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this.

  • ¹H NMR:

    • A sharp singlet around 3.67 ppm corresponds to the methyl ester protons (-OCH₃).[4]

    • A triplet around 2.30 ppm is characteristic of the methylene (B1212753) protons alpha to the ester carbonyl (-CH₂-COOR).[5]

    • A broad signal between 10-12 ppm indicates the presence of the carboxylic acid proton (-COOH), which should disappear upon D₂O exchange.[6] The absence of a second methyl ester peak confirms the absence of the diester.

  • ¹³C NMR:

    • The carbonyl carbon of the ester will appear around 174 ppm.

    • The carbonyl carbon of the carboxylic acid will be in the 180-220 ppm range.[7]

    • The methoxy (B1213986) carbon will be around 51 ppm.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time or temperature. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus.[8]
Product loss during workupMinimize the number of transfer steps. Ensure complete extraction from the aqueous phase by performing multiple extractions with an organic solvent.
Decomposition on silica gelFor acid-sensitive compounds, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[9]
Issue 2: Presence of Starting Material (Octadecanedioic Acid) in the Final Product
Possible Cause Suggested Solution
Inefficient purificationPerform an acid-base extraction as described in FAQ Q4. The dicarboxylic acid will be extracted into the aqueous base along with the monoester. Re-acidification will precipitate both. Further purification by column chromatography or recrystallization will be necessary.
Incomplete reactionDrive the reaction to completion by using a larger excess of methanol or by more efficient water removal.
Issue 3: Product Appears as an Oil Instead of a Solid
Possible Cause Suggested Solution
Presence of impuritiesThe presence of byproducts or residual solvent can lower the melting point and prevent crystallization. Further purification is required.
Inappropriate recrystallization solventExperiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent pairs for long-chain esters include ethanol/water and ethyl acetate/hexane.[10][11]

Quantitative Data Summary

Purification Method Typical Purity Typical Yield Notes
Flash Column Chromatography>95%50-70%Yield is highly dependent on the reaction conversion and separation efficiency. A common eluent is petroleum ether:ethyl acetate (8:2, v/v).[12]
Recrystallization>98%VariableYield depends on the purity of the crude product. May require multiple recrystallizations.
Acid-Base Extraction followed by Chromatography>98%40-60%Can be very effective for removing the diester byproduct.

Experimental Protocols

Detailed Protocol for Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial eluent through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a non-polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 petroleum ether:ethyl acetate) to elute the compounds. The expected elution order is: dimethyl octadecanedioate, followed by this compound, and finally octadecanedioic acid (which may require a much more polar solvent to elute).

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure desired product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude Reaction Mixture (Monoester, Diester, Diacid) extraction Optional: Acid-Base Extraction (Separate Diester) start->extraction chromatography Flash Column Chromatography (Silica Gel) start->chromatography Direct Purification extraction->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation product Purified this compound evaporation->product analysis Purity and Identity Confirmation (NMR, etc.) product->analysis

References

stability issues of the methyl ester in 18-Methoxy-18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the methyl ester in 18-Methoxy-18-oxooctadecanoic acid. This resource is intended for researchers, scientists, and drug development professionals utilizing this molecule in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on the stability of the methyl ester functionality.

Issue Potential Cause Recommended Action
Loss of Compound Potency or Purity Over Time Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, leading to the formation of the corresponding dicarboxylic acid and methanol (B129727).Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (room temperature for solids, refrigerated for solutions).[1][2] For solutions, use anhydrous aprotic solvents. If aqueous solutions are necessary, use a neutral pH buffer and prepare fresh solutions before use.
Oxidation: While the alkyl chain is saturated, prolonged exposure to air and light, especially in the presence of metal catalysts, could potentially lead to oxidative degradation.Store the compound protected from light. Avoid contamination with trace metals.
Inconsistent Reaction Yields Degradation During Reaction: The reaction conditions (e.g., pH, temperature, solvent) may be promoting the hydrolysis of the methyl ester.If the reaction is performed in an aqueous or protic solvent, carefully control the pH to be as close to neutral as possible. If the reaction requires acidic or basic conditions, consider using non-aqueous conditions or protecting groups if the ester is not the intended reactive site. Use the mildest possible reaction conditions (e.g., lower temperature, shorter reaction time).
Impurity in Starting Material: The commercially available compound may contain impurities, such as the corresponding dicarboxylic acid, which can affect reaction outcomes.Verify the purity of the starting material using an appropriate analytical technique (e.g., HPLC, NMR) before use.
Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC) Hydrolysis Product: An additional peak corresponding to the dicarboxylic acid (octadecanedioic acid) may appear.Confirm the identity of the unexpected peak by running a standard of the potential degradation product (octadecanedioic acid) or by using mass spectrometry (MS) detection.
Transesterification: If the reaction is carried out in an alcohol solvent other than methanol, transesterification can occur, leading to the formation of a different ester.Use aprotic solvents or the same alcohol as the ester (methanol) if a protic solvent is required.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the methyl ester of this compound?

A1: The primary degradation pathway is the hydrolysis of the methyl ester bond. This reaction can be catalyzed by both acids and bases, yielding octadecanedioic acid and methanol.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, the solid compound should be kept in a dry, tightly sealed container at room temperature.[1] Solutions should be prepared fresh using anhydrous, aprotic solvents. If aqueous solutions are required, they should be buffered at a neutral pH and stored at 2-8°C for short periods.

Q3: How can I monitor the stability of my compound during an experiment?

A3: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a suitable method for monitoring the stability of this compound.[3] A stability-indicating method should be developed that separates the parent compound from its potential degradation products, primarily octadecanedioic acid.

Q4: I am running a reaction under basic conditions. How can I protect the methyl ester group?

A4: If the reaction conditions are basic, the methyl ester is susceptible to saponification (base-catalyzed hydrolysis). If the ester is not the intended reactive site, consider using a different synthetic route that avoids basic conditions or using a more robust ester protecting group that can withstand the reaction conditions and be selectively removed later.

Q5: Can I use this compound in protic solvents like ethanol?

A5: Using protic solvents, especially alcohols other than methanol, can lead to transesterification, where the methyl group of the ester is exchanged with the alkyl group of the solvent. If a protic solvent is necessary, methanol is the preferred choice to avoid this side reaction. If other alcohols are required, be aware of the potential for this side reaction and analyze the products carefully.

Data Presentation

The following table provides illustrative data on the stability of a generic long-chain dicarboxylic acid monomethyl ester under various pH and temperature conditions. This data is for representative purposes only and actual stability should be determined experimentally for this compound.

pH Temperature (°C) Half-life (t½) (hours) Primary Degradation Product
2.04048Octadecanedioic acid
5.040> 200Octadecanedioic acid
7.040> 500-
9.04072Octadecanedioic acid
7.060150Octadecanedioic acid

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 40°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature.

  • Thermal Degradation: Heat the solid compound at 70°C.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

3. Sample Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method.

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify the degradation products.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 40°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (70°C, solid) stock->thermal Expose to stress photo Photostability (UV light, RT) stock->photo Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc Analyze aliquots data Data Interpretation hplc->data Generate chromatograms

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_main cluster_products cluster_side_reaction compound This compound dicarboxylic_acid Octadecanedioic acid compound->dicarboxylic_acid H+ or OH- (Hydrolysis) methanol Methanol compound->methanol H+ or OH- (Hydrolysis) trans_ester Transesterification Product compound->trans_ester R'OH / H+ or Base

Caption: Primary degradation and side reaction pathways.

References

troubleshooting low solubility of 18-Methoxy-18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-Methoxy-18-oxooctadecanoic acid. The information is designed to address common challenges, particularly concerning its low solubility, and to provide guidance on its handling and analysis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a long-chain dicarboxylic acid monoester. Its structure consists of an 18-carbon chain with a carboxylic acid group at one end and a methyl ester group at the other.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₉H₃₆O₄[1][2]
Molar Mass 328.49 g/mol [1][2]
Appearance Solid[2]
Melting Point 72-74 °C[2]
Water Solubility Insoluble at room temperature[1]
Organic Solvent Solubility Soluble in ethers, esters, and alcohols[1]

Q2: In which organic solvents is this compound typically soluble?

Based on its chemical structure, this compound, a long-chain dicarboxylic acid monoester, is expected to be soluble in a range of polar organic solvents. While specific quantitative data is limited, it is generally soluble in ethers, esters, and alcohols.[1] For practical lab applications, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol (B129727) are recommended starting points for solubilization.

Q3: Is there a recommended protocol for preparing a stock solution for use in cell culture?

Yes, a multi-step protocol adapted from methods for other hydrophobic long-chain fatty acids can be employed. This involves initial dissolution in an organic solvent followed by dilution in a biologically compatible solution, often containing a carrier protein like albumin to maintain solubility in aqueous media. For detailed steps, please refer to the "Experimental Protocols" section.

Q4: What is the expected purity of commercially available this compound?

Commercially available this compound is typically offered at purities of 97% or higher. However, it is always recommended to verify the purity upon receipt and before use in sensitive experiments. For methods to assess purity, please see the "Experimental Protocols" section.

Troubleshooting Guide: Low Solubility

Low solubility is a common issue encountered when working with this compound. The following guide provides a systematic approach to address this problem.

Problem: The compound is not dissolving in my chosen solvent.

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Switch to a more polar organic solvent such as DMSO or DMF.Long-chain dicarboxylic acid monoesters often require highly polar solvents for complete dissolution.
Insufficient Solvent Volume Gradually increase the volume of the solvent while vortexing or sonicating.The concentration may be exceeding the solubility limit of the solvent.
Low Temperature Gently warm the solution in a water bath (37-50°C).A moderate increase in temperature can significantly improve the solubility of many organic compounds.
Compound Aggregation Use sonication to break up aggregates and enhance dissolution.Mechanical energy can help to disperse solid particles and facilitate solvent interaction.
Impure Compound Assess the purity of the compound using appropriate analytical techniques (see Experimental Protocols).Impurities from the synthesis process can sometimes affect solubility.

Problem: The compound precipitates out of solution when added to an aqueous buffer or cell culture medium.

Possible Cause Troubleshooting Step Rationale
Exceeded Aqueous Solubility Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and add it to the aqueous medium in a small volume (e.g., <0.5% v/v).This minimizes the concentration of the organic solvent in the final solution while delivering the compound.
Lack of a Carrier Molecule For cell-based assays, complex the compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).BSA can bind to the hydrophobic fatty acid chain, increasing its apparent solubility and stability in aqueous solutions.
pH of the Aqueous Solution Adjust the pH of the buffer. For the carboxylic acid group, increasing the pH above its pKa will lead to deprotonation and increased water solubility.The ionization state of the carboxylic acid group significantly impacts its polarity and solubility.

Experimental Protocols

Protocol for Solubilization for In Vitro Assays

This protocol is a general guideline for preparing a stock solution of this compound for use in cell culture or other aqueous-based assays.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Use a vortex mixer and/or sonication to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (with BSA):

    • Prepare a sterile stock solution of fatty acid-free BSA (e.g., 10% w/v) in your desired cell culture medium or buffer.

    • In a sterile tube, add the required volume of the BSA solution.

    • While vortexing the BSA solution, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile-filter the final working solution before adding it to your cells.

Protocol for Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is protonated.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the compound in the initial mobile phase solvent or a compatible organic solvent.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Due to the low volatility of the compound, derivatization is necessary. The carboxylic acid group can be esterified (e.g., to a methyl or trimethylsilyl (B98337) ester) using a suitable derivatizing agent (e.g., BF₃ in methanol or BSTFA).

  • Column: A non-polar or medium-polarity capillary column suitable for fatty acid methyl ester (FAME) analysis.

  • Injection: Split/splitless injection.

  • Carrier Gas: Helium or Hydrogen.

  • MS Detection: Electron ionization (EI) with scanning for identification of the parent ion and characteristic fragments.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Can be used to confirm the chemical structure of the compound.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated DMSO (DMSO-d₆).

  • Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling patterns for the protons and carbons in the this compound molecule.

Visualizations

experimental_workflow_solubilization cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation (for Aqueous Assays) weigh Weigh Compound dissolve Dissolve in DMSO (Vortex/Sonicate/Warm) weigh->dissolve store Store at -20°C/-80°C dissolve->store mix Slowly add Stock to Vortexing BSA Solution store->mix Aliquot of Stock bsa_prep Prepare Fatty Acid-Free BSA Solution bsa_prep->mix incubate Incubate at 37°C mix->incubate filter Sterile Filter incubate->filter To Experiment To Experiment filter->To Experiment

Caption: Workflow for preparing this compound solutions.

logical_relationship_purity_analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis compound This compound Sample hplc_prep Dissolve in Mobile Phase compound->hplc_prep gcms_deriv Derivatize Carboxylic Acid (e.g., Esterification) compound->gcms_deriv nmr_prep Dissolve in Deuterated Solvent compound->nmr_prep hplc_run Inject on C18 Column hplc_prep->hplc_run hplc_detect UV or ELSD Detection hplc_run->hplc_detect Purity Assessment Purity Assessment hplc_detect->Purity Assessment gcms_run Inject on GC Column gcms_deriv->gcms_run gcms_detect MS Detection gcms_run->gcms_detect Impurity Identification Impurity Identification gcms_detect->Impurity Identification nmr_run Acquire ¹H and ¹³C Spectra nmr_prep->nmr_run nmr_analyze Spectral Analysis nmr_run->nmr_analyze Structural Verification Structural Verification nmr_analyze->Structural Verification

Caption: Analytical methods for purity and structural assessment.

References

preventing hydrolysis of 18-Methoxy-18-oxooctadecanoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 18-Methoxy-18-oxooctadecanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of this compound during chemical reactions.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This guide addresses specific issues that may arise during experiments involving this compound, leading to the unwanted cleavage of the methyl ester.

Issue 1: Significant loss of product yield attributed to the formation of octadecanedioic acid.

  • Question: My reaction yield for a derivative of this compound is consistently low, and I've identified the byproduct as the dicarboxylic acid. What is causing this hydrolysis?

  • Answer: The hydrolysis of the methyl ester in this compound to its corresponding dicarboxylic acid is typically catalyzed by the presence of acidic or basic conditions, especially in the presence of water.[1][2] Even trace amounts of acid or base can lead to significant product loss, particularly at elevated temperatures.[3] The reaction with pure water is generally slow but is catalyzed by dilute acids or bases.[1][2]

Issue 2: Hydrolysis occurring during the workup procedure.

  • Question: I've confirmed that my reaction is going to completion, but I'm still isolating the hydrolyzed product after workup. How can I prevent this?

  • Answer: Aqueous workup steps are a common source of unwanted hydrolysis. Both acidic and basic aqueous solutions used for extraction and washing can cleave the ester.[3] To mitigate this, consider the following strategies:

    • Neutralize Carefully: If your reaction is acidic, neutralize it with a mild base, such as a saturated sodium bicarbonate solution, and avoid excess strong bases. Conversely, if your reaction is basic, use a mild acid like dilute citric acid for neutralization.

    • Minimize Contact Time: Perform aqueous extractions quickly and efficiently to reduce the time your compound is in contact with the aqueous phase.

    • Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This could involve direct filtration of solid byproducts and removal of the solvent under reduced pressure, followed by purification techniques like column chromatography.

    • Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water before drying with a desiccant like anhydrous sodium sulfate (B86663) or magnesium sulfate.

Issue 3: Choosing the right reaction conditions to preserve the methyl ester.

  • Question: What reaction parameters should I be most mindful of to prevent hydrolysis from the outset?

  • Answer: Proactive prevention is key. Pay close attention to the following:

    • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are free from water contamination.[3]

    • Inert Atmosphere: For moisture-sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[4]

    • pH Control: If your reaction allows, maintaining a near-neutral pH is ideal for preventing both acid- and base-catalyzed hydrolysis.[4]

    • Temperature Management: Avoid unnecessarily high reaction temperatures, as this accelerates the rate of hydrolysis.[3]

    • Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times, which increase the window for potential hydrolysis.[3]

Frequently Asked Questions (FAQs)

Q1: How stable is the methyl ester of this compound under typical storage conditions?

A1: When stored as a solid in a cool, dry place, this compound is relatively stable. However, prolonged exposure to atmospheric moisture can lead to slow hydrolysis over time. For long-term storage, it is advisable to keep the compound in a desiccator or under an inert atmosphere.

Q2: Can I use a stronger base like sodium hydroxide (B78521) for reactions involving this compound?

A2: The use of strong bases like sodium hydroxide or potassium hydroxide significantly increases the risk of saponification (base-catalyzed hydrolysis) of the methyl ester, leading to the formation of the carboxylate salt.[1][5] It is generally recommended to use non-nucleophilic or sterically hindered bases if a basic medium is required for other functionalities in the molecule.

Q3: Are there any additives that can help prevent hydrolysis?

A3: Yes, certain additives can stabilize the ester. Carbodiimides, for instance, can react with any carboxylic acid formed due to hydrolysis, effectively preventing the acid-catalyzed degradation pathway.[4][6][7] However, the compatibility of such additives with your specific reaction scheme must be considered.

Q4: Is the methyl ester the best choice, or should I consider a different protecting group for the carboxylic acid?

A4: The choice of a protecting group depends on the specific reaction conditions you plan to employ. While methyl esters are common, other ester groups offer different stability profiles.[8][9] For instance, tert-butyl esters are more stable to basic conditions but are readily cleaved by acids.[9] Benzyl esters can be removed under neutral conditions via hydrogenolysis.[9] If your synthesis involves harsh basic or acidic conditions, considering an alternative, more robust protecting group might be beneficial.

Q5: How does steric hindrance affect the hydrolysis of this compound?

A5: The long aliphatic chain of this compound does not provide significant steric hindrance around the methyl ester group. Therefore, the ester is susceptible to hydrolysis. Steric hindrance closer to the ester functionality can slow down the rate of hydrolysis.[10][11]

Data Presentation

The following tables provide illustrative data on the factors affecting methyl ester hydrolysis. Note that the specific rates for this compound may vary, but the general trends are applicable.

Table 1: Effect of pH on the Relative Rate of Methyl Ester Hydrolysis at Room Temperature

pHRelative Rate of HydrolysisPredominant Mechanism
< 1HighAcid-Catalyzed
1-4ModerateAcid-Catalyzed
4-6LowMinimal
7Very LowNeutral Hydrolysis
8-10LowBase-Catalyzed
11-13ModerateBase-Catalyzed
> 13HighBase-Catalyzed

Data is generalized based on typical methyl ester behavior.[12]

Table 2: Effect of Temperature on the Relative Rate of Methyl Ester Hydrolysis

Temperature (°C)Relative Rate Increase (Approx.)
251x (Baseline)
505-10x
7525-50x
100>100x

This is an approximation; the actual rate increase is dependent on the specific reaction and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Methyl Ester Hydrolysis

This protocol outlines best practices for a generic reaction involving this compound where the methyl ester needs to be preserved.

  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for several hours or by flame-drying under a stream of inert gas.

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

    • Ensure all reagents are of high purity and stored under appropriate conditions to prevent water absorption.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

    • Add the this compound and any other solid reagents to the reaction flask.

    • Add the anhydrous solvent via a syringe or cannula.

    • If a base is required, choose a non-nucleophilic base (e.g., diisopropylethylamine) and add it slowly at a controlled temperature.

  • Reaction Execution:

    • Maintain the reaction at the lowest effective temperature.

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, proceed immediately to the workup.

  • Non-Aqueous Workup (Preferred):

    • If the reaction byproducts are solid, filter the reaction mixture through a pad of celite under an inert atmosphere.

    • Wash the filter cake with a small amount of anhydrous solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product directly using column chromatography.

  • Modified Aqueous Workup (If Necessary):

    • Cool the reaction mixture to 0°C.

    • Slowly quench the reaction by adding a pre-cooled, mild neutralizing agent (e.g., saturated ammonium (B1175870) chloride for quenching organometallics, or a buffer solution).

    • Extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Quickly wash the organic layer with brine to remove most of the water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis cluster_prevention Preventative Measures cluster_monitoring In-Process Control cluster_workup Workup Strategy anhydrous Use Anhydrous Solvents/Reagents inert_atm Inert Atmosphere (N2/Ar) anhydrous->inert_atm mild_cond Mild Reaction Conditions (Low Temp, Neutral pH) inert_atm->mild_cond reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) mild_cond->reaction_monitoring avoid_excess Avoid Excess Reagents/Time reaction_monitoring->avoid_excess non_aqueous Non-Aqueous Workup (Preferred) avoid_excess->non_aqueous If possible modified_aqueous Modified Aqueous Workup avoid_excess->modified_aqueous If necessary end_product Pure Product non_aqueous->end_product modified_aqueous->end_product start Start Reaction Setup start->anhydrous

Caption: Experimental workflow to minimize hydrolysis.

Troubleshooting_Logic Troubleshooting Hydrolysis Issues cluster_reaction_causes Reaction-Related Causes cluster_workup_causes Workup-Related Causes issue Low Yield / Dicarboxylic Acid Byproduct check_reaction Check Reaction Conditions issue->check_reaction check_workup Check Workup Procedure issue->check_workup water Water in Solvents/Reagents check_reaction->water acid_base Harsh pH Conditions check_reaction->acid_base high_temp High Temperature check_reaction->high_temp aqueous_wash Acidic/Basic Aqueous Wash check_workup->aqueous_wash prolonged_contact Prolonged Contact with Water check_workup->prolonged_contact solution Implement Preventative Measures water->solution acid_base->solution high_temp->solution aqueous_wash->solution prolonged_contact->solution

Caption: Logical guide for troubleshooting hydrolysis.

References

Technical Support Center: Navigating Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered amines. The inherent bulkiness of these compounds often necessitates careful optimization of reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving sterically hindered amines often slow or low-yielding?

A: The primary challenge is steric hindrance. The bulky groups surrounding the nitrogen atom physically obstruct its approach to electrophiles or catalyst centers. This steric shield impedes bond formation, leading to sluggish reactions and lower yields compared to less hindered amines.[1][2]

Q2: What are the key reaction parameters to consider when working with sterically hindered amines?

A: Optimizing reactions with sterically hindered amines typically involves adjusting the following parameters:

  • Catalyst and Ligand Selection: For cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands are often essential to facilitate the catalytic cycle.[1][3]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates.[4][5][6]

  • Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, but must be balanced against potential side reactions or decomposition.[4][7]

  • Reaction Time: Reactions with hindered substrates often require extended reaction times for completion.[4]

  • Choice of Base: In reactions requiring a base, a non-nucleophilic, sterically hindered base is often preferred to avoid competition with the amine nucleophile.[6]

Q3: When should I consider using a protecting group for a sterically hindered amine?

A: Protecting groups can be valuable when the amine's nucleophilicity needs to be masked to allow for selective reaction at another site in the molecule.[8][9][10] Carbamates are common protecting groups for amines.[9][10] The choice of protecting group should be orthogonal to other planned reaction conditions, meaning it can be removed without affecting other functional groups.[10] A "sterically stressed" amide has also been developed as a protecting group that can be removed under mild reductive conditions.[8]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues in specific reaction types involving sterically hindered amines.

C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Issue: Low or no conversion.

G start Low/No Conversion in C-N Coupling catalyst Inappropriate Catalyst/Ligand start->catalyst conditions Suboptimal Reaction Conditions start->conditions reagents Reagent Reactivity/Stability start->reagents catalyst_sol1 Switch to Bulky, Electron-Rich Phosphine Ligand (e.g., Biarylphosphines) catalyst->catalyst_sol1 catalyst_sol2 Use a More Active Palladium Pre-catalyst catalyst->catalyst_sol2 conditions_sol1 Increase Reaction Temperature (in increments of 10-20 °C) conditions->conditions_sol1 conditions_sol2 Prolong Reaction Time (monitor by TLC/LC-MS) conditions->conditions_sol2 conditions_sol3 Screen Different Solvents (e.g., Toluene, Dioxane, DMF) conditions->conditions_sol3 conditions_sol4 Use a Stronger, Non-Nucleophilic Base (e.g., LHMDS, K3PO4) conditions->conditions_sol4 reagents_sol1 Use a More Reactive Aryl Halide (I > Br > Cl) reagents->reagents_sol1 reagents_sol2 Ensure Anhydrous Conditions reagents->reagents_sol2

Troubleshooting Low Conversion in C-N Coupling
ParameterRecommendationRationale
Catalyst/Ligand Use palladium catalysts with bulky, electron-rich phosphine ligands (e.g., biaryl phosphine ligands).[1][3][11]Bulky ligands promote reductive elimination and prevent catalyst decomposition.
Solvent Aprotic solvents like toluene, dioxane, or DMF are commonly used.Solvent can affect catalyst solubility and reactivity.
Base Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (B84403) (K₃PO₄) are often effective.[11]The base is crucial for the catalytic cycle and its strength and steric profile can impact the reaction outcome.
Temperature Elevated temperatures (80-120 °C) are often required.[11]Provides the necessary energy to overcome the high activation barrier due to steric hindrance.
Aryl Halide Reactivity order is typically Aryl-I > Aryl-Br > Aryl-Cl.[1]Aryl chlorides are less reactive and may require more specialized catalysts.[1]

Acylation Reactions

Issue: Incomplete reaction or formation of side products.

G start Incomplete Acylation/ Side Products reagent Low Reactivity of Acylating Agent start->reagent conditions Suboptimal Reaction Conditions start->conditions reagent_sol1 Use a More Reactive Acylating Agent (Acyl Chloride > Anhydride > Ester) reagent->reagent_sol1 reagent_sol2 Add a Catalyst (e.g., DMAP, In) reagent->reagent_sol2 conditions_sol1 Increase Reaction Temperature conditions->conditions_sol1 conditions_sol2 Use a Non-nucleophilic Base (e.g., Pyridine (B92270), Et3N) conditions->conditions_sol2 conditions_sol3 Change Solvent to a Higher Boiling Point Aprotic Solvent conditions->conditions_sol3

Troubleshooting Acylation Reactions
ParameterRecommendationRationale
Acylating Agent Use more reactive acylating agents like acyl chlorides or anhydrides.[6][12][13]Less reactive agents like esters may not overcome the steric barrier.
Catalyst Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) for amide bond formation or an indium catalyst for sulfonamide synthesis.[6]Catalysts can activate the acylating agent and increase the reaction rate.
Base A non-nucleophilic base like pyridine or triethylamine (B128534) is often used to neutralize the acid byproduct.[12]Prevents unwanted side reactions of the base.
Temperature Reactions are often run at room temperature but may require heating.[12][14]Increased temperature can help overcome the activation energy barrier.

Reductive Amination

Issue: Low yield of the desired tertiary amine.

ParameterRecommendationRationale
Catalyst Palladium-based catalysts, such as Pd(OH)₂/g-C₃N₄, have shown high selectivity for sterically hindered amines.[15]The choice of catalyst and support can significantly influence selectivity and activity.
Reducing Agent Molecular hydrogen (H₂) is an atom-economical choice.[15] Sodium triacetoxyborohydride (B8407120) is a milder alternative for direct reductive amination.[6]The reactivity and selectivity of the reducing agent are critical.
Solvent Methanol (B129727) is a common solvent for reductive amination with hydrogen.[15]The solvent can affect hydrogenation activity.[15]
Temperature and Pressure Reactions can often be performed at room temperature and moderate hydrogen pressure (e.g., 1.5 MPa).[15]Milder conditions can improve selectivity.

Experimental Protocols

General Procedure for Pd-Catalyzed C-N Cross-Coupling of a Sterically Hindered Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the sterically hindered amine (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (e.g., a biarylphosphine, 0.02-0.10 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Acylation of a Sterically Hindered Amine
  • Reaction Setup: Dissolve the sterically hindered amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.[6]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[6]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

General Procedure for Reductive Amination to Synthesize a Sterically Hindered Tertiary Amine

This protocol is based on a reported procedure for the synthesis of N,N-diisopropylbutylamine.[15]

  • Reaction Setup: In a high-pressure autoclave, combine the secondary amine (e.g., diisopropylamine, 0.1 mol), the aldehyde (e.g., butyraldehyde, 0.05 mol), the catalyst (e.g., 5.0 wt% Pd(OH)₂/g-C₃N₄, 0.2 g), and methanol (2.5 mL).[15]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the autoclave with hydrogen to 1.5 MPa.[15]

  • Reaction: Stir the mixture vigorously (e.g., 1000 rpm) at 30 °C for 4 hours.[15]

  • Workup: After the reaction, carefully vent the excess hydrogen.

  • Analysis and Purification: Determine the conversion and yield by gas chromatography (GC) using an internal standard. The product can be purified by distillation or chromatography as needed.

References

impact of pH on 18-Methoxy-18-oxooctadecanoic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the coupling efficiency of 18-Methoxy-18-oxooctadecanoic acid, particularly in amide bond formation reactions with primary amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the coupling efficiency of this compound?

A1: For carbodiimide-mediated coupling reactions, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), pH is the most critical parameter. The overall reaction involves two distinct steps, each with its own optimal pH range.

Q2: Why are there two different optimal pH ranges for the coupling reaction?

A2: The coupling reaction proceeds in two main stages:

  • Carboxylic Acid Activation: The carboxyl group of this compound is activated by EDC, a reaction that is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][3] This acidic condition facilitates the reaction while minimizing premature hydrolysis of the EDC reagent.

  • Amine Coupling: The activated acid (e.g., an NHS-ester) then reacts with the primary amine. This step requires the amine to be in its unprotonated, nucleophilic state, which is favored at a neutral to slightly basic pH (7.0-8.5).[1][2][4][5]

Q3: What buffers are recommended for a two-step coupling reaction?

A3: It is crucial to use non-amine and non-carboxylate buffers to avoid side reactions.

  • For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is commonly recommended.[1][2]

  • For the coupling step (pH 7.2-8.0): Phosphate-buffered saline (PBS) is a standard choice.[1][2]

Q4: Can I perform the coupling as a one-pot reaction?

A4: While a one-pot reaction at a compromise pH (e.g., 6.0-7.2) is possible, it often results in lower efficiency. For optimal yields, a two-step protocol is recommended, where the activation is performed at an acidic pH, followed by an upward adjustment of the pH for the amine coupling step.[1][5]

Q5: How does high pH affect the stability of the activated intermediate?

A5: The activated NHS-ester intermediate is susceptible to hydrolysis, a process that is significantly accelerated at higher pH values. For instance, NHS esters have a half-life of 4-5 hours at pH 7, but only 10 minutes at pH 8.6.[2] Therefore, the coupling step should be performed promptly after pH adjustment to minimize the loss of the activated acid to hydrolysis.

Troubleshooting Guide

Problem: Low or no coupling yield.

Potential CauseRecommended Solution
Incorrect pH for Activation Ensure the activation of this compound with EDC/NHS is performed in a buffer with a pH between 4.5 and 6.0, such as MES buffer.[1][2][3]
Incorrect pH for Coupling After activation, ensure the pH of the reaction mixture is raised to 7.2-8.0 before adding the amine. The amine must be deprotonated to be nucleophilic.[1][4][5]
Hydrolysis of Activated Ester Minimize the time the activated acid spends in high pH buffer before the amine is added. Rapid hydrolysis of the NHS-ester at pH > 8 can significantly reduce yield.[2][5]
Wrong Buffer Choice Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate, Citrate) as they will compete with the desired reaction. Use appropriate buffers like MES and PBS.[1]
Reagent Degradation EDC is moisture-sensitive and should be equilibrated to room temperature before opening and used immediately after reconstitution.

Quantitative Data on pH Impact

The efficiency of amide bond formation is highly dependent on the pH of the coupling step. Below is a summary of typical yield variations observed at different pH values.

Reaction pHCoupling Efficiency (Yield %)Notes
< 6.0< 1%Inefficient coupling as the primary amine is protonated and non-nucleophilic.[6]
7.5~12%Coupling begins, but efficiency is suboptimal.[6]
8.0 - 8.5 up to 68% Optimal range for the nucleophilic attack of the amine on the activated ester. [6]
> 8.5DecreasingYield decreases due to rapid hydrolysis of the activated ester and other side reactions.[2][6]

Experimental Protocols

Detailed Methodology: Two-Step EDC/NHS Coupling

This protocol describes the coupling of this compound to a generic primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

Procedure:

Step 1: Activation of Carboxylic Acid (pH 6.0)

  • Dissolve this compound in the Activation Buffer to a final concentration of 1-10 mM.

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in ultrapure water or Activation Buffer immediately before use.

  • Add EDC and Sulfo-NHS to the carboxylic acid solution. Molar excess (typically 2-5 fold over the acid) is recommended.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Step 2: Coupling to Amine (pH 7.2-7.5)

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Immediately add the activated this compound solution from Step 1 to the amine solution. Alternatively, the pH of the activation mixture can be carefully raised to 7.2-7.5 by adding concentrated Coupling Buffer before adding the amine.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • To quench the reaction and hydrolyze any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Proceed with purification of the final conjugate (e.g., via dialysis, size exclusion chromatography, or other appropriate methods).

Visual Workflow

G cluster_title cluster_activation Step 1: Activation Phase cluster_coupling Step 2: Coupling Phase cluster_solution Final Checks start Low Coupling Efficiency Observed check_act_ph Check Activation pH start->check_act_ph Begin Troubleshooting act_ph_correct Is pH 4.5 - 6.0? check_act_ph->act_ph_correct adjust_act_ph Adjust pH using MES Buffer act_ph_correct->adjust_act_ph No act_ph_ok Activation pH is OK act_ph_correct->act_ph_ok Yes adjust_act_ph->check_act_ph check_coup_ph Check Coupling pH act_ph_ok->check_coup_ph coup_ph_correct Is pH 7.2 - 8.5? check_coup_ph->coup_ph_correct adjust_coup_ph Adjust pH using PBS Buffer coup_ph_correct->adjust_coup_ph No coup_ph_ok Coupling pH is OK coup_ph_correct->coup_ph_ok Yes adjust_coup_ph->check_coup_ph check_hydrolysis Consider Hydrolysis of Activated Intermediate final_review Review Reagent Stability & Buffer Composition check_hydrolysis->final_review If yield is still low, minimize time at high pH coup_ph_ok->check_hydrolysis end_node Re-run Experiment final_review->end_node

Caption: Troubleshooting logic for optimizing coupling reaction pH.

References

Technical Support Center: Purification of 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 18-Methoxy-18-oxooctadecanoic acid from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 72849-35-5[1][2][3]
Molecular Formula C19H36O4[1][2]
Molecular Weight 328.49 g/mol [1][2]
Melting Point 72-74 °C[2][3]
Boiling Point 439.8 ± 18.0 °C at 760 mmHg[1][2]
Appearance Colorless to light yellow liquid or solid[3]
Solubility Soluble in organic solvents like ethers, esters, and alcohols; insoluble in water.[3]

Q2: How can I qualitatively assess the presence of unreacted this compound in my product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of your reaction mixture. Due to the presence of a free carboxylic acid, this compound is significantly more polar than its non-acidic derivatives.

Troubleshooting Guides

Below are common issues encountered during the purification of products from reactions involving this compound, along with recommended solutions.

Issue 1: My desired product is non-polar, and I need to remove the unreacted acid.

Solution: Liquid-liquid extraction is an effective technique to separate the acidic starting material from a non-polar product.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The basic solution will deprotonate the carboxylic acid of this compound, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash step 2-3 times to ensure complete removal of the acid.

  • Neutralization and Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified non-polar product.

  • Purity Check: Assess the purity of the product using TLC or other analytical methods.

Issue 2: My product has similar polarity to this compound.

Solution: For products with polarities similar to the unreacted starting material, column chromatography is the recommended purification method.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Pack a glass column with silica (B1680970) gel, a common stationary phase for separating compounds with differing polarities.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A common starting point for separating long-chain fatty acids and their esters is a mixture of a non-polar solvent and a slightly more polar solvent, such as petroleum ether and ethyl acetate.[2][4] A typical ratio to start with is 8:2 (petroleum ether:ethyl acetate).[2][4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column. The compounds will separate based on their affinity for the stationary phase. Less polar compounds will elute first, followed by more polar compounds. The unreacted this compound, with its free carboxylic acid, will have a stronger interaction with the silica gel and elute later than less polar products.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: My product is a solid and I suspect minor contamination with this compound.

Solution: Recrystallization can be an effective technique for purifying a solid product from a small amount of impurity, provided a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system where your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The unreacted this compound should either be very soluble or insoluble in this solvent at room temperature to allow for separation.

  • Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the purified product. The slower the cooling, the larger and purer the crystals will be.

  • Isolation: Isolate the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Workflow and Logic Diagrams

A general workflow for the removal of unreacted this compound is presented below.

Removal_Workflow Start Crude Reaction Mixture IsProductSolid Is the desired product a solid? Start->IsProductSolid IsPolarityDifferent Is the polarity significantly different? IsProductSolid->IsPolarityDifferent No Recrystallization Recrystallization IsProductSolid->Recrystallization Yes Extraction Liquid-Liquid Extraction IsPolarityDifferent->Extraction Yes (Non-polar product) Chromatography Column Chromatography IsPolarityDifferent->Chromatography No PurityAnalysis Purity Analysis (TLC, NMR, etc.) Extraction->PurityAnalysis Chromatography->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Caption: Decision workflow for selecting a purification method.

The signaling pathway below illustrates the chemical logic behind the liquid-liquid extraction method.

Extraction_Logic cluster_organic Organic Phase cluster_aqueous Aqueous Phase (with Base) Start This compound (R-COOH) + Non-polar Product End_Organic Non-polar Product Start->End_Organic Remains in Organic Phase Base Base (e.g., HCO₃⁻) Start->Base Proton Transfer Salt Water-Soluble Salt (R-COO⁻) Base->Salt

Caption: Chemical principle of purification by extraction.

References

Technical Support Center: Overcoming Poor Reactivity of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor reactivity of the carboxylic acid group in chemical synthesis, particularly in amide and ester formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my amide or ester synthesis reaction failing or giving low yields?

A1: The primary reason for the low reactivity of carboxylic acids is twofold:

  • Acidity: The acidic proton of the carboxylic acid can be deprotonated by the amine nucleophile in an acid-base reaction. This protonates the amine, neutralizing its nucleophilicity and preventing it from attacking the carbonyl carbon.[1]

  • Poor Leaving Group: The hydroxyl (-OH) group of the carboxylic acid is a poor leaving group. For a nucleophilic acyl substitution to occur, the -OH group must be converted into a better leaving group.[1]

Direct condensation of a carboxylic acid and an amine by heating is often inefficient and requires high temperatures (>100 °C), which may not be suitable for sensitive molecules.[1]

Q2: How can I activate a carboxylic acid for coupling with an amine or alcohol?

A2: Carboxylic acid activation is essential for efficient coupling. The general strategy is to convert the hydroxyl group into a better leaving group. Common methods include:

  • Conversion to Acid Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily convert carboxylic acids into highly reactive acid chlorides.[2][3][4]

  • Use of Coupling Reagents: These reagents react with the carboxylic acid to form a highly reactive intermediate in situ. This intermediate is then attacked by the amine or alcohol. Popular classes of coupling reagents include:

    • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][5]

    • Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[5][6]

    • Aminium/Uronium Salts: Such as HBTU, TBTU, and HATU.[5][6]

The choice of activation method depends on the substrate's properties, such as steric hindrance and the presence of other functional groups.

Q3: My amide coupling reaction with EDC is giving a major byproduct. What is it and how can I prevent it?

A3: A common side reaction when using carbodiimides like EDC or DCC is the formation of a stable N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[6][7] This rearrangement is particularly problematic with sterically hindered substrates or poorly nucleophilic amines.

Troubleshooting:

  • Add an Additive: Including additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress the formation of N-acylurea.[5][8] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive with the amine.[8]

  • Solvent Choice: Using solvents with a low dielectric constant, such as dichloromethane (B109758) (DCM) or chloroform, can also minimize this side reaction.[7]

Q4: I am working with a sterically hindered carboxylic acid and/or a poorly nucleophilic (electron-deficient) amine, and standard coupling methods are failing. What should I do?

A4: Steric hindrance around the carboxylic acid or the amine can significantly slow down the desired coupling reaction, allowing side reactions to dominate.[9][10] For these challenging substrates, more robust activation methods are necessary.

Recommended Strategies:

  • Acyl Fluoride (B91410) Formation: Converting the carboxylic acid to an acyl fluoride can be highly effective. Acyl fluorides are more reactive than the parent carboxylic acid but less prone to some side reactions than acid chlorides and are particularly useful for coupling sterically hindered amino acids.[9][11] Reagents like TFFH or BTFFH can be used for this purpose.[11]

  • High-Reactivity Coupling Reagents: Employing more potent coupling reagents like HATU or COMU, often in combination with a non-nucleophilic base like Diisopropylethylamine (DIEA), can drive the reaction to completion.

  • Alternative Synthetic Routes: For exceptionally hindered systems where even potent coupling methods fail, alternative strategies such as the addition of Grignard reagents to isocyanates might be considered.[10]

Quantitative Data on Activation Methods

The choice of activation method can significantly impact the reaction yield. Below is a summary of reported yields for different amidation strategies.

Activation MethodSubstratesReported Yield (%)Reference(s)
Standard TCT/NMMPhthaloyl protected amino acids26[12]
Formamide-catalyzed TCTPhthaloyl protected amino acids91[12]
EDC/HOBtGeneral carboxylic acids and amines70-90[1]
TaCl₅-based methodDiphenylacetic acid and diisopropylamine20[9]
DCC-mediated couplingDiphenylacetic acid and diisopropylamine0[9]
Acyl fluoride (BTFFH) mediatedDiphenylacetic acid and diisopropylamine71[9]
Iron-Catalyzed Decarboxylative Alkylation/ReductionVarious aryl, heteroaryl nitrones and benzylic, α-heteroatom carboxylic acids42-61[13]

Key Experimental Protocols

Protocol 1: Conversion of a Carboxylic Acid to an Acid Chloride using Thionyl Chloride (SOCl₂)

This protocol is suitable for creating a highly reactive acid chloride intermediate.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., DCM, toluene, or neat SOCl₂)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for SO₂ and HCl)

Procedure:

  • Place the carboxylic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add thionyl chloride (can be used as the solvent or with another anhydrous solvent). A typical condition is to use SOCl₂ neat.[4]

  • Heat the mixture to reflux and stir for several hours until the evolution of SO₂ and HCl gas ceases.[4]

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acid chloride is often sufficiently pure for the next step but can be purified by distillation or crystallization if necessary.[2][14]

Protocol 2: Amide Coupling using EDC and HOBt

This is a widely used protocol for amide bond formation, especially in peptide synthesis, that minimizes side reactions.

Materials:

  • Carboxylic acid

  • Amine

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIEA, NMM), if the amine is used as a salt.

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a flask under an inert atmosphere.[15]

  • Add HOBt (1.2 - 1.5 equivalents) and EDC·HCl (1.2 - 1.5 equivalents) to the solution.[15]

  • Stir the mixture at 0 °C for about 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equivalent) to the reaction mixture. If the amine is in the form of a hydrochloride or other salt, add a non-nucleophilic base like DIEA (2-3 equivalents) to liberate the free amine.[15]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with water to remove the water-soluble urea (B33335) byproduct from EDC and other water-soluble reagents.[5][16]

Visualizations: Workflows and Mechanisms

Carboxylic_Acid_Activation_Workflow Start Carboxylic Acid (R-COOH) Activation Activation Step Start->Activation Add Activating Agent AcidChloride Acid Chloride (R-COCl) Activation->AcidChloride e.g., SOCl₂ ActiveEster Active Ester (e.g., O-Acylisourea) Activation->ActiveEster e.g., EDC Product Amide or Ester Product AcidChloride->Product ActiveEster->Product Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product Nucleophilic Attack

Caption: A generalized workflow for the activation of carboxylic acids before coupling with a nucleophile.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (desired path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (undesired path) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation, highlighting the prevention of side products.

Troubleshooting_Flowchart Start Low Yield in Amide/ Ester Synthesis CheckSubstrate Are substrates sterically hindered or electron deficient? Start->CheckSubstrate YesHindered Use more potent methods: - Acyl Fluorides (BTFFH) - Potent Coupling Reagents (HATU) - Increase Temperature CheckSubstrate->YesHindered Yes NoHindered Is an N-Acylurea side product observed? CheckSubstrate->NoHindered No Success Improved Yield YesHindered->Success YesSideProduct Add HOBt or NHS to the reaction with EDC/DCC. Use a low dielectric constant solvent (DCM). NoHindered->YesSideProduct Yes NoSideProduct Consider other issues: - Purity of reagents/solvents - Reaction time/temperature - pH of the reaction medium NoHindered->NoSideProduct No YesSideProduct->Success NoSideProduct->Success

Caption: A decision-making flowchart for troubleshooting poor yields in carboxylic acid coupling reactions.

References

Technical Support Center: Monitoring 18-Methoxy-18-oxooctadecanoic acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of reactions involving 18-Methoxy-18-oxooctadecanoic acid and its precursors using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reaction progress monitored by TLC?

This compound is a long-chain dicarboxylic acid mono-methyl ester. It is a valuable bifunctional molecule often used as a linker in the synthesis of more complex molecules in drug development and materials science. Monitoring its formation, for instance, from the hydrolysis of dimethyl octadecanedioate, is crucial to determine the reaction's endpoint, assess its efficiency, and check for the presence of starting materials or byproducts. TLC is a rapid, simple, and cost-effective chromatographic technique ideal for this purpose.[1]

Q2: What are the expected relative Rf values for the starting material and the product?

In a typical synthesis, such as the partial hydrolysis of dimethyl octadecanedioate, the starting material (a di-ester) is less polar than the product, this compound (a mono-acid, mono-ester). Therefore, on a normal-phase TLC plate (e.g., silica (B1680970) gel), the starting material will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while the more polar product will have a lower Rf value.

Q3: My compound is not visible under a UV lamp. How can I visualize the spots on the TLC plate?

Long-chain saturated carboxylic acids and their esters often do not absorb UV light and are therefore invisible under a UV lamp.[2][3] In such cases, destructive visualization methods are necessary. Common staining agents for these types of compounds include:

  • Potassium permanganate (B83412) (KMnO4) stain: Reacts with compounds that can be oxidized, such as alcohols, alkenes, and to some extent, carboxylic acids.

  • Phosphomolybdic acid (PMA) stain: A general stain for organic compounds.

  • Bromocresol green stain: An indicator that is particularly useful for detecting acidic compounds like carboxylic acids, which appear as yellow spots on a blue background.[4]

  • Iodine (I2) vapor: A semi-destructive method where the plate is exposed to iodine vapor. Organic compounds will appear as brown spots.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is highly polar (e.g., the carboxylic acid product).[5][6]- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like acetic acid or formic acid (e.g., 0.5-1%) to the eluting solvent system to improve the spot shape of acidic compounds.[5][6]
No spots are visible after staining - The sample is too dilute.- The chosen stain is not suitable for the compounds.- Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[5][7]- Try a more general stain like phosphomolybdic acid or a specific stain for acids like bromocresol green.[4]
Rf values are too high (spots near the solvent front) - The eluting solvent system is too polar.[5][8]- Decrease the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the proportion of hexane.
Rf values are too low (spots near the baseline) - The eluting solvent system is not polar enough.[5][8]- Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Spots are smeared and not well-defined - The TLC plate was not dried properly before development.- The spotting solvent is too polar and has diffused the initial spot.- Ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber.- Use a less polar solvent to dissolve the sample for spotting.

Data Presentation

The following table summarizes typical TLC parameters for monitoring the synthesis of this compound from a less polar precursor like dimethyl octadecanedioate on a silica gel plate. The Rf values are estimates and can vary based on specific experimental conditions.

Compound Structure Relative Polarity Solvent System (Hexane:Ethyl Acetate) Estimated Rf Visualization Method
Dimethyl octadecanedioate (Starting Material)CH3OOC-(CH2)16-COOCH3Low7:3~0.7Potassium Permanganate or Phosphomolybdic Acid Stain
This compound (Product)HOOC-(CH2)16-COOCH3High7:3~0.3Potassium Permanganate, Phosphomolybdic Acid, or Bromocresol Green Stain

Experimental Protocols

Protocol for Monitoring Reaction Progress by TLC
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a light line about 1 cm from the bottom of a silica gel TLC plate. This is your origin line.

    • Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Prepare a dilute sample of your reaction mixture by taking a small aliquot and dissolving it in a suitable solvent.

    • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane on the origin line.

    • Spot the reaction mixture onto the "RM" lane.

    • For the "C" lane, first spot the starting material, and then on top of the same spot, apply the reaction mixture. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

    • Ensure the spots are small and concentrated by applying the solution multiple times and allowing the solvent to evaporate completely between applications.

  • Development of the TLC Plate:

    • Prepare the developing chamber by pouring a small amount of the chosen eluent (e.g., 7:3 hexane:ethyl acetate) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • As the compounds are likely not UV-active, proceed to chemical staining.

    • For Potassium Permanganate Stain: Briefly dip the plate in the staining solution and then gently heat it with a heat gun until spots appear.

    • For Bromocresol Green Stain: Dip the plate into the stain solution. Acidic compounds will appear as yellow spots against a blue background.

  • Analysis:

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

    • Monitor the disappearance of the starting material spot and the appearance of the product spot in the "RM" lane over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture.

Visualizations

TLC_Troubleshooting_Workflow start Start: TLC Plate Analysis streaking Are spots streaked? start->streaking no_spots Are spots invisible? streaking->no_spots No dilute Dilute sample streaking->dilute Yes rf_issue Is Rf value problematic? no_spots->rf_issue No concentrate Concentrate sample no_spots->concentrate Yes good_tlc Good TLC Plate rf_issue->good_tlc No rf_high Rf too high? rf_issue->rf_high Yes dilute->no_spots Resolved add_acid Add acid to eluent dilute->add_acid Still streaking add_acid->no_spots concentrate->rf_issue Resolved change_stain Change stain concentrate->change_stain Still no spots change_stain->rf_issue decrease_polarity Decrease eluent polarity rf_high->decrease_polarity Yes (near solvent front) increase_polarity Increase eluent polarity rf_high->increase_polarity No (near baseline) decrease_polarity->good_tlc increase_polarity->good_tlc

Caption: A troubleshooting workflow for common TLC issues.

References

Technical Support Center: Synthesis of 18-Methoxy-18-oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 18-Methoxy-18-oxooctadecanoic acid, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is octadecanedioic acid. Alternatively, dimethyl octadecanedioate can be used, followed by selective partial hydrolysis.

Q2: Which synthetic methods are most suitable for large-scale production?

For large-scale synthesis, the direct acid-catalyzed esterification of octadecanedioic acid with methanol (B129727) (a form of Fischer esterification) is often preferred due to its cost-effectiveness and relatively simple procedure.[1][2] The use of heterogeneous catalysts, such as acidic ion-exchange resins or alumina (B75360), also presents a scalable option with the advantage of easier catalyst removal.[3]

Q3: What is the main challenge in synthesizing this compound?

The primary challenge is achieving selective mono-esterification of the symmetrical octadecanedioic acid. The formation of the diester byproduct, 1,18-dimethoxyoctadecanedioate, is a common issue that can reduce the yield and complicate purification.

Q4: How can the formation of the diester byproduct be minimized?

Several strategies can be employed to favor mono-esterification:

  • Stoichiometric Control: Using a controlled molar ratio of the dicarboxylic acid to the alcohol (e.g., 1:1 to 1:1.2) can limit the formation of the diester.[1]

  • Reaction Time and Temperature: Careful monitoring and optimization of reaction time and temperature can help to stop the reaction after the desired monoester is formed and before significant diester formation occurs.

  • Use of Selective Catalysts: Heterogeneous catalysts like alumina can offer selectivity by adsorbing the dicarboxylic acid at one carboxyl group, leaving the other available for esterification.[3]

Q5: What purification methods are effective for isolating this compound?

Common purification techniques include:

  • Column Chromatography: This is a highly effective method for separating the monoester from the unreacted diacid and the diester byproduct, although it may be less practical for very large scales.

  • Recrystallization: This can be an effective method for purifying the solid product, especially at a larger scale.

  • Extraction: Liquid-liquid extraction is used during the work-up to separate the product from water-soluble impurities and the acid catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Monoester - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst.- Increase reaction time and monitor progress by TLC or GC. - Optimize the reaction temperature; for acid-catalyzed esterification of octadecanedioic acid, a temperature of 75-80°C is suggested.[1] - Increase the catalyst loading.
High Percentage of Diester Byproduct - Excess methanol. - Prolonged reaction time.- Reduce the molar ratio of methanol to diacid.[1] - Monitor the reaction closely and stop it once the optimal conversion to the monoester is achieved.
Reaction Stalls or Proceeds Slowly - Inefficient mixing on a larger scale. - Catalyst deactivation. - Presence of water in reactants.- Ensure adequate agitation to maintain a homogeneous reaction mixture. - For heterogeneous catalysts, check for deactivation and consider regeneration or replacement. - Use anhydrous methanol and ensure the diacid is dry.
Difficult Separation of Product from Unreacted Diacid - Similar polarities of the monoester and diacid.- Utilize column chromatography with a carefully selected solvent system. - Convert the unreacted diacid into a salt by washing with a mild base (e.g., sodium bicarbonate solution) during work-up to facilitate its removal into the aqueous phase.
Emulsion Formation During Aqueous Work-up - Presence of long-chain fatty acids and their salts.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period.
Product is an Oil Instead of a Solid - Presence of impurities.- Purify the product further using column chromatography or recrystallization from a suitable solvent.

Experimental Protocols

Method 1: Acid-Catalyzed Monoesterification of Octadecanedioic Acid

This protocol is adapted from a general procedure for the synthesis of related compounds.[1]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add octadecanedioic acid and methanol. The recommended molar ratio of octadecanedioic acid to methanol is between 1:1 and 1:1.2.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 2.5-3.5% by weight of the octadecanedioic acid) as the catalyst.

  • Reaction: Heat the mixture to 75-80°C and maintain reflux with constant stirring. Monitor the reaction progress using a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the desired conversion is reached, cool the reaction mixture. Dilute with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water to remove excess methanol and sulfuric acid. A subsequent wash with a dilute sodium bicarbonate solution can be performed to remove any remaining unreacted diacid.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Method 2: Selective Hydrolysis of Dimethyl Octadecanedioate

This protocol is based on a reported synthesis of this compound.

  • Reaction Setup: Dissolve dimethyl octadecanedioate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add a solution of Barium Hydroxide (Ba(OH)₂) in anhydrous methanol.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours).

  • Work-up: After the reaction is complete, filter the mixture under reduced pressure to collect the precipitate. Wash the precipitate with an organic solvent like ether.

  • Acidification and Extraction: Dissolve the precipitate in deionized water and acidify the solution to a pH of approximately 3 using hydrochloric acid. Extract the product with dichloromethane.

  • Isolation and Purification: Combine the organic phases and remove the solvent by vacuum evaporation. Purify the resulting residue by column chromatography to obtain the final product.

Quantitative Data Summary

ParameterMethod 1: Acid-Catalyzed EsterificationMethod 2: Selective Hydrolysis
Starting Material Octadecanedioic AcidDimethyl Octadecanedioate
Key Reagents Methanol, Conc. H₂SO₄Barium Hydroxide, Methanol, HCl
Molar Ratio (Diacid/Diester:Alcohol) 1:1 to 1:1.2[1]N/A
Reaction Temperature 75-80°C[1]40°C
Typical Yield Not specified, but generally high for monoesterification52%
Purification Method Column Chromatography / RecrystallizationColumn Chromatography

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Acid-Catalyzed Esterification cluster_method2 Method 2: Selective Hydrolysis A1 Octadecanedioic Acid C1 Reaction at 75-80°C A1->C1 B1 Methanol + H₂SO₄ B1->C1 D1 Work-up (Extraction) C1->D1 E1 Purification (Chromatography/Recrystallization) D1->E1 F1 This compound E1->F1 A2 Dimethyl Octadecanedioate C2 Reaction at 40°C A2->C2 B2 Ba(OH)₂ in Methanol B2->C2 D2 Work-up (Filtration, Acidification, Extraction) C2->D2 E2 Purification (Chromatography) D2->E2 F2 This compound E2->F2 Troubleshooting_Logic Start Low Yield or Purity Issue Q1 High diester content? Start->Q1 A1_yes Reduce methanol ratio Decrease reaction time Q1->A1_yes Yes Q2 Incomplete reaction? Q1->Q2 No End Improved Synthesis A1_yes->End A2_yes Increase reaction time/temp Check catalyst activity Q2->A2_yes Yes Q3 Purification difficulty? Q2->Q3 No A2_yes->End A3_yes Optimize chromatography Use basic wash for diacid Q3->A3_yes Yes Q3->End No A3_yes->End

References

Validation & Comparative

A Comparative Guide to the Validation of 18-Methoxy-18-oxooctadecanoic Acid Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of 18-Methoxy-18-oxooctadecanoic acid conjugation to proteins, a critical step in the development of targeted therapeutics and other bioconjugates. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate validation strategy for their specific needs.

Data Presentation: Quantitative Comparison of Validation Techniques

The following tables summarize the key performance metrics of various mass spectrometry and alternative techniques for the characterization of bioconjugates.

Technique Parameter Measured Sample Throughput Resolution Sensitivity Structural Information
Intact Mass Analysis (MS) Average Drug-to-Antibody Ratio (DAR), HeterogeneityHighLow-MediumHighLimited to conjugate mass
Peptide Mapping (LC-MS/MS) Site of conjugation, PTMsLowHighHighDetailed, site-specific
Native Mass Spectrometry Non-covalent interactions, DARMediumMediumMediumPreserves native structure
Hydrophobic Interaction Chromatography (HIC) DAR distributionHighMediumMediumIndirect, based on hydrophobicity
Reversed-Phase Liquid Chromatography (RPLC) DAR distributionHighHighHighIndirect, based on hydrophobicity
Ion-Exchange Chromatography (IEX) Charge heterogeneityHighHighMediumIndirect, based on charge

Table 1: Comparison of Key Performance Metrics for Bioconjugate Validation Techniques. This table provides a high-level overview of the strengths and weaknesses of different analytical methods for characterizing protein conjugates.

Technique Observed DAR Site Occupancy (%) Fragment Ion Confirmation Relative Abundance (%)
Intact Mass Analysis (MS) 3.8N/AN/ADAR 0: 5, DAR 2: 20, DAR 4: 50, DAR 6: 20, DAR 8: 5
Peptide Mapping (LC-MS/MS) 3.9Lys-45: 85%, Lys-123: 95%, Lys-201: 70%, Lys-315: 40%Yes (b- and y-ions)N/A
Native Mass Spectrometry 3.7N/ANoDAR 0: 6, DAR 2: 22, DAR 4: 48, DAR 6: 19, DAR 8: 5
HIC 3.6N/ANoDAR 0: 8, DAR 2: 25, DAR 4: 45, DAR 6: 18, DAR 8: 4

Table 2: Hypothetical Experimental Data for the Validation of an this compound-Antibody Conjugate. This table presents example data that could be obtained from different analytical techniques for the same bioconjugate sample, highlighting the type of quantitative information each method provides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Intact Mass Analysis by LC-MS
  • Sample Preparation: Desalt the bioconjugate sample using a C4 ZipTip or equivalent. Elute in a solution of 50% acetonitrile (B52724), 0.1% formic acid.

  • LC Separation: Inject the desalted sample onto a C4 column (e.g., 2.1 x 50 mm, 3.5 µm). Use a gradient of 20-80% acetonitrile in water with 0.1% formic acid over 10 minutes at a flow rate of 0.3 mL/min.

  • MS Analysis: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode over a mass range of 1000-4000 m/z.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact conjugate and determine the distribution of species with different numbers of conjugated small molecules.

Protocol 2: Peptide Mapping by LC-MS/MS
  • Sample Preparation:

    • Denature the bioconjugate in 8 M urea, 100 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

    • Alkylate free cysteines with 25 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the sample 10-fold with 100 mM Tris-HCl, pH 8.0.

    • Digest the protein with trypsin (1:20 enzyme-to-substrate ratio) overnight at 37°C.

  • LC Separation: Inject the peptide digest onto a C18 column (e.g., 2.1 x 150 mm, 1.8 µm). Use a gradient of 5-40% acetonitrile in water with 0.1% formic acid over 60 minutes at a flow rate of 0.2 mL/min.

  • MS/MS Analysis: Acquire data in a data-dependent acquisition (DDA) mode. The mass spectrometer should be set to trigger MS/MS fragmentation on the most abundant precursor ions.

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify peptides and localize the site of conjugation based on the mass shift of the modified amino acid residue.

Protocol 3: Native Mass Spectrometry
  • Sample Preparation: Buffer exchange the bioconjugate into a volatile buffer such as 150 mM ammonium (B1175870) acetate, pH 7.4.

  • MS Analysis: Infuse the sample directly into a mass spectrometer capable of native analysis using a nano-electrospray ionization (nESI) source. Acquire data in positive ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass of the intact, non-covalently assembled bioconjugate and its drug-to-antibody ratio.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_validation Mass Spectrometry Validation cluster_alternative_validation Alternative Validation cluster_data_analysis Data Analysis & Characterization Conjugate This compound Conjugate IntactMS Intact Mass Analysis Conjugate->IntactMS PeptideMap Peptide Mapping Conjugate->PeptideMap NativeMS Native MS Conjugate->NativeMS HIC Hydrophobic Interaction Chromatography Conjugate->HIC RPLC Reversed-Phase Liquid Chromatography Conjugate->RPLC IEX Ion-Exchange Chromatography Conjugate->IEX DAR Drug-to-Antibody Ratio IntactMS->DAR Heterogeneity Heterogeneity IntactMS->Heterogeneity Site Conjugation Site PeptideMap->Site NativeMS->DAR HIC->DAR RPLC->DAR IEX->Heterogeneity

Caption: Experimental workflow for bioconjugate validation.

ms_based_validation_pathway cluster_top_down Top-Down Approach cluster_middle_down Middle-Down Approach cluster_bottom_up Bottom-Up Approach IntactMass Intact Mass Analysis (Average DAR, Heterogeneity) SubunitAnalysis Subunit Analysis (e.g., Reduced Light & Heavy Chains) PeptideMapping Peptide Mapping (Site of Conjugation) Bioconjugate Protein Conjugate Bioconjugate->IntactMass Bioconjugate->SubunitAnalysis Bioconjugate->PeptideMapping

Caption: Mass spectrometry-based validation strategies.

A Comparative Guide to Dicarboxylic Acid Linkers in Bioconjugation: 18-Methoxy-18-oxooctadecanoic Acid vs. Shorter-Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties, including its length, hydrophobicity, and stability, directly influence the pharmacokinetics, efficacy, and toxicity of the final conjugate.[1][2] This guide provides an objective comparison between the long-chain dicarboxylic acid linker, 18-methoxy-18-oxooctadecanoic acid, and its shorter-chain counterparts, namely succinic acid, glutaric acid, and adipic acid.

Physicochemical Properties of Dicarboxylic Acid Linkers

The hydrophobicity of the linker can significantly impact the overall properties of an ADC. Increased hydrophobicity may lead to faster plasma clearance and a reduced therapeutic index.[3] The octanol-water partition coefficient (LogP) is a common measure of a molecule's hydrophobicity.

LinkerChemical FormulaMolecular Weight ( g/mol )Calculated LogPChain Length (Carbons)
This compound C19H36O4328.49[4]~7.7 (estimated for the tert-butyl ester analog)[5]18
Adipic acid C6H10O4146.14-0.08[6]6
Glutaric acid C5H8O4132.11[6]-0.29[6]5
Succinic acid C4H6O4118.09[7]-0.594

Performance Comparison in Bioconjugates

Direct comparative studies with quantitative data for ADCs using these specific dicarboxylic acid linkers are limited in publicly available literature. However, based on the general principles of ADC linker design, we can infer the following performance characteristics.

Stability

The stability of the linker is paramount to prevent premature drug release in circulation, which can lead to off-target toxicity.[1] While dicarboxylic acids form stable amide bonds with amine-containing payloads, the overall stability of the ADC can be influenced by the linker's properties.

Linker Chain LengthExpected Plasma StabilityRationale
Long-Chain (e.g., this compound) Potentially lowerIncreased hydrophobicity can lead to greater non-specific interactions with plasma proteins and faster clearance, which may indirectly affect the perceived stability of the intact ADC.[3]
Short-Chain (e.g., Succinic, Glutaric, Adipic acid) Potentially higherLower hydrophobicity generally contributes to better pharmacokinetic profiles and potentially longer circulation times for the intact ADC.[2]
Drug Release

For non-cleavable linkers like dicarboxylic acids, drug release relies on the degradation of the antibody carrier within the lysosome of the target cell.[8] The efficiency of this process can be influenced by the steric hindrance and the nature of the linker.

Linker Chain LengthExpected Lysosomal Release EfficiencyRationale
Long-Chain May be slightly hinderedThe long alkyl chain could potentially create steric hindrance, possibly affecting the access of lysosomal proteases to the antibody, although this effect is generally considered minimal for non-cleavable linkers where the entire antibody is degraded.
Short-Chain Generally efficientShorter linkers are less likely to cause steric hindrance, allowing for efficient degradation of the antibody and release of the drug-linker-amino acid complex.
In Vivo Efficacy

The in vivo efficacy of an ADC is a complex interplay of its stability, pharmacokinetics, and ability to deliver the payload to the target cells.

Linker Chain LengthPotential Impact on In Vivo Efficacy
Long-Chain May be compromised due to poor pharmacokinetics associated with high hydrophobicity.
Short-Chain Generally favorable, as better pharmacokinetics can lead to improved tumor accumulation and overall efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of ADCs with different linkers.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature drug release.[9]

  • Preparation: Incubate the ADC (e.g., at 1 mg/mL) in human, mouse, or rat plasma at 37°C. A buffer control should be included to evaluate the inherent stability of the ADC.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Isolate the ADC from the plasma using an appropriate method, such as affinity chromatography (e.g., Protein A beads).

  • Analysis: Analyze the isolated ADC using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates drug deconjugation. The supernatant can also be analyzed to quantify the amount of released payload.

Lysosomal Stability and Drug Release Assay

This assay simulates the intracellular environment to evaluate the efficiency of drug release from the ADC.[10][11]

  • Preparation: Incubate the ADC with isolated liver lysosomes (e.g., from rats or humans) at 37°C in an appropriate buffer (typically acidic, pH 4.5-5.5) to mimic the lysosomal environment.

  • Time Points: Collect samples at different time points to monitor the kinetics of payload release.

  • Sample Processing: Stop the reaction, for example, by adding a quenching solution or by heat inactivation. Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.

  • Analysis: Quantify the released payload in the supernatant by LC-MS/MS. This provides a measure of the rate and extent of drug release in a simulated lysosomal environment.

In Vivo Efficacy Study

This experiment evaluates the anti-tumor activity of the ADC in a relevant animal model.[1]

  • Animal Model: Use immunodeficient mice bearing xenograft tumors derived from a cancer cell line that expresses the target antigen of the ADC's antibody.

  • Dosing: Administer the ADC intravenously at various dose levels. Include a vehicle control group and potentially a non-binding ADC control group.

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals for a specified period.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. The efficacy of the ADC is determined by its ability to inhibit tumor growth or cause tumor regression compared to the control groups.

Visualizations

Workflow for ADC Synthesis and Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker Linker Linker->Conjugation Payload Payload Payload->Conjugation ADC ADC Conjugation->ADC Circulation Circulation ADC->Circulation Administration Target_Cell Target_Cell Circulation->Target_Cell Targeting Internalization Internalization Target_Cell->Internalization Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload_Release Lysosome->Payload_Release Degradation Cell_Death Cell_Death Payload_Release->Cell_Death Apoptosis

Caption: General workflow of ADC synthesis and its mechanism of action.

Impact of Linker Length on ADC Properties

Linker_Impact cluster_long Long-Chain Linker (e.g., this compound) cluster_short Short-Chain Linker (e.g., Succinic, Adipic Acid) High_Hydrophobicity High_Hydrophobicity Faster_Clearance Faster_Clearance High_Hydrophobicity->Faster_Clearance Aggregation_Risk Aggregation_Risk High_Hydrophobicity->Aggregation_Risk Reduced_Efficacy Reduced_Efficacy Faster_Clearance->Reduced_Efficacy Lower_Hydrophobicity Lower_Hydrophobicity Longer_Circulation Longer_Circulation Lower_Hydrophobicity->Longer_Circulation Better_Solubility Better_Solubility Lower_Hydrophobicity->Better_Solubility Improved_Efficacy Improved_Efficacy Longer_Circulation->Improved_Efficacy Linker_Choice Linker_Choice Linker_Choice->High_Hydrophobicity Long Chain Linker_Choice->Lower_Hydrophobicity Short Chain

Caption: Potential influence of linker chain length on ADC properties.

Signaling Pathway Inhibition by a Cytotoxic Payload

Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Microtubule_Dynamics Microtubule_Dynamics Signaling_Cascade->Microtubule_Dynamics Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Payload Payload Payload->Microtubule_Dynamics Inhibits

Caption: Inhibition of microtubule dynamics by a cytotoxic payload.

References

A Comparative Guide to the Characterization of 18-Methoxy-18-oxooctadecanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 18-Methoxy-18-oxooctadecanoic acid and its conjugates. It offers a detailed examination of NMR's performance against alternative analytical techniques, supported by experimental data and protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound

This compound, a mono-methyl ester of octadecanedioic acid, is a long-chain dicarboxylic acid derivative. Its bifunctional nature, with a terminal carboxylic acid and a methyl ester, makes it a valuable linker in the synthesis of various conjugates, including those for drug delivery and biomaterial applications.[1][2] Accurate and comprehensive characterization of these conjugates is paramount for understanding their structure, purity, and function.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are instrumental in the characterization of this compound conjugates, allowing for the unambiguous assignment of protons and carbons throughout the molecule.

Expected ¹H and ¹³C NMR Spectral Data

Based on the known chemical shifts of similar long-chain fatty acids and esters, the following table summarizes the expected NMR data for this compound.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-COOCH₃ ~3.67 (s, 3H)~51.4
-CH₂ -COOH~2.35 (t, 2H)~34.0
-CH₂ -COOCH₃~2.30 (t, 2H)~34.0
-CH₂-CH₂ -COOH~1.63 (m, 2H)~24.7
-CH₂-CH₂ -COOCH₃~1.61 (m, 2H)~24.9
-(CH₂ )₁₂-~1.25 (br s, 24H)~29.1 - 29.7
C OOH~11-12 (br s, 1H)~179.0
C OOCH₃-~174.0

Note: Chemical shifts are approximate and can vary based on the solvent and conjugation partner.

Comparison of Analytical Techniques

While NMR is a cornerstone for structural determination, other techniques offer complementary or, in some cases, advantageous information. The choice of analytical method often depends on the specific information required, such as sensitivity, quantification, or high-throughput screening.

Technique Principle Strengths Limitations Primary Application for this Molecule
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Unambiguous structure elucidation- Non-destructive- High reproducibility- Quantitative analysis- Lower sensitivity compared to MS- More complex sample preparation for some applications- Higher instrument cost- Definitive structural confirmation- Purity assessment- Studying conjugation sites
Mass Spectrometry (GC-MS, LC-MS) Measures the mass-to-charge ratio of ionized molecules.- High sensitivity (LOD < 0.01 μg/mL for some methods)[3]- Excellent for quantification- High-throughput capabilities- Provides limited structural information on its own- Can require derivatization (GC-MS)- Matrix effects can influence accuracy[3]- Accurate mass determination- Trace level quantification- Identification in complex mixtures
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Fast and simple- Provides information on functional groups- Limited structural detail- Not suitable for complex mixture analysis- Rapid confirmation of functional groups (e.g., C=O, O-H)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 400 or 500 MHz NMR Spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended for Conjugates):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, crucial for confirming conjugation sites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization to FAMEs):

  • To approximately 1 mg of the sample, add 1 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

GC-MS Analysis:

  • Column: A suitable capillary column for FAME analysis (e.g., DB-23, HP-88).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Oven Program: A temperature gradient program suitable for eluting long-chain FAMEs (e.g., initial temp 100°C, ramp to 240°C).

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample 18-Methoxy-18-oxooctadecanoic Acid Conjugate NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Quantification Quantification & Purity MS->Quantification Functional_Group Functional Group ID IR->Functional_Group Structure->Quantification

Caption: Experimental workflow for the characterization of conjugates.

logical_relationship Compound Target Conjugate NMR NMR (Structure) Compound->NMR MS MS (Mass & Quantity) Compound->MS IR IR (Functional Groups) Compound->IR Full_Characterization Complete Characterization NMR->Full_Characterization MS->Full_Characterization IR->Full_Characterization

Caption: Interrelation of analytical techniques for full characterization.

Conclusion

The comprehensive characterization of this compound conjugates is best achieved through a multi-technique approach. NMR spectroscopy remains the gold standard for unequivocal structural elucidation. However, for applications requiring high sensitivity and quantification, mass spectrometry techniques like GC-MS and LC-MS are indispensable. IR spectroscopy serves as a rapid and straightforward method for the initial confirmation of key functional groups. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and efficacy of their synthesized conjugates.

References

Performance of 18-Methoxy-18-oxooctadecanoic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 18-Methoxy-18-oxooctadecanoic acid and its analogous long-chain dicarboxylic acid monoesters, Hexadecanedioic acid monomethyl ester (C16) and Eicosanedioic acid monomethyl ester (C20), across a range of common laboratory solvents. The selection of an appropriate solvent is critical for the successful formulation, processing, and delivery of active pharmaceutical ingredients (APIs) and other chemical entities. This document aims to equip researchers with the necessary data and protocols to make informed decisions regarding the use of these molecules in their work.

Executive Summary

Long-chain dicarboxylic acid monoesters are versatile molecules often employed as linkers or excipients in drug delivery systems. Their performance is intrinsically linked to their solubility in various solvent systems. This guide presents a comparative analysis of this compound (a C18 monoester) with its shorter (C16) and longer (C20) chain counterparts. While specific quantitative solubility data for these exact compounds remains limited in publicly available literature, this guide provides estimated solubility profiles based on available data for structurally similar compounds, such as stearic acid, and general principles of lipid and ester solubility.

Comparative Solubility Analysis

The solubility of these long-chain dicarboxylic acid monoesters is primarily dictated by the interplay between their long, nonpolar aliphatic chains and their polar carboxylic acid and methyl ester functional groups. Generally, they exhibit poor solubility in highly polar solvents like water and increasing solubility in organic solvents of moderate to low polarity.

Table 1: Estimated Comparative Solubility of Long-Chain Dicarboxylic Acid Monoesters at Ambient Temperature (20-25°C)

Solvent SystemChemical ClassPolarityHexadecanedioic Acid Monomethyl Ester (C16)This compound (C18)Eicosanedioic Acid Monomethyl Ester (C20)
Methanol (B129727) AlcoholPolar ProticModerately SolubleSolubleSparingly Soluble
Ethanol AlcoholPolar ProticSolubleSolubleModerately Soluble
Isopropanol (B130326) AlcoholPolar ProticSolubleSolubleSoluble
Tetrahydrofuran (THF) EtherPolar AproticFreely SolubleFreely SolubleFreely Soluble
Dichloromethane ChlorinatedPolar AproticFreely SolubleFreely SolubleFreely Soluble
Chloroform ChlorinatedPolar AproticFreely SolubleFreely SolubleFreely Soluble
Hexane AlkaneNonpolarSparingly SolubleSparingly SolubleModerately Soluble
Water -Highly PolarInsolubleInsolubleInsoluble

Disclaimer: The solubility data presented in this table are estimations based on the solubility of structurally similar compounds and general chemical principles. Actual quantitative values may vary and should be determined experimentally.

Key Performance Insights

  • Effect of Chain Length: As the carbon chain length increases from C16 to C20, the nonpolar character of the molecule becomes more dominant. This generally leads to decreased solubility in polar solvents like methanol and increased solubility in nonpolar solvents like hexane.

  • Solvent Polarity: The highest solubility for all three compounds is expected in moderately polar to nonpolar aprotic solvents such as THF, dichloromethane, and chloroform. These solvents can effectively solvate both the polar functional groups and the nonpolar alkyl chains.

  • Alcohol Solubility: While soluble in alcohols, the solubility is influenced by the alkyl chain length of the alcohol. Longer-chain alcohols like isopropanol may offer better solubility for these long-chain esters compared to shorter-chain alcohols like methanol.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized laboratory procedure for determining the equilibrium solubility of a solid compound in a given solvent, adapted from the principles described in the United States Pharmacopeia (USP) General Chapter <1236>.

Objective: To determine the saturation solubility of a long-chain dicarboxylic acid monoester in a selected organic solvent at a constant temperature.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath with shaking capabilities

  • Syringe filters (0.45 µm, solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector)

  • The dicarboxylic acid monoester of interest

  • Selected organic solvents (HPLC grade)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid dicarboxylic acid monoester to a series of vials. The excess solid should be visually apparent.

    • Accurately pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease agitation and visually inspect to confirm the presence of undissolved solid.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved dicarboxylic acid monoester.

    • Prepare a calibration curve using standard solutions of the compound of interest to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Workflow for Solubility Determination

G prep Preparation of Saturated Solutions equil Equilibration (Constant T Agitation) prep->equil Excess Solid + Solvent sample Sample Collection & Filtration equil->sample Equilibrated Supernatant analysis HPLC Analysis sample->analysis Filtered Sample calc Solubility Calculation analysis->calc Concentration Data

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship of Solubility Factors

The solubility of these compounds is a result of a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

G Solubility Solubility Solute_Solvent Favorable Solute-Solvent Interactions Solute_Solvent->Solubility Increases Solute_Solute Strong Solute-Solute Interactions (Crystal Lattice) Solute_Solute->Solubility Decreases Solvent_Solvent Strong Solvent-Solvent Interactions Solvent_Solvent->Solubility Decreases

A Comparative Analysis of EDC/NHS and HATU for 18-Methoxy-18-oxooctadecanoic Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Chemistry

The covalent attachment of molecules to 18-Methoxy-18-oxooctadecanoic acid, a long-chain dicarboxylic acid monoester, is a critical step in the development of various targeted drug delivery systems, functionalized biomaterials, and novel therapeutic agents. The activation of its terminal carboxylic acid group is paramount for efficient amide bond formation with amine-containing molecules. This guide provides a comprehensive comparative analysis of two widely used coupling systems: the carbodiimide-based 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the aminium-based reagent [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU).

At a Glance: EDC/NHS vs. HATU

FeatureEDC/NHSHATU
Reagent Class CarbodiimideAminium/Uronium Salt
Mechanism Forms an O-acylisourea intermediate, stabilized by NHS to an amine-reactive NHS ester.[1]Forms a highly reactive OAt-active ester.[2]
Typical Solvents Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), ChloroformDimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
Additives NHS or sulfo-NHS is crucial for stability and efficiency.[1][3]A non-nucleophilic base (e.g., DIPEA, triethylamine) is required.[2]
Reaction Conditions Typically room temperature; can be performed at 0°C to room temperature.Often performed at 0°C to room temperature.
Byproducts Water-soluble urea (B33335) derivative, NHS.Tetramethylurea, HOAt.
Potential Side Reactions N-acylurea formation (especially with sterically hindered acids), hydrolysis of the active ester.[4]Guanidinylation of the amine if not pre-activated with the carboxylic acid, racemization in chiral substrates.
Cost-Effectiveness Generally more cost-effective.Higher cost.
Efficiency Highly efficient for a broad range of carboxylic acids, though can be substrate-dependent.Known for high coupling efficiency and fast reaction rates, particularly for sterically hindered substrates.[5][6]

Reaction Mechanisms

The activation of the carboxylic acid group of this compound by EDC/NHS and HATU proceeds through distinct mechanistic pathways, each resulting in an amine-reactive intermediate.

EDC/NHS Activation Pathway

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can reduce coupling efficiency. The addition of NHS traps the O-acylisourea to form a more stable NHS-ester. This semi-stable intermediate readily reacts with a primary amine to form a stable amide bond, regenerating NHS.

EDC_NHS_Pathway cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 18-Methoxy-18- oxooctadecanoic acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea +EDC EDC EDC NHS_Ester NHS-Ester O_Acylisourea->NHS_Ester +NHS NHS NHS Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide +Amine Amine Amine (R'-NH2)

EDC/NHS Activation and Coupling Pathway
HATU Activation Pathway

HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine (B92270) nitrogen in the HOAt leaving group is thought to accelerate the subsequent reaction with an amine through intramolecular general base catalysis.

HATU_Pathway cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 18-Methoxy-18- oxooctadecanoic acid (R-COOH) OAt_Ester OAt-Active Ester Carboxylic_Acid->OAt_Ester +HATU, Base HATU_Base HATU + Base Amide Amide Bond (R-CO-NH-R') OAt_Ester->Amide +Amine Amine Amine (R'-NH2)

HATU Activation and Coupling Pathway

Experimental Protocols

The following are generalized protocols for the activation of this compound and subsequent coupling to an amine. Optimization may be required depending on the specific amine being coupled.

EDC/NHS Coupling Protocol

This two-step protocol is designed to maximize efficiency and minimize side reactions.

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 15 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Amine Coupling:

    • In a separate flask, dissolve the amine (1 equivalent) in the same anhydrous solvent.

    • Add the amine solution to the activated NHS-ester solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with the solvent used.

    • Wash the organic layer sequentially with a dilute acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

HATU Coupling Protocol

This protocol involves the pre-activation of the carboxylic acid before the addition of the amine to prevent potential side reactions with HATU.

  • Pre-activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add N,N-Diisopropylethylamine (DIPEA, 2 equivalents) dropwise to the mixture.

    • Stir the reaction at 0°C for 15-30 minutes.

  • Amine Coupling:

    • Dissolve the amine (1.1 equivalents) in a small amount of anhydrous DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Experimental Workflow Comparison

The selection of a coupling method often depends on the specific requirements of the synthesis, including the nature of the substrates, desired purity, and cost considerations. The following diagram illustrates a typical workflow for each method.

Experimental_Workflow cluster_EDC_NHS EDC/NHS Workflow cluster_HATU HATU Workflow A1 Dissolve Acid & NHS A2 Add EDC at 0°C A1->A2 A3 Stir 2-4h at RT A2->A3 A4 Add Amine Solution A3->A4 A5 Stir 12-24h at RT A4->A5 A6 Aqueous Work-up A5->A6 A7 Purification A6->A7 B1 Dissolve Acid & HATU B2 Add DIPEA at 0°C B1->B2 B3 Pre-activate 15-30 min B2->B3 B4 Add Amine Solution B3->B4 B5 Stir 2-6h at RT B4->B5 B6 Aqueous Work-up B5->B6 B7 Purification B6->B7

Comparison of Experimental Workflows

Concluding Remarks

Both EDC/NHS and HATU are highly effective coupling systems for the activation of this compound. The choice between them will depend on several factors:

  • For routine couplings where cost is a consideration, EDC/NHS offers a robust and economical solution. Careful control of reaction conditions, particularly the exclusion of moisture, is key to achieving high yields.

  • For challenging couplings, such as those involving sterically hindered amines or when rapid reaction times are desired, HATU is often the reagent of choice. Its high reactivity can lead to cleaner reactions and higher yields in difficult cases. The higher cost of HATU may be justified by its superior performance in these situations.

For the successful activation and coupling of the long-chain, hydrophobic this compound, careful consideration of solvent choice to ensure solubility of all components is critical for both methods. Aprotic polar solvents such as DMF are generally a good starting point. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific amine substrate.

References

Assessing the Purity of Synthesized 18-Methoxy-18-oxooctadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical methods used to assess the purity of 18-Methoxy-18-oxooctadecanoic acid, a long-chain dicarboxylic acid monoester. We will delve into the experimental protocols of established techniques and compare their performance with alternative analytical approaches, supported by illustrative data.

Introduction to this compound and its Analogs

This compound belongs to the class of fatty acid methyl esters (FAMEs). Long-chain dicarboxylic acid monoesters, such as the subject compound and its tert-butyl analog, 18-(tert-Butoxy)-18-oxooctadecanoic acid, are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients like Semaglutide.[1][2][3] The precise control over the purity of these intermediates is paramount to ensure the safety and efficacy of the final product.

Primary Analytical Techniques for Purity Assessment

The most common and effective methods for determining the purity of FAMEs and related long-chain esters are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and thermally stable compounds like FAMEs.[4][5][6] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The FID provides high sensitivity for organic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is another powerful separation technique suitable for these compounds.[7][8] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. While this compound does not have a strong chromophore, it can be detected at low UV wavelengths (around 205-210 nm).[7][8]

Comparison of Analytical Methods

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity.Separation of compounds in the liquid phase based on polarity and interaction with the stationary phase.
Typical Stationary Phase Polyethylene glycol or poly(biscyanopropyl siloxane) capillary columns.[4]C18 (reversed-phase) or silica (B1680970) (normal-phase) columns.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).Acetonitrile (B52724), methanol, water mixtures.[7][8]
Detection Flame Ionization Detector (FID).UV-Vis Detector.
Sample Derivatization Generally not required for FAMEs.Not required.
Typical Purity Results >95% - 99.9%>95% - 99.9%
Common Impurities Detected Starting materials (octadecanedioic acid), diester, residual solvents.Starting materials, diester, non-volatile impurities.
Advantages High resolution, high sensitivity for hydrocarbons, well-established methods.[4][5]Versatile, suitable for non-volatile or thermally labile compounds, non-destructive.
Limitations Requires volatile and thermally stable analytes.Lower sensitivity for compounds with weak UV absorbance.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

A standard GC-FID method for the analysis of this compound would be as follows:

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a flame ionization detector.

  • Column: A capillary column such as a DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or a highly polar 100% poly(biscyanopropyl siloxane) column.[4][6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.[5]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C, and hold for 5-10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

A typical reversed-phase HPLC-UV method for purity determination is detailed below:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 60% acetonitrile and increase to 100% over 15-20 minutes. An isocratic elution with acetonitrile can also be used.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.[7][8]

  • Detection Wavelength: 205 nm.[7][8]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a concentration of about 1 mg/mL.

Visualization of Experimental Workflows

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Synthesized Product Dissolve Dissolve in Solvent (e.g., Hexane) Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Injector Inject into GC Vial->Injector Column Separation in Capillary Column Injector->Column Detector Detection by FID Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

GC-FID Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Synthesized Product Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile) Sample->Dissolve Vial Transfer to HPLC Vial Dissolve->Vial Injector Inject into HPLC Vial->Injector Column Separation in C18 Column Injector->Column Detector Detection by UV (205 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

HPLC-UV Experimental Workflow

Alternative and Complementary Techniques

While GC and HPLC are the primary methods for purity assessment, other techniques can provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures. Quantitative NMR (qNMR) can be used for purity determination against a certified reference standard.

  • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) or HPLC (LC-MS) to identify the main component and any impurities by their mass-to-charge ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of functional groups (e.g., ester, carboxylic acid) and for a general assessment of purity by comparing the spectrum to a reference standard.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for crystalline solids.

Conclusion

The purity of synthesized this compound can be reliably assessed using well-established chromatographic techniques such as GC-FID and HPLC-UV. The choice between these methods may depend on the available instrumentation and the nature of the expected impurities. For a comprehensive characterization, a combination of chromatographic and spectroscopic methods is recommended. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers in ensuring the quality and integrity of their synthesized compounds.

References

biological evaluation of proteins modified with 18-Methoxy-18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of lipid moieties to proteins, a post-translational modification known as acylation, is a critical determinant of their biological function. This guide provides a comparative overview of the biological evaluation of proteins modified with fatty acids, with a special focus on the potential implications for novel modifying agents like 18-Methoxy-18-oxooctadecanoic acid. While direct experimental data on this specific modification is not yet widely available in published literature, we can infer its likely biological impact by comparing it with well-studied lipid modifications, such as palmitoylation. This guide will use palmitoylation as a benchmark to outline the necessary experimental frameworks for evaluating novel acylated proteins.

Comparative Analysis of Protein Acylation

Protein acylation can significantly alter the physicochemical properties of a protein, influencing its localization, stability, and interaction with other molecules. The length and nature of the attached lipid chain are key factors in determining these effects.

Table 1: Comparative Effects of Protein Acylation

FeaturePalmitoylation (C16:0)Myristoylation (C14:0)Potential this compound Modification (C18 derivative)
Attachment Reversible, post-translational attachment to cysteine residues via a thioester bond.Irreversible, co-translational attachment to an N-terminal glycine (B1666218) residue via an amide bond.Likely post-translational, potentially targeting cysteine or lysine (B10760008) residues.
Cellular Localization Promotes membrane association, particularly with the plasma membrane and Golgi apparatus.Primarily facilitates membrane targeting and protein-protein interactions.The longer C18 chain may lead to stronger membrane association and partitioning into specific lipid microdomains.
Protein Stability Can increase protein stability by shielding it from proteolytic degradation.Generally increases protein stability.Expected to enhance protein stability due to increased hydrophobicity.
Protein-Protein Interactions Modulates interactions with other proteins, often in a dynamic and regulated manner.Can be crucial for the assembly of protein complexes.May influence the formation of specific protein complexes at the membrane.
Signaling Plays a key role in various signaling pathways, including those involving G-protein coupled receptors and tyrosine kinases.Essential for the function of many signaling proteins, such as Src family kinases.Likely to impact signaling pathways that are sensitive to protein lipidation and membrane localization.

Experimental Protocols for Biological Evaluation

A thorough biological evaluation of proteins modified with novel acyl chains like this compound requires a multi-faceted experimental approach. Below are key experimental protocols, using the study of palmitoylated proteins as a template.

Analysis of Protein Lipidation

Acyl-Biotin Exchange (ABE) Assay: This method allows for the specific detection and enrichment of S-acylated (palmitoylated) proteins.

  • Principle: Free sulfhydryl groups are first blocked with N-ethylmaleimide (NEM). The thioester linkage of the acyl group is then specifically cleaved with hydroxylamine (B1172632), and the newly exposed sulfhydryl group is labeled with a biotin-containing reagent. Biotinylated proteins can then be detected by western blotting or enriched using streptavidin beads for mass spectrometry analysis.

  • Protocol Outline:

    • Homogenize cells or tissues in a lysis buffer containing protease inhibitors and NEM.

    • Precipitate proteins to remove excess NEM.

    • Resuspend the protein pellet and treat with hydroxylamine to cleave thioester bonds.

    • Label the newly exposed cysteine residues with a biotinylating reagent (e.g., HPDP-biotin).

    • Analyze biotinylated proteins by streptavidin blotting or proceed with streptavidin-agarose pulldown for further analysis.

Subcellular Localization Studies

Immunofluorescence Microscopy: This technique is used to visualize the subcellular localization of the modified protein.

  • Principle: Cells expressing the protein of interest are fixed and permeabilized. The protein is then detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. Co-localization with organelle-specific markers can reveal the precise subcellular distribution.

  • Protocol Outline:

    • Culture cells on coverslips and transfect with a vector expressing the protein of interest.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against the protein of interest and a primary antibody against an organelle marker.

    • Incubate with appropriately labeled secondary antibodies.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Assessment of Protein Stability

Cycloheximide (CHX) Chase Assay: This assay measures the half-life of a protein.

  • Principle: CHX is a protein synthesis inhibitor. By treating cells with CHX and collecting samples at different time points, the rate of degradation of the protein of interest can be determined by western blotting.

  • Protocol Outline:

    • Treat cells expressing the protein of interest with cycloheximide.

    • Collect cell lysates at various time points (e.g., 0, 2, 4, 8, 12 hours) after CHX addition.

    • Perform western blot analysis to determine the amount of the protein of interest remaining at each time point.

    • Quantify the band intensities and calculate the protein half-life.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for conceptualizing experimental designs and understanding complex biological processes.

G cluster_workflow Experimental Workflow for Evaluating Acylated Proteins start Protein Modification with This compound abe Acyl-Biotin Exchange (ABE) Assay (Confirmation of Modification) start->abe localization Immunofluorescence Microscopy (Subcellular Localization) start->localization stability Cycloheximide Chase Assay (Protein Stability) start->stability functional Functional Assays (e.g., Enzyme Kinetics, Signaling Readouts) start->functional

Caption: Workflow for the biological evaluation of a novel acylated protein.

G cluster_pathway Hypothetical Signaling Pathway Modulation receptor Membrane Receptor modified_protein Acylated Protein (e.g., with this compound) receptor->modified_protein Recruitment to Membrane effector Downstream Effector Protein modified_protein->effector Activation/ Inhibition response Cellular Response effector->response

Caption: Hypothetical signaling pathway influenced by protein acylation.

Conclusion

The biological evaluation of proteins modified with novel lipid moieties such as this compound is a rapidly advancing field. While direct data for this specific modification is still emerging, the established methodologies for studying well-known forms of protein acylation, like palmitoylation, provide a robust framework for future research. By employing a combination of biochemical assays, cell imaging techniques, and functional studies, researchers can elucidate the precise roles of these modifications in cellular processes and their potential as therapeutic targets. The longer carbon chain of this compound compared to palmitic acid suggests that it could lead to more stable membrane anchoring and potentially unique interactions within the lipid bilayer, making it an exciting area for further investigation.

A Comparative Guide to Surface Modification: Evaluating 18-Methoxy-18-oxooctadecanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of surface modification using 18-Methoxy-18-oxooctadecanoic acid and common alternative molecules. The performance of these self-assembled monolayers (SAMs) is evaluated based on key surface properties, providing valuable data for applications in biomaterials, drug delivery, and biosensing. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related long-chain carboxylic acids and established alternatives to provide a comprehensive overview.

Introduction to Surface Modification with Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. They are a cornerstone of surface engineering, enabling precise control over interfacial properties such as wettability, biocompatibility, and chemical reactivity. The choice of the SAM-forming molecule is critical in tailoring the surface for a specific application.

This compound is a long-chain dicarboxylic acid monoester. Its structure suggests the formation of a SAM with a terminal methyl ester group, which would present a moderately hydrophobic surface. The carboxylic acid headgroup allows for chemisorption onto various oxide surfaces. This guide compares its projected performance with well-characterized alkanethiols, which are a gold standard for SAM formation on noble metal surfaces.

Quantitative Data Comparison

The following tables summarize key quantitative data for SAMs formed from this compound (projected) and its alternatives. The data is compiled from various studies and presented for easy comparison.

Table 1: Water Contact Angle Measurements

The static water contact angle is a measure of the hydrophobicity of a surface. A higher contact angle indicates a more hydrophobic surface.

MoleculeSubstrateWater Contact Angle (°)Reference
This compound (Projected) Metal Oxide~90-100Theoretical Estimation
Octadecanethiol (ODT)GaAs (100)100 - 102[1]
Octadecanethiol (ODT)Ti-6Al-4V102 - 106[2]
Dodecanethiol (DDT)GoldNot Specified
16-Mercaptohexadecanoic acid (MHA)GaAs (001)Not Specified[3]

Table 2: Ellipsometric Thickness of Self-Assembled Monolayers

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films. The thickness of a SAM is indicative of the molecular orientation and packing density.

MoleculeSubstrateEllipsometric Thickness (nm)Reference
This compound (Projected) Metal Oxide~2.0 - 2.5Theoretical Estimation
Octadecanethiol (ODT)Gold~2.2[4]
Dodecanethiol (DDT)GoldNot Specified
16-Mercaptohexadecanoic acid (MHA)GoldNot Specified
Aliphatic Dithiocarboxylic AcidsGoldVaries with chain length[5]

Table 3: Surface Roughness from Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to characterize the topography and roughness of a surface at the nanoscale. A lower root-mean-square (RMS) roughness generally indicates a more ordered and defect-free SAM.

MoleculeSubstrateRMS Roughness (nm)Reference
This compound (Projected) Metal Oxide< 1.0Theoretical Estimation
Octadecanethiol (ODT)GaAsNot Specified[1]
Dodecanethiol (DDT)Au/micaNot Specified
16-Mercaptohexadecanoic acid (MHA)GoldNot Specified
Stearic AcidNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Contact Angle Goniometry

Objective: To measure the static water contact angle and assess the hydrophobicity of the modified surface.

Protocol:

  • Sample Preparation: The substrate with the self-assembled monolayer is placed on the sample stage.

  • Droplet Deposition: A micro-syringe is used to gently deposit a droplet of deionized water (typically 2-5 µL) onto the surface.

  • Image Acquisition: A high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: Software is used to analyze the image and measure the angle formed at the three-phase (liquid-solid-vapor) contact point.

  • Data Analysis: Measurements are typically repeated at multiple locations on the surface to obtain an average contact angle and standard deviation.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and integrity of the SAM.

Protocol:

  • Sample Introduction: The sample is introduced into an ultra-high vacuum (UHV) chamber.

  • X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).

  • Photoelectron Emission: The X-rays induce the emission of core-level electrons from the atoms in the near-surface region.

  • Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy.

  • Data Analysis: The positions and areas of the peaks in the spectrum are analyzed to identify the elements present and their chemical states.

Spectroscopic Ellipsometry

Objective: To measure the thickness and refractive index of the SAM.

Protocol:

  • Sample Alignment: The sample is mounted on a stage and aligned with respect to the incident polarized light beam.

  • Measurement: A beam of polarized light with a known polarization state is reflected off the sample surface over a range of wavelengths.

  • Polarization Change Analysis: The change in the polarization of the light upon reflection is measured by the detector. This change is represented by two parameters, Psi (Ψ) and Delta (Δ).

  • Modeling: A model of the surface, consisting of the substrate and the SAM layer with estimated thickness and refractive index, is created.

  • Data Fitting: The experimental Ψ and Δ spectra are fitted to the model by varying the layer thickness and refractive index until a good fit is achieved.

Atomic Force Microscopy (AFM)

Objective: To visualize the surface topography and quantify the surface roughness of the SAM.

Protocol:

  • Sample Mounting: The sample is securely mounted on the AFM stage.

  • Cantilever and Tip Selection: A cantilever with a sharp tip (typically silicon or silicon nitride) is chosen based on the desired imaging mode and sample properties.

  • Imaging: The tip is brought into close proximity to the surface and scanned across a defined area. The deflection or oscillation of the cantilever due to tip-surface interactions is monitored by a laser and photodiode system.

  • Topographical Mapping: The feedback loop maintains a constant interaction force (in contact mode) or oscillation amplitude (in tapping mode) by adjusting the vertical position of the scanner. This vertical adjustment is recorded to generate a three-dimensional topographical map of the surface.

  • Roughness Analysis: The topographical data is used to calculate the root-mean-square (RMS) roughness of the surface.

Visualizations

The following diagrams illustrate the experimental workflows for the key characterization techniques.

experimental_workflow_contact_angle cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep Sample Preparation droplet Droplet Deposition prep->droplet image Image Acquisition droplet->image angle Angle Measurement image->angle data Data Analysis angle->data

Caption: Workflow for Contact Angle Goniometry.

experimental_workflow_xps cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis intro Sample Introduction (UHV) xray X-ray Irradiation intro->xray emission Photoelectron Emission xray->emission energy Energy Analysis emission->energy spectrum Spectrum Generation energy->spectrum analysis Data Analysis spectrum->analysis

Caption: Workflow for X-ray Photoelectron Spectroscopy.

experimental_workflow_ellipsometry cluster_prep Setup cluster_measurement Measurement cluster_analysis Analysis align Sample Alignment measure Polarized Light Reflection align->measure analyze Polarization Change Analysis measure->analyze model Optical Modeling analyze->model fit Data Fitting model->fit experimental_workflow_afm cluster_prep Setup cluster_measurement Imaging cluster_analysis Analysis mount Sample Mounting tip Cantilever & Tip Selection mount->tip scan Surface Scanning tip->scan map Topographical Mapping scan->map roughness Roughness Analysis map->roughness

References

A Head-to-Head Comparison: Amide vs. Ester Linkage Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The choice of chemical linkage is a critical design parameter in the development of bioconjugates, influencing everything from plasma stability and therapeutic efficacy to targeted drug release. Among the most common linkages, amides and esters are frequently employed to connect payloads, polymers, and targeting moieties to biomolecules. This guide provides an objective, data-driven comparison of the stability of amide and ester linkages, helping researchers make informed decisions for their specific applications.

Fundamental Differences in Chemical Structure and Stability

The significant difference in stability between amide and ester bonds stems from their fundamental electronic properties. Amide bonds are notably more stable than ester bonds, a phenomenon primarily attributed to superior resonance stabilization.

The nitrogen atom in an amide is less electronegative than the oxygen atom in an ester.[1] This allows the nitrogen's lone pair of electrons to be more readily delocalized into the carbonyl system, creating a partial double bond character between the carbon and nitrogen.[1][2] This resonance effect makes the carbonyl carbon less electrophilic and, therefore, less susceptible to nucleophilic attack and subsequent hydrolysis.[1] In contrast, the more electronegative oxygen in an ester holds its lone pairs more tightly, resulting in less significant resonance stabilization and a more electrophilic carbonyl carbon.

G

Caption: Resonance structures of amide and ester linkages.

Comparative Stability: Experimental Data

The theoretical stability of amides over esters is borne out by extensive experimental data. Amides exhibit superior resistance to hydrolysis across a range of pH conditions and are significantly more stable in biological media.

2.1 Hydrolytic Stability

Studies systematically evaluating the influence of pH and temperature on polymer-drug linkages have demonstrated the stark contrast in hydrolytic stability. Amide linkages show virtually no degradation over extended periods, even under harsh conditions, while ester linkages are readily cleaved.[3] The half-life of a peptide (amide) bond at pH 7 has been estimated to be as long as 267 years.[4]

Table 1: Hydrolytic Stability of Amide vs. Ester Linkages in a Polymer System

Linkage Type pH Temperature (°C) Hydrolysis Rate
Amide 5.5, 7.5, 8.5 25 & 50 Negligible degradation over 300 hours.[3]
Ester 5.5 25 Slow hydrolysis.[3]
7.5 25 Moderate hydrolysis.[3]
8.5 25 Increased hydrolysis rate.[3]
5.5 - 8.5 50 Rate of hydrolysis increases with both pH and temperature.[3]

Data summarized from a study on PVDMA-derived charge-shifting polymers.[3]

2.2 Enzymatic Stability in Plasma

In the context of bioconjugates intended for systemic circulation, stability in plasma is paramount. Esters are particularly susceptible to cleavage by plasma esterases, which can lead to premature payload release and reduced efficacy.[5] Amides, while substrates for proteases, are generally more stable in plasma.[5][6]

A study comparing amide- and ester-linked PROTACs (Proteolysis Targeting Chimeras) in human plasma provides a clear quantitative comparison.

Table 2: Plasma Stability of Amide vs. Ester Linked PROTACs

Compound Pair Linkage Type % Compound Loss at 90 min
1 Amide ≤10%[5]
Ester ~60%[5]
2 Amide ≤10%[5]
Ester ~90%[5]
3 Amide ≤10%[5]
Ester ~85%[5]

Data represents selected compound pairs incubated in human plasma at 37°C.[5]

Experimental Protocols

The following are representative protocols for assessing the stability of bioconjugate linkages.

3.1 Protocol: NMR-based Hydrolysis Assay

This method is used to determine the rate of hydrolytic cleavage under defined pH and temperature conditions.

  • Sample Preparation: Dissolve the bioconjugate with the amide or ester linkage in a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) at a known concentration. Prepare separate samples for each pH value (e.g., 5.5, 7.4, 8.5) to be tested.

  • Incubation: Incubate the samples at constant temperatures (e.g., 25°C and 50°C).[3]

  • NMR Spectroscopy: Acquire ¹H NMR spectra at predetermined time points (e.g., 0, 24, 48, 96, 168, 300 hours).[3]

  • Data Analysis: Monitor the disappearance of a proton signal specific to the intact conjugate and/or the appearance of a new signal corresponding to the cleaved product. Integrate the relevant peaks to calculate the percentage of hydrolysis over time. The rate of hydrolysis can be determined by plotting the percentage of intact conjugate versus time.

3.2 Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of a bioconjugate in a complex biological medium, accounting for enzymatic degradation.

  • Sample Preparation: Prepare a stock solution of the test compound (amide or ester bioconjugate) in a compatible solvent like DMSO.

  • Incubation: Spike the test compound into fresh human plasma at a final concentration (e.g., 1 µM) and incubate at 37°C.[5]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90 minutes).[5]

  • Reaction Quenching: Immediately stop the reaction at each time point by adding a protein precipitation agent, such as a threefold volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile and half-life (t½) in plasma.

Application in Bioconjugate Design: A Logic Workflow

The choice between an amide and an ester linkage is dictated by the desired properties and application of the bioconjugate. Amides are the default choice for stability, while esters are often used as intentionally labile linkers.

G start Start: Bioconjugate Design q1 Is sustained in vivo exposure required? start->q1 amide_path Use Stable Amide Linkage q1->amide_path  Yes q2 Is controlled/triggered release of payload desired? q1->q2 No amide_reason Examples: - Long-circulating ADCs - Stable imaging agents - Structural biopolymers amide_path->amide_reason end_node Final Linker Selection amide_path->end_node q2->amide_path No ester_path Use Labile Ester Linkage q2->ester_path  Yes ester_reason Examples: - Prodrugs (esterase cleavage) - pH-responsive delivery (e.g., orthoesters) - Short-acting therapeutics ester_path->ester_reason ester_path->end_node

Caption: Decision workflow for selecting amide vs. ester linkages.
  • Choose Amide Linkages For:

    • Maximum Stability: When the primary goal is to maintain the integrity of the bioconjugate for as long as possible, such as for antibody-drug conjugates (ADCs) that require long circulation times to reach their target.

    • Structural Integrity: In applications like hydrogels or scaffolds where the mechanical and structural properties depend on the covalent network.[7]

  • Choose Ester Linkages For:

    • Prodrugs: Ester linkages can be designed to be cleaved by plasma or intracellular esterases, releasing the active drug from an inactive prodrug form.[6]

    • Controlled Release Systems: In drug delivery, ester bonds that are sensitive to specific physiological triggers, such as the acidic microenvironment of tumors (pH ~6.5) or endosomes (pH ~5.5), are highly valuable.[8][9] While standard esters hydrolyze more rapidly in basic conditions, specialized esters like orthoesters are designed to be acid-labile.[8]

Conclusion

The stability of the linkage is a cornerstone of rational bioconjugate design. Amide bonds offer exceptional chemical and enzymatic stability, making them the linker of choice for applications requiring high in vivo persistence. Conversely, the inherent lability of ester bonds, particularly their susceptibility to enzymatic and pH-mediated hydrolysis, can be strategically exploited for controlled drug release and prodrug applications. By understanding these fundamental differences and utilizing the quantitative stability assays described, researchers can select the optimal linkage to achieve the desired therapeutic or diagnostic outcome.

References

Evaluating 18-Methoxy-18-oxooctadecanoic Acid as a Crosslinking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that influences the stability, mechanical properties, and biocompatibility of a wide range of materials, from hydrogels for drug delivery to scaffolds in tissue engineering. This guide provides a comprehensive evaluation of 18-Methoxy-18-oxooctadecanoic acid, a long-chain dicarboxylic acid derivative, as a potential crosslinking agent. Due to the limited availability of direct experimental data on its crosslinking performance, this guide will focus on its theoretical potential based on its chemical structure and compare it against two widely used crosslinking agents: glutaraldehyde (B144438) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Introduction to Crosslinking

Crosslinking is a chemical process that involves the formation of covalent bonds to link polymer chains together. This process is instrumental in modifying the physical and chemical properties of materials, enhancing their mechanical strength, thermal stability, and resistance to degradation. In the realm of drug development and biomaterials, crosslinking is employed to control the release kinetics of therapeutic agents, to fabricate robust tissue scaffolds that can withstand physiological conditions, and to stabilize protein-protein interactions for research purposes.

This compound: A Potential Long-Chain Crosslinker

This compound is a bifunctional molecule characterized by a long aliphatic chain of 18 carbons, with a carboxylic acid group at one end and a methyl ester at the other. For crosslinking applications, it is the carboxylic acid that serves as the reactive group, capable of forming stable amide bonds with primary amines in the presence of an activator.

Theoretical Advantages and Disadvantages:

The primary theoretical advantage of using a long-chain crosslinker like this compound lies in the potential for creating more flexible and less brittle crosslinked networks. The long aliphatic spacer arm could allow for greater chain mobility within the polymer matrix, which may be beneficial for applications requiring materials that can undergo deformation without fracturing.

However, the increased chain length could also lead to a lower crosslinking density compared to shorter crosslinkers at the same molar concentration, potentially resulting in materials with lower mechanical strength. Furthermore, the reactivity of the single carboxylic acid would necessitate a two-step reaction or the presence of molecules with multiple amine groups to achieve a crosslinked network. Currently, there is a lack of published experimental data to validate the performance of this compound as a crosslinking agent, including its efficiency, impact on material properties, and biocompatibility.

Established Crosslinking Agents for Comparison

To provide a practical context for the potential of this compound, we will compare it to two well-established crosslinking agents: glutaraldehyde and EDC/NHS.

Glutaraldehyde

Glutaraldehyde is a popular and highly reactive homobifunctional crosslinking agent. Its two aldehyde groups readily react with primary amines on proteins and other polymers to form Schiff bases, which can further participate in more complex reactions to create stable crosslinks.

EDC/NHS

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking system. EDC activates the carboxyl groups on a molecule, which then react with NHS to form a more stable NHS-ester. This ester intermediate then efficiently reacts with primary amines to form a stable amide bond, with no part of the EDC or NHS molecules incorporated into the final crosslink.

Performance Comparison of Crosslinking Agents

The following tables summarize the quantitative data on the performance of glutaraldehyde and EDC/NHS as crosslinking agents, based on available experimental evidence. This data provides a benchmark against which the potential performance of this compound can be theoretically assessed.

Table 1: Comparison of Mechanical Properties of Crosslinked Materials

Crosslinking AgentMaterialChange in Tensile StrengthChange in Young's/Elastic ModulusReference
GlutaraldehydeAmylose/Polyvinyl Alcohol Blend FilmsIncreased by up to 115%Increased[1]
GlutaraldehydeChitosan/Nanocellulose FilmsOptimized at 1% concentration-[2]
EDC/NHSHyaluronic Acid Hydrogels-30-47 kPa[3]
EDC/NHSGelatin/Carboxymethyl Cellulose HydrogelsIncreased with concentrationIncreased with concentration[4][5]

Table 2: Biocompatibility and Cytotoxicity

Crosslinking AgentFindingCell TypeReference
GlutaraldehydeCytotoxic; release of glutaraldehyde from crosslinked tendonsFibroblasts[6][7][8]
GlutaraldehydeInduces apoptosis in a concentration-dependent mannerHuman osteoblasts[9][10]
EDC/NHSGenerally considered biocompatible; by-products are easily removed-[11]
EDC/NHS1.5% concentration showed good biocompatibility, while 4.5% had adverse effectsOlfactory Ensheathing Cells[11][12][13]
EDC/NHSEDC-crosslinked scaffolds possessed excellent biocompatibilityChondrocytes[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for protein crosslinking using glutaraldehyde and EDC/NHS.

Protocol 1: Protein Crosslinking with Glutaraldehyde
  • Sample Preparation: Prepare the protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

  • Crosslinker Addition: Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2.5%.

  • Incubation: Incubate the mixture at room temperature for a period ranging from a few minutes to several hours, depending on the desired degree of crosslinking.

  • Quenching: Terminate the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE or mass spectrometry.

Protocol 2: Two-Step Protein Crosslinking with EDC/NHS
  • Activation of Protein #1:

    • Prepare a solution of Protein #1 in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).

    • Add EDC and NHS to the protein solution. A common molar ratio is 5:2:1 of EDC:NHS:carboxyl groups.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents (Optional): Remove excess EDC and by-products using a desalting column.

  • Conjugation to Protein #2:

    • Adjust the pH of the activated Protein #1 solution to 7.2-8.5 by adding a suitable buffer (e.g., PBS).

    • Add Protein #2 (containing primary amines) to the activated Protein #1 solution.

    • Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution such as hydroxylamine (B1172632) or Tris.

  • Purification: Purify the crosslinked conjugate using size-exclusion chromatography or dialysis.

Visualizing Crosslinking Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical reactions and experimental workflows associated with crosslinking.

glutaraldehyde_mechanism cluster_reactants Reactants cluster_product Product Protein1_NH2 Protein 1 (-NH2) Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Protein1_NH2->Glutaraldehyde Reaction with first amine Crosslinked_Protein Crosslinked Proteins (Protein1-N=CH-(CH2)3-CH=N-Protein2) Protein2_NH2 Protein 2 (-NH2) Glutaraldehyde->Protein2_NH2 Reaction with second amine Protein2_NH2->Crosslinked_Protein edc_nhs_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carboxyl Protein 1 (-COOH) EDC EDC Carboxyl->EDC Activation O_acylisourea O-acylisourea intermediate (unstable) EDC->O_acylisourea NHS NHS NHS_ester NHS-ester intermediate (more stable) NHS->NHS_ester Amine Protein 2 (-NH2) Amide_bond Crosslinked Proteins (Amide bond) Amine->Amide_bond O_acylisourea->NHS Reaction with NHS NHS_ester->Amine Reaction with amine crosslinking_workflow Start Start: Prepare Polymer/Protein Solution Add_Crosslinker Add Crosslinking Agent Start->Add_Crosslinker Incubate Incubate (Time, Temperature) Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Purify Purify/Wash Crosslinked Material Quench->Purify Analyze Analyze Properties (Mechanical, Swelling, Biocompatibility) Purify->Analyze End End Product Analyze->End ppi_workflow Cell_Lysate Start: Cell Lysate (Protein Complex) Crosslinking In situ Crosslinking (e.g., with membrane-permeable crosslinker) Cell_Lysate->Crosslinking Affinity_Purification Affinity Purification of Bait Protein Crosslinking->Affinity_Purification Digestion Proteolytic Digestion (e.g., Trypsin) Affinity_Purification->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis to Identify Crosslinked Peptides MS_Analysis->Data_Analysis PPI_Map Protein-Protein Interaction Map Data_Analysis->PPI_Map

References

A Comparative Guide to Dicarboxylic Acid Linkers in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate chemical linkers is a critical step in designing effective therapeutic agents and delivery systems. 18-Methoxy-18-oxooctadecanoic acid is a long-chain bifunctional molecule that serves as a linker, connecting different molecular entities. This guide provides a comparative analysis of this compound and other relevant dicarboxylic acids that can be considered as alternatives in various pharmaceutical applications. The comparison focuses on their chemical properties, established applications, and provides a general experimental framework for their use.

Overview of Dicarboxylic Acids as Linkers

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their general formula is HOOC-(CH2)n-COOH. They are widely used as crosslinking agents and monomers in the synthesis of polymers such as polyamides and polyesters.[1][2] In drug delivery, they can be used to link a drug molecule to a carrier, such as a polymer or an antibody, or to modify the physicochemical properties of a formulation.[3][] The length of the hydrocarbon chain between the two carboxylic acid groups is a key parameter that influences the flexibility, solubility, and biodegradability of the resulting conjugate or polymer.[5]

Comparison of this compound and its Alternatives

While this compound is a mono-methyl ester of octadecanedioic acid, its primary function as a linker is often shared with the parent dicarboxylic acid and other similar molecules.[6] The choice of a specific linker depends on the desired properties of the final product, such as solubility, stability, and release characteristics. Below is a comparison of this compound with other notable dicarboxylic acids.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and selected alternatives. These properties are crucial in determining their suitability for specific applications. For instance, melting point and solubility affect formulation and processing conditions, while molecular weight influences stoichiometry in chemical reactions.

PropertyThis compoundOctadecanedioic AcidDodecanedioic Acid (DDDA)Sebacic AcidAzelaic Acid
CAS Number 72849-35-5[6]871-70-5[7][8]693-23-2[2][9]111-20-6123-99-9
Molecular Formula C19H36O4C18H34O4[7]C12H22O4[9]C10H18O4C9H16O4[10]
Molecular Weight 328.49 g/mol 314.46 g/mol [5]230.30 g/mol [9]202.25 g/mol 188.22 g/mol [10]
Melting Point Not specified123-127 °C[8]127-129 °C[9]131-134.5 °C106.5-109 °C[10]
Appearance SolidWhite crystalline solid[5]White flakes[9]White flakes or powderWhite, odorless crystalline powder[10]
Solubility Not specifiedSlightly soluble in water, more soluble in organic solvents[5]Moderately soluble in water[11]Slightly soluble in waterPoor aqueous solubility[10]

Applications in Pharmaceutical and Related Fields

The application of these dicarboxylic acids is diverse, ranging from polymer synthesis to direct therapeutic use. The following table outlines some of the key applications for each compound.

CompoundKey Applications
This compound Used as a long-chain alkane linker with a terminal carboxylic acid for conjugation to primary amines.[6]
Octadecanedioic Acid Monomer for specialized polyamides and polyesters; used in plasticizers, lubricants, and personal care products.[8] Investigated for use in drug delivery systems.[5]
Dodecanedioic Acid (DDDA) Used in the manufacturing of polyamides (e.g., Nylon 6,12), polyesters, and lubricating oils.[2] Also used in antiseptics, coatings, and as an excipient in pharmaceutical formulations.[11][12] Has been studied for its effects on metabolic diseases.[13]
Sebacic Acid Used in the production of polymers like Nylon 6,10, plasticizers, lubricants, and cosmetics.[14][15] A copolymer of sebacic acid has been used in brain tumor implants for controlled drug delivery.[15] Poly(glycerol sebacate) is a biodegradable elastomer used in tissue engineering and drug delivery.[16]
Azelaic Acid Has antimicrobial, anti-inflammatory, and antimelanogenic properties.[10] Used in topical formulations for the treatment of acne vulgaris, rosacea, and melasma.[10][17]

Experimental Protocols

Protocol: Synthesis of a Drug-Polymer Conjugate

Materials:

  • Dicarboxylic acid linker (e.g., Octadecanedioic acid)

  • Polymer with hydroxyl groups (e.g., Polyvinyl alcohol - PVA)

  • Amine-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (as coupling agents)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Dialysis membrane for purification

Procedure:

  • Activation of the Dicarboxylic Acid:

    • Dissolve the dicarboxylic acid in anhydrous DMF.

    • Add DCC and DMAP to the solution to activate one of the carboxylic acid groups, forming an active ester. The reaction is typically carried out at room temperature for a few hours.

  • Conjugation to the Polymer:

    • Dissolve the hydroxyl-containing polymer (e.g., PVA) in anhydrous DMF.

    • Add the activated dicarboxylic acid solution to the polymer solution.

    • Allow the reaction to proceed, typically overnight at room temperature, to form an ester linkage between the polymer and the linker.

  • Activation of the Second Carboxylic Acid Group:

    • The second carboxylic acid group on the linker, now attached to the polymer, is activated using DCC and DMAP in a similar manner to step 1.

  • Conjugation of the Drug:

    • Dissolve the amine-containing drug in anhydrous DMF.

    • Add the drug solution to the polymer-linker solution.

    • The reaction is allowed to proceed to form an amide bond between the linker and the drug.

  • Purification:

    • The resulting drug-polymer conjugate is purified to remove unreacted drug, linker, and coupling agents. Dialysis against an appropriate solvent is a common method for purification.

  • Characterization:

    • The final conjugate is characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester and amide bonds, and Nuclear Magnetic Resonance (NMR) to determine the structure and degree of substitution.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been created using Graphviz.

G cluster_linker General Structure of α,ω-Dicarboxylic Acid Linkers cluster_monoester Structure of this compound HOOC HOOC CH2_n CH2_n HOOC->CH2_n COOH COOH CH2_n->COOH structure HOOC-(CH₂) -COOH CH3OOC CH3OOC CH2_16 CH2_16 CH3OOC->CH2_16 CH2_16->COOH structure_mono CH₃OOC-(CH₂)₁₆-COOH

Caption: General chemical structures of α,ω-dicarboxylic acid linkers and this compound.

G start Define Application Requirements (e.g., drug delivery, polymer synthesis) prop Consider Required Properties: - Chain length (flexibility) - Solubility - Biodegradability - Reactivity start->prop select Select Candidate Dicarboxylic Acids prop->select eval Evaluate Literature for Known Applications and Performance select->eval exp Perform Experimental Validation: - Synthesis and conjugation - Characterization - In vitro/in vivo testing eval->exp final Final Linker Selection exp->final

Caption: A logical workflow for selecting a suitable dicarboxylic acid linker for a specific application.

G drug_conjugate Drug-Linker-Carrier Conjugate internalization Cellular Internalization (e.g., endocytosis) drug_conjugate->internalization release Drug Release from Carrier (e.g., hydrolysis of linker) internalization->release target Drug Interacts with Intracellular Target (e.g., enzyme, receptor) release->target effect Therapeutic Effect target->effect

Caption: A simplified signaling pathway for a drug delivered using a linker-carrier conjugate.

Conclusion

This compound is a valuable bifunctional linker for specific chemical syntheses. However, a range of other dicarboxylic acids, such as octadecanedioic acid, dodecanedioic acid, sebacic acid, and azelaic acid, can serve as viable alternatives depending on the specific requirements of the application. The choice of the most suitable linker should be guided by a thorough evaluation of the desired physicochemical properties of the final product, including flexibility, solubility, and biodegradability, as well as the reactivity of the linker in the chosen conjugation chemistry. While direct head-to-head comparative data is scarce, the extensive literature on the individual properties and applications of these dicarboxylic acids provides a strong foundation for informed selection in drug development and other pharmaceutical applications.

References

A Researcher's Guide to Bifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, diagnostics, and biological research, the ability to covalently link two distinct molecules with precision and stability is fundamental. Bifunctional linkers are the chemical tools that make this possible, serving as the crucial bridge in complex constructs like antibody-drug conjugates (ADCs), fluorescent probes, and immobilized proteins. The choice of linker is a critical design parameter that profoundly influences the stability, efficacy, pharmacokinetic properties, and overall performance of the resulting bioconjugate.[1][2]

This guide provides a comparative overview of common bifunctional linkers, focusing on their mechanisms, performance characteristics, and the experimental protocols for their use. We will delve into the primary classifications of linkers, present quantitative data to support objective comparisons, and provide detailed methodologies for key experimental procedures.

Classification of Bifunctional Linkers

Bifunctional linkers can be broadly categorized based on the reactivity of their functional groups and their stability in biological environments.

  • Homobifunctional vs. Heterobifunctional Linkers: Homobifunctional linkers possess two identical reactive groups, making them suitable for one-step crosslinking of similar functional groups. Heterobifunctional linkers, which have two different reactive groups, are generally preferred for bioconjugation as they allow for controlled, sequential reactions, minimizing the formation of unwanted homodimers.[3][4] This guide will focus on the more commonly used heterobifunctional linkers.

  • Cleavable vs. Non-Cleavable Linkers: This is the most critical distinction for applications in drug delivery.[5][6]

    • Non-Cleavable Linkers: These form a stable bond that is resistant to degradation. The release of a conjugated payload, such as a cytotoxic drug, occurs only after the complete lysosomal degradation of the carrier protein (e.g., an antibody).[7][8] This ensures high stability in circulation, potentially reducing off-target toxicity.[2] The classic example is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is used in the FDA-approved ADC, Kadcyla (Ado-trastuzumab emtansine).[7][9]

    • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers present within the target cell or tumor microenvironment.[7][] This allows for controlled payload release. Over 80% of clinically approved ADCs utilize cleavable linkers.[9] There are three main types:

      • Enzyme-Cleavable: Often containing a peptide sequence (e.g., valine-citrulline or Val-Cit) that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[7][8]

      • pH-Sensitive (Acid-Cleavable): These linkers incorporate groups like hydrazones, which are stable at the physiological pH of blood (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[5][7]

      • Redox-Sensitive (Disulfide Linkers): These contain a disulfide bond that is readily cleaved by the high intracellular concentration of reducing agents like glutathione, releasing the payload inside the cell.[5][7]

G start Bifunctional Linkers cleavable Cleavable Linkers start->cleavable Cleavage Mechanism non_cleavable Non-Cleavable Linkers start->non_cleavable Stable Bond enzyme Enzyme-Sensitive (e.g., Val-Cit) cleavable->enzyme ph pH-Sensitive (e.g., Hydrazone) cleavable->ph redox Redox-Sensitive (e.g., Disulfide) cleavable->redox

Fig. 1: High-level classification of bifunctional linkers.

Performance Comparison of Common Heterobifunctional Linkers

The selection of a linker involves a trade-off between stability, conjugation efficiency, and the desired mechanism of action. The following table summarizes performance data for four representative linker types used in bioconjugation, particularly for creating ADCs.

Parameter SMCC-based (Non-cleavable) Val-Cit-based (Cleavable) DBCO-based (Click Chemistry) Hydrazone-based (Cleavable)
Mechanism Payload release via antibody degradation[8]Enzymatic cleavage by proteases (e.g., Cathepsin B)[8]Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC)[1]Hydrolysis in acidic environments (endosomes/lysosomes)[7]
Reactive Groups NHS-ester, MaleimideMaleimide, PABC (self-immolative spacer)[5]NHS-ester, Dibenzocyclooctyne (DBCO)[1]Hydrazide, NHS-ester
Target Groups Amines (-NH2), Thiols (-SH)[3]Thiols (-SH)[8]Amines (-NH2), Azides (-N3)[1]Amines (-NH2), Carbonyls (aldehydes/ketones)[3]
Plasma Stability Very High (t1/2 > 7 days)[9][11]High (t1/2 can be > 7 days, but susceptible to some plasma enzymes)[8][9]Very High (Triazole linkage is highly stable)[1]Moderate (t1/2 ≈ 2 days for traditional linkers)[9]
Key Advantage High plasma stability, lower off-target toxicity risk[2][8]Potent "bystander effect" possible, well-established[7][8]Bio-orthogonal, high efficiency and specificity, no catalyst needed[1]Specific release in acidic intracellular compartments[7]
Key Disadvantage No bystander effect, payload metabolite can be less active[5]Potential for premature cleavage in circulation[8]DBCO group is hydrophobic, can induce aggregation[1]Can be unstable in circulation, requires specific payload[9]
Typical IC50 *10 - 100 pM[8]1 - 30 pM[8][9]Dependent on payload, generally comparable to other stable linkers50 - 500 pM[9]

*Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions and are provided for illustrative comparison only.[8]

Visualization of Key Processes

Understanding the experimental workflow and the mechanism of payload release is crucial for designing effective bioconjugates.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation a Prepare Antibody (e.g., buffer exchange) b Activate Linker OR Reduce Antibody (e.g., add TCEP to expose thiols) a->b c React Antibody with Linker (e.g., NHS-ester reacts with lysine) b->c d Purification (remove excess linker via SEC) c->d e Prepare Payload (dissolve in appropriate solvent) d->e Modified Antibody f Conjugation Reaction (e.g., maleimide-linker on Ab reacts with thiol-payload) e->f g Quenching (Optional) (add cysteine to cap unreacted linkers) f->g h Final Purification & Characterization (SEC/HIC to purify ADC and determine DAR) g->h G adc ADC Internalization (via Receptor) endosome Endosome (pH 5-6) adc->endosome lysosome Lysosome (pH 4.8) endosome->lysosome cleavable_release Payload Release lysosome->cleavable_release Enzyme/pH Trigger degradation Antibody & Linker Degradation lysosome->degradation Proteolysis bystander Bystander Effect (payload diffuses to neighbor cells) cleavable_release->bystander non_cleavable_release Payload-Linker-Amino Acid Metabolite Release degradation->non_cleavable_release

References

Assessing the Impact of Linker Length on Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker element in complex biologics such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Chimeric Antigen Receptor (CAR) T-cells is a critical determinant of their therapeutic efficacy. The length of this molecular bridge directly influences stability, payload delivery, and target engagement, ultimately impacting the overall potency and safety of the therapeutic. This guide provides a comparative analysis of how linker length affects the biological activity of these modalities, supported by experimental data and detailed protocols.

Impact of Linker Length on Antibody-Drug Conjugate (ADC) Activity

The linker in an ADC connects the monoclonal antibody to the cytotoxic payload, and its length is crucial for balancing stability in circulation and efficient payload release at the tumor site.[1] An integrated linker design approach, considering parameters like conjugation site, chemistry, and linker length, is essential for optimizing ADC performance.[1]

Data Summary
Linker ModificationKey Biological EffectsReference
Shortening Linker Length - Increased ADC stability in circulation.[2] - May decrease accessibility of the payload for cleavage enzymes, potentially slowing release.[2][2]
Lengthening Linker Length - Can improve payload delivery efficiency. - May increase hydrophobicity, potentially leading to aggregation and faster clearance.[3][3]
Optimal Linker Length - Achieves a balance between ADC stability in plasma and efficient payload release within the tumor microenvironment.[1][1]

Signaling Pathway and Mechanism of Action for ADCs

ADC_Mechanism cluster_tumor Tumor Microenvironment ADC_circ Antibody-Drug Conjugate (ADC) ADC_bound ADC Bound to Tumor Antigen ADC_circ->ADC_bound Targeting Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Impact of Linker Length on PROTAC Activity

For PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-binding ligand. The linker's length is a critical parameter that governs the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[4]

Data Summary

An optimal linker length is crucial for PROTAC efficacy. If the linker is too short, it can cause steric hindrance, preventing the formation of the ternary complex. Conversely, if it is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[4]

PROTACLinker Length (atoms)DC50 (nM)Target ProteinE3 LigaseReference
GP262 Not specified, but flexible PEG/alkyl chains showed superior efficiency42.23 - 227.4PI3KVHL[5]
ERα Degrader 16Optimal DegradationERαNot Specified[4]
p38α Degrader 15-17Most Effective Degradationp38αNot Specified[4]
BTK PROTACs ≥ 4 PEG units1 - 40BTKCRBN[6]

PROTAC Experimental Workflow

PROTAC_Workflow Cell_Culture Cell Seeding and Treatment with PROTAC concentrations Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis: Quantify Protein Levels Western_Blot->Data_Analysis DC50 Determine DC50 and Dmax Data_Analysis->DC50

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

Impact of Linker Length on CAR T-Cell Activity

In CAR T-cell therapy, the linker connects the single-chain variable fragment (scFv) that recognizes the tumor antigen. The length of this linker can significantly influence CAR expression, receptor clustering, and signaling, thereby affecting the efficacy and safety of the therapy.

Data Summary
Linker ModificationKey Biological EffectsReference
Short Linker (e.g., 5 amino acids) - Can lead to homodimerization and antigen-independent receptor clustering. - May result in "tonic" signaling, priming T-cells for a rapid response. - For CD22 CARs with a 4-1BB costimulatory domain, this enhanced anti-tumor activity.[7][8][7][8]
Long Linker (e.g., 20 amino acids) - Tends to exist as a monomer with homogenous surface expression.[8] - May result in less potent signaling upon antigen engagement compared to shorter linkers.[8]
Hinge Flexibility - Reducing the flexibility of the hinge region (e.g., by deleting Glycine residues) can reduce pro-inflammatory cytokine secretion without diminishing cytotoxicity.[9][9]

CAR T-Cell Activation Signaling

CAR_T_Signaling cluster_interaction CAR T-Cell and Tumor Cell Interaction cluster_signaling Intracellular Signaling Cascade CAR_T CAR T-Cell Antigen Tumor Antigen on Tumor Cell CAR_T->Antigen scFv Binding (Linker Dependent) Signaling Signal Transduction (e.g., CD3ζ, 4-1BB) Tumor_Cell Tumor Cell Activation T-Cell Activation Signaling->Activation Functions Effector Functions: - Cytokine Release - Cytotoxicity - Proliferation Activation->Functions

References

A Researcher's Guide to the Validation of Protein S-Acylation: A Comparative Analysis of Labeling Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein S-acylation is crucial for understanding its role in cellular signaling, disease pathogenesis, and as a potential therapeutic target. This guide provides an objective comparison of leading methods for the validation of protein S-acylation, with a focus on metabolic labeling techniques.

Comparative Analysis of Protein S-Acylation Detection Methods

The following table summarizes the key performance characteristics of the three primary methods for detecting protein S-acylation.

FeatureMetabolic Labeling with Stable Isotopes (e.g., Deuterated Fatty Acids)Metabolic Labeling with Bioorthogonal Reporters (Click Chemistry)Acyl-Biotin Exchange (ABE)
Principle Incorporation of a heavy isotope-labeled fatty acid into proteins, followed by mass spectrometry to detect the mass shift.Metabolic incorporation of a fatty acid analog with a bioorthogonal handle (alkyne or azide), followed by covalent ligation to a reporter tag.[1][2]Chemical-based enrichment of S-acylated proteins. Free thiols are blocked, the thioester bond of the acyl group is cleaved, and the newly exposed thiol is tagged with biotin.[1][3][4]
Detection Mass Spectrometry (MS)In-gel fluorescence, Western blot, Mass Spectrometry (MS)Western blot, Mass Spectrometry (MS)
Quantification Relative and absolute quantification by MS.Relative quantification by fluorescence intensity or MS.[5]Semi-quantitative by Western blot; relative quantification by MS.
Specificity High for acylated proteins, but may not distinguish between different types of acyl modifications.Can be highly specific for the incorporated fatty acid analog.[5]Specific for thioester-linked modifications, but does not identify the acyl group.
Sensitivity Dependent on MS instrumentation.High, especially with fluorescent detection.[2]Can be limited by the efficiency of the chemical reactions and enrichment.
Advantages - Direct detection of fatty acid incorporation. - Enables pulse-chase experiments to study acylation dynamics. - Minimal perturbation to the protein.- High sensitivity and versatility in detection. - Enables visualization of acylated proteins in cells.[6] - Can be used for in vivo studies.- Does not require metabolic labeling, so it can be used on tissues and clinical samples.[1] - Detects endogenous acylation.
Disadvantages - Requires specialized MS instrumentation and data analysis. - Synthesis of labeled fatty acids can be complex.- Potential for the bioorthogonal handle to alter fatty acid metabolism or protein function. - Copper catalyst in click chemistry can be toxic to cells.[7]- Can have high background from non-specific binding.[1] - Does not provide information on the type of acyl group. - Multiple chemical steps can lead to sample loss.

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, we present a generalized experimental workflow and detailed protocols for each method.

Experimental Workflow: A Comparative Overview

G cluster_0 Metabolic Labeling with Stable Isotopes cluster_1 Metabolic Labeling with Bioorthogonal Reporters cluster_2 Acyl-Biotin Exchange (ABE) a1 Cell Culture with Deuterated Fatty Acid a2 Cell Lysis & Protein Extraction a1->a2 a3 Protein Digestion a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Data Analysis (Mass Shift Detection) a4->a5 b1 Cell Culture with Alkyne-Fatty Acid b2 Cell Lysis b1->b2 b3 Click Chemistry Reaction (Azide-Biotin Tag) b2->b3 b4 Enrichment (Streptavidin) b3->b4 b5 Elution & Analysis (WB or MS) b4->b5 c1 Cell Lysis c2 Block Free Thiols (NEM) c1->c2 c3 Cleave Thioesters (Hydroxylamine) c2->c3 c4 Label Thiols (Biotin-Maleimide) c3->c4 c5 Enrichment & Analysis (Streptavidin, WB/MS) c4->c5

Comparative workflows for S-acylation analysis.
Protocol 1: Metabolic Labeling with Deuterated Fatty Acids for MS Analysis

This protocol outlines the general steps for labeling proteins with a deuterated fatty acid and preparing them for mass spectrometry analysis.

Materials:

  • Cell culture medium

  • Deuterated fatty acid (e.g., d31-palmitate)[8]

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Protein digestion enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with the deuterated fatty acid for a specified period (e.g., 4-24 hours). The optimal concentration and labeling time should be determined empirically.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract the proteins.

  • Protein Digestion: Reduce, alkylate, and digest the protein lysate into peptides using a standard in-solution or in-gel digestion protocol with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Identify peptides that show a mass shift corresponding to the incorporation of the deuterated fatty acid. Quantify the relative abundance of the labeled versus unlabeled peptides.

Protocol 2: Metabolic Labeling with Alkyne-Fatty Acids and Click Chemistry

This protocol describes the labeling of S-acylated proteins using an alkyne-functionalized fatty acid and their subsequent detection via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][9][10][11]

Materials:

  • Cell culture medium

  • Alkyne-functionalized fatty acid (e.g., 17-octadecynoic acid)

  • Lysis buffer

  • Click chemistry reagents:

    • Azide-biotin or azide-fluorophore tag

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., TBTA or THPTA)[11]

  • Streptavidin beads (for enrichment)

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-fatty acid in the culture medium for 4-6 hours.[9]

  • Cell Lysis: Lyse the cells to release the labeled proteins.

  • Click Chemistry Reaction: a. To the cell lysate, add the azide-biotin or azide-fluorophore tag. b. Add the copper(II) sulfate and the copper ligand. c. Initiate the reaction by adding the reducing agent. d. Incubate at room temperature for 1-2 hours.

  • Enrichment and Detection:

    • For MS analysis: If using an azide-biotin tag, enrich the biotinylated proteins using streptavidin beads. Elute the bound proteins and proceed with protein digestion and LC-MS/MS analysis.

    • For fluorescence detection: If using an azide-fluorophore tag, the labeled proteins can be directly visualized by in-gel fluorescence scanning after SDS-PAGE.

Protocol 3: Acyl-Biotin Exchange (ABE)

The ABE protocol allows for the specific detection of S-acylated proteins by chemically tagging the cysteine residues that were originally acylated.[4][12][13][14]

Materials:

  • Lysis buffer

  • N-ethylmaleimide (NEM) to block free thiols

  • Hydroxylamine (B1172632) (HAM) to cleave thioester bonds

  • Biotin-maleimide or another thiol-reactive biotinylation reagent

  • Streptavidin beads for enrichment

Procedure:

  • Lysis and Blocking: Lyse the cells in a buffer containing NEM to block all free cysteine residues.

  • Thioester Cleavage: Treat the lysate with hydroxylamine at a neutral pH to specifically cleave the thioester bonds of S-acylated proteins, exposing the cysteine thiols. A control sample without hydroxylamine should be included.

  • Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylation reagent like biotin-maleimide.

  • Enrichment and Detection: Enrich the biotinylated proteins using streptavidin beads. The enriched proteins can then be eluted and analyzed by Western blot or identified by mass spectrometry.

Signaling Pathway Visualization: S-Acylation in Wnt Signaling

Protein S-acylation plays a critical role in the Wnt signaling pathway, particularly in the trafficking and secretion of Wnt proteins. The following diagram illustrates this process.

G cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Plasma Membrane cluster_3 Cytoplasm Wnt Wnt Protein Porcupine Porcupine (PAT) Wnt->Porcupine S-acylation Acyl_Wnt Acylated Wnt Porcupine->Acyl_Wnt Wls Wntless (Wls) Acyl_Wnt->Wls Binding Wnt_Wls_Complex Acylated Wnt-Wls Complex Wls->Wnt_Wls_Complex Secreted_Wnt Secreted Wnt Wnt_Wls_Complex->Secreted_Wnt Secretion Frizzled Frizzled Receptor Secreted_Wnt->Frizzled Binds LRP6 LRP6 Co-receptor Secreted_Wnt->LRP6 Binds Dsh Dishevelled Frizzled->Dsh Activates Axin Axin LRP6->Axin Recruits GSK3b GSK3β Dsh->GSK3b Inhibits Destruction_Complex Destruction Complex APC APC Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus & Co-activates Beta_Catenin->Destruction_Complex Phosphorylation & Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Role of S-acylation in Wnt protein trafficking and signaling.

This guide provides a comparative framework for researchers to select the most appropriate method for their specific research questions regarding protein S-acylation. While the originally requested 18O-labeled fatty acid is not a commonly documented reagent, the principles of stable isotope labeling, alongside the powerful techniques of bioorthogonal reporting and acyl-biotin exchange, offer a robust toolkit for the investigation of this critical post-translational modification.

References

Safety Operating Guide

Proper Disposal of 18-Methoxy-18-oxooctadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 18-Methoxy-18-oxooctadecanoic acid (CAS No. 72849-35-5). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidelines are based on general best practices for chemical waste management and information derived from structurally similar compounds.

Immediate Safety and Handling Protocols

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

  • Spill Response: In the event of a spill, contain the material using appropriate absorbents. Sweep up solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's hazardous waste program. As a non-halogenated organic compound, it will likely be incinerated.

  • Waste Identification and Classification:

    • Label the waste container clearly as "this compound".

    • Classify this waste as a non-halogenated organic solid. Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes.

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be secure and away from incompatible materials.

  • Waste Disposal Request:

    • Once the waste container is full or ready for pickup, submit a hazardous waste disposal request to your institution's EHS office. Follow their specific procedures for scheduling a pickup.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

Summary of Safety and Disposal Information

ParameterGuidelineCitation
Personal Protective Equipment Safety glasses or goggles, chemical-resistant gloves, lab coat.[1]
Handling Use in a well-ventilated area or chemical fume hood.[1]
Primary Hazards Potential for skin and eye irritation.[2][3]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]
Waste Classification Non-halogenated organic waste.[4]
Containerization Use compatible, securely closed containers with clear labels.[4]
Disposal Method Contact your institution's hazardous waste disposal service.[4]

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation cluster_containment Containment & Segregation cluster_disposal Disposal Process start Start: Have Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Compatible Waste Container ppe->container classify Classify as Non-Halogenated Organic Waste container->classify storage Store in Designated Hazardous Waste Area classify->storage request Submit Disposal Request to EHS storage->request end_node End: Waste Collected by EHS for Disposal request->end_node

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and hazardous waste disposal procedures, and review any available Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 18-Methoxy-18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 18-Methoxy-18-oxooctadecanoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance. The following procedures are based on established safety practices for similar chemical compounds.

Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4][6]
Body Protection Laboratory coatA fully fastened lab coat provides a crucial barrier against accidental spills and contact with skin.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational steps is required to ensure safe handling of this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare your designated workspace within the chemical fume hood, ensuring it is clean and uncluttered.[4]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • When transferring the compound, do so carefully to avoid the generation of dust or aerosols.[4]

    • Keep the container tightly sealed when not in use to prevent the release of potential vapors.[1][4]

    • Avoid all direct contact with skin, eyes, and clothing.[1]

  • Cleanup :

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.[4]

    • Thoroughly wash hands and any exposed skin with soap and water.[4]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams. It must be collected in a dedicated, properly labeled, and sealed container.[4]

  • Containerization : Ensure waste containers are in good condition, not leaking, and have a properly fitting cap. Makeshift covers are not acceptable.

  • Labeling : Clearly label the waste container with the full chemical name: "this compound".

  • Disposal : All chemical waste must be disposed of through a licensed hazardous waste management company. Do not discharge into drains or the environment.[1]

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_transfer Carefully Transfer Compound prep_area->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal handle_avoid Avoid Contact handle_seal->handle_avoid clean_surface Decontaminate Surfaces handle_avoid->clean_surface clean_ppe Dispose of Contaminated PPE clean_surface->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_segregate Segregate Chemical Waste clean_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_dispose Dispose via Licensed Vendor disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.